Cyclo(L-leucyl-L-valyl)
描述
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been reported in Streptomyces xiamenensis with data available.
Structure
3D Structure
属性
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649367 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-24-0 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(L-leucyl-L-valyl): A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of the cyclic dipeptide Cyclo(L-leucyl-L-valyl). This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Sources of Cyclo(L-leucyl-L-valyl)
Cyclo(L-leucyl-L-valyl) is a naturally occurring cyclic dipeptide, a class of compounds known for their diverse biological activities. The primary documented natural source of this compound is the bacterium Achromobacter xylosoxidans.[1][2] While other microorganisms are known to produce a variety of cyclic dipeptides, A. xylosoxidans is the most specifically cited producer of Cyclo(L-leucyl-L-valyl) in the reviewed literature.
Table 1: Natural Sources of Cyclo(L-leucyl-L-valyl) and Structurally Similar Cyclic Dipeptides
| Cyclic Dipeptide | Natural Source | Reported Biological Activity |
| Cyclo(L-leucyl-L-valyl) | Achromobacter xylosoxidans | Inhibition of aflatoxin production |
| Cyclo(L-leucyl-L-prolyl) | Achromobacter xylosoxidans, Bacillus amyloliquefaciens, Lactobacillus plantarum, Pseudomonas sesami | Inhibition of aflatoxin production, Antimicrobial, Anticancer, Quorum sensing inhibition |
| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca | Antifungal |
Isolation and Purification of Cyclo(L-leucyl-L-valyl)
Fermentation of Achromobacter xylosoxidans**
A detailed protocol for the cultivation of Achromobacter xylosoxidans to produce cyclic dipeptides is outlined below.
Experimental Protocol:
-
Bacterial Strain: Achromobacter xylosoxidans (e.g., strain NFRI-A1).
-
Culture Medium: Glucose-Yeast (GY) liquid medium (2% glucose, 0.5% yeast extract).
-
Fermentation Conditions:
-
Inoculate the GY medium with a fresh culture of A. xylosoxidans.
-
Incubate at 37°C with shaking at 150 rpm for 4 days.
-
Scale up the culture to the desired volume (e.g., 18 liters for larger-scale production).
-
-
Harvesting:
-
Centrifuge the culture at 8,000 x g for 30 minutes at room temperature to separate the bacterial cells from the supernatant.
-
Collect the supernatant, which contains the secreted cyclic dipeptides.
-
For sterilization and removal of any remaining cells, the supernatant can be autoclaved and centrifuged again.
-
Purification of Cyclo(L-leucyl-L-valyl)
The following purification protocol is adapted from the methodology used for Cyclo(L-leucyl-L-prolyl) and is expected to be effective for the isolation of Cyclo(L-leucyl-L-valyl).[1][2]
Experimental Protocol:
-
Solid-Phase Extraction (SPE):
-
Load the cell-free supernatant onto a Diaion HP20 resin column.
-
Wash the column with distilled water to remove unbound compounds.
-
Elute the bound cyclic dipeptides with a stepwise gradient of methanol (B129727) in water (e.g., 50%, 60%, 80%, and 100% methanol).
-
Collect the fractions and concentrate them using a rotary evaporator. The 60-80% methanol fraction is reported to contain the highest concentration of the desired compounds.
-
-
Thin-Layer Chromatography (TLC):
-
Further purify the active fractions from SPE using preparative TLC.
-
Spot the concentrated fraction onto a silica (B1680970) gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., chloroform-methanol mixtures).
-
Visualize the bands under UV light and scrape the band corresponding to the desired compound.
-
Extract the compound from the silica gel using a suitable solvent like methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform a final purification step using reversed-phase HPLC.
-
Inject the extracted compound onto a C18 column.
-
Elute with a gradient of acetonitrile (B52724) in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to Cyclo(L-leucyl-L-valyl).
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data (Reference):
From an 18-liter culture of Achromobacter xylosoxidans, approximately 210 mg of a residue containing cyclic dipeptides was obtained from the 60-80% methanol fraction after Diaion HP20 column chromatography.[1] Specific yield and purity for Cyclo(L-leucyl-L-valyl) are not reported.
Biological Activity and Signaling Pathways
The most well-documented biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxins, which are potent mycotoxins produced by fungi of the Aspergillus genus.[1][2]
Inhibition of Aflatoxin Biosynthesis
Studies on the closely related Cyclo(L-leucyl-L-prolyl) have shown that it represses the transcription of key genes involved in the aflatoxin biosynthetic pathway in Aspergillus parasiticus.[1][2] These genes include aflR, a regulatory gene, and structural genes such as hexB, pksL1, and dmtA. Given that Cyclo(L-leucyl-L-valyl) exhibits similar inhibitory activity, it is highly probable that it acts through a similar mechanism.
Proposed Signaling Pathway for Aflatoxin Inhibition:
Other Potential Biological Activities
While research on Cyclo(L-leucyl-L-valyl) is still emerging, other cyclic dipeptides have been shown to possess a wide range of biological activities, suggesting potential avenues for future investigation of Cyclo(L-leucyl-L-valyl). These activities include:
-
Antimicrobial Activity: Many cyclic dipeptides exhibit antibacterial and antifungal properties.[1][3]
-
Anticancer Activity: Some cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines.
-
Quorum Sensing Inhibition: Cyclic dipeptides can interfere with bacterial cell-to-cell communication, a process known as quorum sensing, which is often linked to virulence.
Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of Cyclo(L-leucyl-L-valyl).
Conclusion
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide produced by the bacterium Achromobacter xylosoxidans, demonstrates promising biological activity, particularly in the inhibition of aflatoxin production. This technical guide has provided an in-depth overview of its natural sources, a detailed methodology for its isolation and purification, and an exploration of its known and potential biological activities. While more research is needed to quantify its production and fully understand its mechanisms of action, Cyclo(L-leucyl-L-valyl) represents a compelling natural product for further investigation in the fields of agriculture, food safety, and medicine.
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Biological Activity Screening of Cyclo(L-leucyl-L-valyl): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of Cyclo(L-leucyl-L-valyl) is limited in publicly available scientific literature. This guide summarizes the known activities of structurally similar cyclic dipeptides, primarily Cyclo(L-leucyl-L-prolyl) [CLP], to provide a predictive framework and methodological guidance for the investigation of Cyclo(L-leucyl-L-valyl). All data and protocols should be considered as a starting point for dedicated experimental validation of Cyclo(L-leucyl-L-valyl).
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. They are formed by the intramolecular cyclization of two amino acids. Due to their constrained cyclic structure, CDPs often exhibit significant biological activities, making them attractive scaffolds for drug discovery. This guide focuses on the potential biological activities of Cyclo(L-leucyl-L-valyl), drawing parallels from its close analog, Cyclo(L-leucyl-L-prolyl) (CLP), which has been more extensively studied. The primary areas of investigation for CLP, and by extension, for Cyclo(L-leucyl-L-valyl), include antimicrobial, antifungal, and anticancer activities.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally related compounds, Cyclo(L-leucyl-L-valyl) is predicted to exhibit a range of biological effects. The following tables summarize the quantitative data for the analogous compound, Cyclo(L-leucyl-L-prolyl) (CLP).
Antimicrobial Activity
CLP has demonstrated inhibitory effects against various pathogenic bacteria, including those responsible for dental caries and foodborne illnesses.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-leucyl-L-prolyl) [CLP] against various bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | 100 - 250 | [1] |
| Listeria monocytogenes | 512 | [2] |
| Escherichia fergusonii | 230 | [2] |
| Salmonella enterica | 11 | [2] |
| Enterococcus faecalis | 12 | [2] |
| Bacillus cereus | 16 | [2] |
| Staphylococcus aureus | 30 | [2] |
Antifungal Activity
The antifungal properties of CLP and other related cyclic dipeptides have been reported, particularly their ability to inhibit the growth of pathogenic fungi and the production of mycotoxins.
Table 2: Antifungal Activity of Cyclo(L-leucyl-L-prolyl) [CLP] and Related Compounds.
| Compound | Fungal Strain | Activity | Concentration | Reference |
| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | 50% inhibition of aflatoxin production (IC50) | 200 µg/mL | [3][4] |
| Cyclo(L-leucyl-L-prolyl) | Colletotrichum orbiculare | Inhibition of conidia germination and appressorium formation | 100 µg/mL | [1] |
| Cyclo(L-valyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | - | [3][4] |
Anticancer Activity
Recent studies have highlighted the potential of CLP as an anticancer agent, particularly against triple-negative breast cancer cell lines.
Table 3: Anticancer Activity of Cyclo(L-leucyl-L-prolyl) [CLP].
| Cell Line | Cancer Type | Activity | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | 73.4 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity | 67.4 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to screen the biological activity of Cyclo(L-leucyl-L-valyl).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of Cyclo(L-leucyl-L-valyl) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the test bacterium for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Activity: Aflatoxin Production Inhibition Assay
This assay is used to evaluate the effect of a compound on the production of aflatoxin by Aspergillus species.
Protocol:
-
Fungal Culture: Aspergillus parasiticus is grown on a suitable agar (B569324) medium to produce a spore suspension.
-
Treatment: A defined number of spores are inoculated into a liquid culture medium. Cyclo(L-leucyl-L-valyl) is added at various concentrations. A control culture without the compound is also prepared.
-
Incubation: The cultures are incubated under conditions that promote aflatoxin production (e.g., 28°C for 5-7 days in the dark).
-
Aflatoxin Extraction and Quantification: After incubation, the fungal mycelium is separated from the culture medium. Aflatoxins are extracted from both the mycelium and the medium using a suitable solvent (e.g., chloroform). The extracted aflatoxins are then quantified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The IC50 value can be calculated from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Cyclo(L-leucyl-L-valyl) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of Cyclo(L-leucyl-L-valyl).
Predicted Anticancer Signaling Pathway
Based on the activity of CLP, Cyclo(L-leucyl-L-valyl) may interfere with the EGFR/CD151 signaling pathway in cancer cells.
Caption: Predicted inhibition of the EGFR/CD151 signaling pathway by Cyclo(L-leucyl-L-valyl).
Potential Quorum Sensing Inhibition
Cyclic dipeptides have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence.
Caption: Hypothetical mechanism of quorum sensing inhibition by Cyclo(L-leucyl-L-valyl).
General Workflow for Biological Activity Screening
This diagram outlines a general workflow for the initial screening of a novel compound like Cyclo(L-leucyl-L-valyl).
Caption: A generalized workflow for screening the biological activities of a novel compound.
Conclusion
While direct experimental evidence for the biological activities of Cyclo(L-leucyl-L-valyl) is currently sparse, the known bioactivities of its structural analog, Cyclo(L-leucyl-L-prolyl), provide a strong rationale for its investigation as a potential antimicrobial, antifungal, and anticancer agent. The experimental protocols and predictive signaling pathway diagrams provided in this guide offer a robust framework for initiating the biological activity screening of Cyclo(L-leucyl-L-valyl). Further research is warranted to elucidate the specific biological profile of this promising cyclic dipeptide.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(L-leucyl-L-valyl) (CAS: 15136-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide (CDP), is a naturally occurring small molecule with known biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, biological functions, and mechanism of action, with a particular focus on its role as an inhibitor of aflatoxin production. Due to the limited availability of extensive research specifically on Cyclo(L-leucyl-L-valyl), this document also incorporates data from structurally related and more extensively studied CDPs, such as Cyclo(L-leucyl-L-prolyl), to offer a broader context for its potential applications and areas for future investigation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of peptide derivatives found in nature, produced by a wide range of organisms including bacteria, fungi, and marine organisms. They exhibit a diverse array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[1] Cyclo(L-leucyl-L-valyl) (CAS: 15136-24-0) is one such CDP that has been identified as an inhibitor of aflatoxin production by the fungus Aspergillus parasiticus.[2][3] Aflatoxins are highly toxic and carcinogenic secondary metabolites, making their inhibition a significant area of research in food safety and toxicology. This guide will synthesize the available technical data on Cyclo(L-leucyl-L-valyl) and related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of Cyclo(L-leucyl-L-valyl) is presented in Table 1. This data is crucial for its handling, formulation, and in the design of experimental protocols.
Table 1: Physicochemical Properties of Cyclo(L-leucyl-L-valyl)
| Property | Value | Reference |
| CAS Number | 15136-24-0 | |
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| IUPAC Name | (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione | |
| Physical Form | Solid | |
| Purity | 99.10% (as per one supplier) | |
| Storage Temperature | -20°C to -80°C | |
| Solubility | Very soluble in organic solvents; moderate solubility in water. | [4] |
Biological Activity and Mechanism of Action
The most well-documented biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin in Aspergillus parasiticus.[2][3] This effect is achieved through the downregulation of key genes in the aflatoxin biosynthetic pathway.
Inhibition of Aflatoxin Production
Cyclo(L-leucyl-L-valyl) has been shown to inhibit the transcription of aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA.[2][3] The aflR gene is a critical regulatory gene that controls the expression of many other genes in the aflatoxin gene cluster. By repressing the transcription of aflR, Cyclo(L-leucyl-L-valyl) effectively shuts down the entire aflatoxin production cascade.
Caption: Inhibition of Aflatoxin Biosynthesis Pathway.
Comparison with Related Cyclic Dipeptides
Research indicates that other CDPs, particularly those containing proline, exhibit potent biological activities. Cyclo(L-leucyl-L-prolyl) has been more extensively studied and shows a 50% inhibitory concentration (IC₅₀) for aflatoxin production by A. parasiticus at 0.20 mg/mL.[2][5][6] High concentrations of Cyclo(L-leucyl-L-prolyl) (>6.0 mg/mL) have also been observed to inhibit fungal growth.[2][5] While direct quantitative data for Cyclo(L-leucyl-L-valyl) is not as readily available, its activity is reported to be similar to that of Cyclo(L-valyl-L-prolyl), which inhibited norsolorinic acid (an aflatoxin precursor) accumulation at concentrations as low as 0.3 mg/mL.[2]
Table 2: Biological Activities of Related Cyclic Dipeptides
| Cyclic Dipeptide | Activity | Organism | Quantitative Data | Reference |
| Cyclo(L-leucyl-L-prolyl) | Inhibition of Aflatoxin Production | Aspergillus parasiticus | IC₅₀ = 0.20 mg/mL | [2][5][6] |
| Inhibition of Fungal Growth | Aspergillus parasiticus | >6.0 mg/mL | [2][5] | |
| Antibacterial | Streptococcus mutans | MIC = 100 µg/mL | [7] | |
| Antibiofilm | Streptococcus mutans | 53.5% reduction at 30 µg/mL | [7] | |
| Antibacterial | Listeria monocytogenes | MIC = 512 µg/mL | [8][9] | |
| Cyclo(L-prolyl-L-valyl) | Inhibition of Norsolorinic Acid Accumulation | Aspergillus parasiticus | Active at 0.3 mg/mL | [2] |
Note: This table includes data from related compounds to provide a broader context due to the limited specific data for Cyclo(L-leucyl-L-valyl).
Synthesis and Experimental Protocols
Synthesis
While specific synthesis protocols for Cyclo(L-leucyl-L-valyl) are not detailed in the reviewed literature, a general methodology for the synthesis of related CDPs, such as Cyclo(L-leucyl-d-prolyl), has been described. This typically involves the coupling of the constituent amino acids, often using protecting groups like Boc (tert-butyloxycarbonyl), followed by cyclization. For example, Cyclo(L-leucyl-d-prolyl) was synthesized from Boc-d-proline and methyl-l-leucine.[2] A similar approach could likely be adapted for the synthesis of Cyclo(L-leucyl-L-valyl).
Caption: Generalized Synthetic Workflow for CDPs.
Experimental Protocols
4.2.1. Purification of Cyclic Dipeptides from Bacterial Culture
A general protocol for the isolation of CDPs from bacterial cultures, such as Achromobacter xylosoxidans, is as follows:
-
Culturing: The bacterium is cultured in a suitable medium (e.g., GY medium) with shaking for several days.
-
Centrifugation: The culture is centrifuged to separate the supernatant from the bacterial cells.
-
Chromatography: The supernatant is subjected to a series of chromatographic separations to purify the active compounds. This may include:
4.2.2. Aflatoxin Inhibition Assay (Tip Culture Method)
This method is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against aflatoxin production.
-
A culture medium (e.g., 2% yeast extract, 20% sucrose) is prepared.
-
The test compound is added to the medium at various concentrations.
-
The medium is inoculated with a spore suspension of Aspergillus parasiticus.
-
The cultures are incubated for a set period.
-
Aflatoxin levels are quantified, typically using HPLC, and the IC₅₀ is calculated.[2][5]
4.2.3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of a compound against a bacterial strain.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicology and Pharmacokinetics
There is a significant lack of publicly available data on the toxicology and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) of Cyclo(L-leucyl-L-valyl). Further research is required to evaluate its safety profile and in vivo behavior to determine its potential for therapeutic or other applications.
Conclusion and Future Directions
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide with established activity as an inhibitor of aflatoxin production in Aspergillus parasiticus. Its mechanism of action involves the transcriptional repression of key genes in the aflatoxin biosynthetic pathway. However, there is a notable scarcity of comprehensive research on this specific compound.
For drug development professionals and scientists, Cyclo(L-leucyl-L-valyl) and related CDPs represent a promising class of natural products. Future research should focus on:
-
Developing and optimizing synthetic routes for Cyclo(L-leucyl-L-valyl) to enable further biological evaluation.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its full spectrum of biological activities, including its potential as an antimicrobial, antiviral, or anticancer agent.
-
Performing detailed toxicological and pharmacokinetic studies to assess its safety profile and therapeutic potential.
-
Investigating its efficacy in food preservation and as a potential agent to mitigate aflatoxin contamination in agricultural products.
By addressing these research gaps, the full potential of Cyclo(L-leucyl-L-valyl) as a lead compound for the development of new therapeutic agents or biotechnological applications can be realized.
References
- 1. Cyclo(L-Val-D-Ile-L-Leu-L-Pro-D-Leu) | C28H49N5O5 | CID 139587146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(L-leucyl-L-valyl): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of natural products. These compounds are known for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of Cyclo(L-leucyl-L-valyl). Due to the limited availability of specific experimental data for Cyclo(L-leucyl-L-valyl), this guide also incorporates comparative data from the closely related and well-studied analogue, Cyclo(L-leucyl-L-prolyl), to provide a more comprehensive understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar molecules.
Physicochemical Properties
The fundamental physicochemical properties of Cyclo(L-leucyl-L-valyl) are crucial for its handling, formulation, and mechanism of action. While specific experimental data for this compound is limited, a combination of computed data and experimental values for analogous compounds provides a solid foundation for its characterization.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of Cyclo(L-leucyl-L-valyl) and its analogue, Cyclo(L-leucyl-L-prolyl).
Table 1: Physicochemical Properties of Cyclo(L-leucyl-L-valyl)
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem |
| Molecular Weight | 212.29 g/mol | PubChem |
| IUPAC Name | (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione | Sigma-Aldrich[1] |
| CAS Number | 15136-24-0 | Sigma-Aldrich[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | -20°C to -80°C | Sigma-Aldrich[1] |
Table 2: Physicochemical Properties of the Analogue Cyclo(L-leucyl-L-prolyl)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | MedchemExpress[2], Bioaustralis[3] |
| Molecular Weight | 210.27 g/mol | MedchemExpress[2], Bioaustralis[3] |
| Appearance | White to off-white solid | MedchemExpress[2], Bioaustralis[3] |
| Melting Point | 160.0 to 164.0 °C | Tokyo Chemical Industry Co., Ltd.[4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[3] In DMSO, solubility is ≥ 100 mg/mL.[5] | Bioaustralis[3], MedchemExpress[5] |
| Purity | >95% by HPLC | Bioaustralis[3] |
Synthesis and Characterization
The synthesis of Cyclo(L-leucyl-L-valyl) typically follows established methods for cyclic dipeptide formation. Characterization relies on standard analytical techniques to confirm the structure and purity of the synthesized compound.
Experimental Protocol: Synthesis of Cyclo(L-leucyl-L-valyl)
Materials:
-
L-Leucine methyl ester hydrochloride
-
L-Valine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP))
-
Reagents for Boc or Fmoc deprotection if protected amino acids are used (e.g., Trifluoroacetic acid (TFA) in DCM for Boc, or piperidine (B6355638) in DMF for Fmoc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dipeptide Formation:
-
Dissolve L-Leucine methyl ester hydrochloride and L-Valine methyl ester hydrochloride in an anhydrous solvent.
-
Add a suitable base (e.g., TEA or DIPEA) to neutralize the hydrochloride salts.
-
Add the coupling agent to facilitate the formation of the peptide bond.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the linear dipeptide.
-
-
Cyclization:
-
The linear dipeptide can be cyclized by heating in a high-boiling point solvent such as toluene (B28343) or xylene, often with a catalytic amount of acid or base.
-
Alternatively, for solid-phase synthesis, the peptide is linked to a resin, and cyclization is performed on the solid support before cleavage.[6]
-
-
Purification:
-
The crude Cyclo(L-leucyl-L-valyl) is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
The fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the final product.
-
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified Cyclo(L-leucyl-L-valyl) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. The spectrum is expected to show signals corresponding to the protons of the leucine (B10760876) and valine side chains and the diketopiperazine ring.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbons and the carbons of the amino acid residues.
-
Reference Data for Analogue Cyclo(L-leucyl-L-prolyl) in CDCl₃:
-
¹H NMR (500 MHz, CDCl₃) δ: 5.92 (s, 1H), 4.12 (dd, J = 9.2, 7.4 Hz, 1H), 4.02 (dd, J = 9.6, 3.8 Hz, 1H), 3.65–3.50 (m, 2H), 2.40–2.31 (m, 1H), 2.19–2.11 (m, 1H), 2.11–1.97 (m, 2H), 1.97–1.84 (m, 1H), 1.81–1.69 (m, 2H), 1.57–1.48 (m, 1H), 1.00 (d, J = 6.6 Hz, 3H), 0.96 (d, J = 6.5 Hz, 3H).[7]
-
¹³C NMR (126 MHz, CDCl₃) δ: 170.15, 166.16, 59.00, 53.40, 45.52, 38.63, 28.12, 24.73, 23.30, 22.75, 21.20.[7]
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique such as Electrospray Ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 213.1598, confirming the molecular weight of Cyclo(L-leucyl-L-valyl).
-
Reference Data for Analogue cis-cyclo(L-Leu-L-Pro): The molecular ion peak [M+1]⁺ was observed at m/z 211.[8]
Biological Activity and Signaling Pathways
Cyclic dipeptides exhibit a wide range of biological activities. While specific studies on Cyclo(L-leucyl-L-valyl) are not extensively reported, the activities of the closely related Cyclo(L-leucyl-L-prolyl) provide valuable insights into its potential therapeutic applications.
Antifungal Activity
Cyclo(L-leucyl-L-prolyl) has been shown to inhibit the production of aflatoxin, a potent mycotoxin, by the fungus Aspergillus parasiticus.[9] The 50% inhibitory concentration (IC₅₀) for aflatoxin production was found to be 0.20 mg/mL.[9] This inhibitory effect is achieved through the repression of transcription of several genes involved in the aflatoxin biosynthetic pathway, including aflR, hexB, pksL1, and dmtA.[9]
Antibacterial Activity
Cyclo(L-leucyl-L-prolyl) has also demonstrated significant antibacterial properties. It has been shown to be effective against the cariogenic bacterium Streptococcus mutans, inhibiting its adherence, acid production, and biofilm formation. The minimum inhibitory concentration (MIC) against S. mutans was reported to be 100 µg/mL.
Anticancer Activity
Emerging research suggests that Cyclo(L-leucyl-L-prolyl) may possess anticancer properties. Studies have indicated its ability to inhibit the migration of triple-negative breast cancer cells.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow diagram illustrating the key stages in the synthesis and characterization of Cyclo(L-leucyl-L-valyl).
Signaling Pathway of Aflatoxin Inhibition by Analogue
Caption: A diagram illustrating the proposed signaling pathway for the inhibition of aflatoxin production in Aspergillus parasiticus by the analogue Cyclo(L-leucyl-L-prolyl).
Conclusion
Cyclo(L-leucyl-L-valyl) represents a promising cyclic dipeptide with potential applications in various fields, particularly in drug development, owing to the established biological activities of its class of compounds. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon computed data and experimental findings for closely related analogues. The outlined protocols for synthesis and characterization offer a practical framework for researchers working with this molecule. The exploration of the biological activities of its analogue, Cyclo(L-leucyl-L-prolyl), highlights the potential antifungal, antibacterial, and anticancer properties that warrant further investigation for Cyclo(L-leucyl-L-valyl). This guide serves as a foundational resource to stimulate and support future research into this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cyclo[Ile-Phe-Pro-Val-Pro-Leu-Pro] | C41H61N7O7 | CID 44233195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(L-leucyl-L-valyl): A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(L-leucyl-L-valyl), a member of the 2,5-diketopiperazine class of cyclic dipeptides, is a naturally occurring metabolite with emerging therapeutic interest. This document provides a comprehensive technical overview of its known biological activities and potential therapeutic applications. Due to the limited availability of in-depth research specifically on Cyclo(L-leucyl-L-valyl), this guide also incorporates detailed data from its structurally similar analog, Cyclo(L-leucyl-L-prolyl), to infer potential bioactivities and guide future research. The primary established bioactivity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit aflatoxin production. Inferred potential applications, based on its analog, include antimicrobial, anti-biofilm, anticancer, and antioxidant activities. This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to support further investigation into this promising compound.
Introduction to Cyclo(L-leucyl-L-valyl) and Related Cyclic Dipeptides
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the simplest peptide derivatives found in nature, formed from the condensation of two amino acids. Their rigid cyclic structure confers high stability against proteolytic degradation, making them attractive scaffolds for drug development. These compounds have been isolated from a wide range of natural sources, including bacteria, fungi, and marine organisms, and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.
Cyclo(L-leucyl-L-valyl) (c(Leu-Val)) is a CDP composed of L-leucine and L-valine. While research specifically focused on c(Leu-Val) is still in its early stages, studies on the closely related compound, Cyclo(L-leucyl-L-prolyl) (c(Leu-Pro)), have revealed significant therapeutic potential. This guide will first detail the confirmed bioactivity of c(Leu-Val) and then explore its potential applications by drawing parallels with the well-documented activities of c(Leu-Pro).
Confirmed Bioactivity of Cyclo(L-leucyl-L-valyl): Anti-Aflatoxin Activity
The most concretely documented biological effect of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxins, which are potent mycotoxins and carcinogens produced by species of Aspergillus fungi.
Research has indicated that c(Leu-Val) exhibits inhibitory activity against aflatoxin production in Aspergillus parasiticus.[1][2] This activity is reported to be similar to that of Cyclo(L-leucyl-L-prolyl).[1][2] The proposed mechanism of action involves the repression of transcription of key genes in the aflatoxin biosynthesis pathway, such as aflR, hexB, pksL1, and dmtA.[3]
Table 1: Quantitative Data on the Anti-Aflatoxin Activity of Cyclo(L-leucyl-L-valyl) and Analogs
| Compound | Target Organism | Activity | Quantitative Data | Reference |
| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Similar inhibitory activity to Cyclo(L-leucyl-L-prolyl) | [1][2] |
| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus SYS-4 | Inhibition of aflatoxin production | IC50: 0.20 mg/mL | [1] |
Experimental Protocol: Aflatoxin Inhibition Assay
The following is a generalized protocol for assessing the inhibition of aflatoxin production, based on methodologies used for similar compounds.
-
Fungal Culture Preparation:
-
Inoculate Aspergillus parasiticus spores onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 28-30°C for 5-7 days until sporulation.
-
Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to 1 x 10^6 spores/mL.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a liquid culture medium (e.g., Yeast Extract Sucrose broth), add the spore suspension and different concentrations of the test compound. Include a solvent control.
-
-
Incubation and Aflatoxin Extraction:
-
Incubate the cultures in the dark under shaking conditions at 28-30°C for 5-7 days.
-
Separate the mycelium from the culture broth by filtration.
-
Extract aflatoxins from both the mycelium and the broth using a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).
-
-
Quantification of Aflatoxin:
-
Analyze the extracted aflatoxins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Quantify the amount of aflatoxin by comparing the peak areas to a standard curve of known aflatoxin concentrations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aflatoxin production for each concentration of the test compound compared to the solvent control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of aflatoxin production.
-
Diagram 1: Generalized Workflow for Aflatoxin Inhibition Assay
References
Cyclo(L-leucyl-L-valyl): A Technical Guide on a Bioactive Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a class of secondary metabolites with diverse and significant biological activities. This technical guide provides a comprehensive overview of Cyclo(L-leucyl-L-valyl), focusing on its role as an inhibitor of aflatoxin production. The document details its known biological effects, offers insights into its probable biosynthetic pathway, and presents generalized experimental protocols for its isolation, characterization, and bioactivity assessment. Quantitative data, primarily inferred from closely related analogs, is presented for comparative analysis. Furthermore, this guide includes diagrammatic representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest peptide derivatives and are ubiquitously produced by a wide range of organisms, including bacteria, fungi, and marine organisms. Their rigid cyclic structure confers metabolic stability and unique pharmacological properties. Cyclo(L-leucyl-L-valyl) is one such CDP that has demonstrated noteworthy biological activity, particularly in the inhibition of mycotoxin production. This guide aims to consolidate the current knowledge on Cyclo(L-leucyl-L-valyl) to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Biological Activity and Quantitative Data
The primary reported biological activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus.[1][2] Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate various food crops.
While specific quantitative data for Cyclo(L-leucyl-L-valyl) is not extensively available in the public domain, its inhibitory activity against aflatoxin production is reported to be similar to that of the closely related compound, Cyclo(L-leucyl-L-prolyl).[2] The 50% inhibitory concentration (IC50) for Cyclo(L-leucyl-L-prolyl) in inhibiting aflatoxin production by A. parasiticus SYS-4 was determined to be 0.20 mg/mL.[2][3] It is important to note that at higher concentrations (greater than 6.0 mg/mL), Cyclo(L-leucyl-L-prolyl) also exhibited fungal growth inhibition.[2][3]
Table 1: Comparative Biological Activity Data
| Compound | Target Organism | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Similar to Cyclo(L-leucyl-L-prolyl) | [2] |
| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50: 0.20 mg/mL | [2][3] |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Inhibition of biofilm formation | MIC: 100 µg/mL | [4] |
| Cyclo(L-leucyl-L-prolyl) | Listeria monocytogenes | Inhibition of biofilm formation | MIC: 512 µg/mL | [5] |
Mechanism of Action
Cyclo(L-leucyl-L-valyl) exerts its inhibitory effect on aflatoxin production by downregulating the expression of key genes involved in the aflatoxin biosynthetic pathway.[1] Reverse transcription-PCR analyses have shown that the related compound, Cyclo(L-leucyl-L-prolyl), represses the transcription of several aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA.[2][3] aflR is a critical regulatory gene that controls the expression of most of the structural genes in the aflatoxin gene cluster.
Biosynthesis
While the specific biosynthetic gene cluster for Cyclo(L-leucyl-L-valyl) has not been definitively identified, it is highly probable that it is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is a common mechanism for the biosynthesis of cyclic dipeptides in microorganisms. Evidence for this comes from the identification of an NRPS gene cluster responsible for the production of the related compound, cyclo(n-Me-L-Leu-L-Val), in Sorangium cellulosum.[6]
NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the use of ribosomes. The biosynthesis of Cyclo(L-leucyl-L-valyl) would likely involve the following key steps:
-
Activation: L-leucine and L-valine are activated to their corresponding adenylates by the adenylation (A) domain of the NRPS.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of a thiolation (T) or peptidyl carrier protein (PCP) domain.
-
Condensation: The condensation (C) domain catalyzes the formation of the peptide bond between the two amino acids.
-
Cyclization and Release: A terminal condensation or thioesterase (TE) domain catalyzes the intramolecular cyclization of the dipeptidyl-S-PCP intermediate, releasing the final Cyclo(L-leucyl-L-valyl) product.
Experimental Protocols
Isolation and Purification
A generalized protocol for the isolation and purification of Cyclo(L-leucyl-L-valyl) from a producing microbial strain is as follows:
-
Cultivation: The producing microorganism (e.g., Achromobacter xylosoxidans) is cultured in a suitable liquid medium to promote the production of secondary metabolites.[2]
-
Extraction: The culture broth is centrifuged to separate the supernatant from the cell mass. The supernatant is then extracted with an organic solvent such as ethyl acetate.[2][8][9]
-
Chromatography:
-
Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like Diaion HP20 or silica (B1680970) gel.[2][8][9] Elution is performed with a gradient of solvents (e.g., methanol (B129727) in water) to separate fractions based on polarity.[2]
-
Thin-Layer Chromatography (TLC): Fractions are analyzed by TLC to identify those containing the compound of interest.[2][8][9]
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC to obtain the pure compound.[2][7]
-
Characterization
The structure of the purified Cyclo(L-leucyl-L-valyl) can be elucidated using the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry of the molecule.[10][11]
Aflatoxin Inhibition Assay
The inhibitory effect of Cyclo(L-leucyl-L-valyl) on aflatoxin production can be assessed using a microtiter plate-based assay:[2]
-
A suitable liquid medium (e.g., potato dextrose broth) is dispensed into the wells of a microtiter plate.
-
The test compound, dissolved in a suitable solvent, is added to the wells at various concentrations.
-
Each well is inoculated with a spore suspension of A. parasiticus.
-
The plate is incubated under conditions conducive to fungal growth and aflatoxin production.
-
After incubation, the aflatoxin is extracted from the culture and quantified using techniques such as HPLC or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated as the concentration of the compound that inhibits aflatoxin production by 50% compared to a control without the compound.
Conclusion and Future Perspectives
Cyclo(L-leucyl-L-valyl) is a promising secondary metabolite with demonstrated potential as an inhibitor of aflatoxin production. Its mechanism of action, likely involving the transcriptional repression of key biosynthetic genes, makes it an interesting candidate for further investigation as a biocontrol agent in agriculture and a lead compound in drug discovery.
Future research should focus on:
-
Obtaining precise quantitative data (IC50, MIC) for Cyclo(L-leucyl-L-valyl) against a broader range of microbial targets.
-
Elucidating the specific biosynthetic gene cluster responsible for its production to enable synthetic biology approaches for enhanced yield.
-
Conducting detailed studies on its signaling pathways and molecular targets to fully understand its mechanism of action.
-
Investigating its potential synergistic effects with other antimicrobial or anticancer agents.
This technical guide provides a foundational understanding of Cyclo(L-leucyl-L-valyl), and it is hoped that it will stimulate further research into this and other bioactive cyclic dipeptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BGC0002386 [mibig.secondarymetabolites.org]
- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Studies of Cyclo(L-leucyl-L-valyl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclo(L-leucyl-L-valyl) and Related Cyclic Dipeptides
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, a class of compounds known for their diverse biological activities. While specific cytotoxic data for this compound is sparse, the broader family of cyclic dipeptides has been the subject of numerous studies evaluating their potential as therapeutic agents, particularly in oncology. These compounds have been shown to exhibit a range of activities, including antibacterial, antifungal, and cytotoxic effects.[1] The rigid conformation of the diketopiperazine ring is believed to contribute to their biological activity and stability.[2][3]
The primary reported biological activity of Cyclo(L-leucyl-L-valyl) is the inhibition of aflatoxin production by Aspergillus parasiticus.[4] Research has shown that it can inhibit the transcription of aflatoxin-related genes.[4] This anti-mycotoxin activity suggests that the compound can modulate biological pathways, a characteristic that warrants further investigation into its effects on mammalian cells.
Cytotoxicity of Structurally Similar Cyclic Dipeptides
To provide a frame of reference for potential cytotoxic studies of Cyclo(L-leucyl-L-valyl), this section summarizes the cytotoxic activity of other cyclic dipeptides against various cancer cell lines. This data highlights the potential for this class of compounds to induce cell death in cancer cells, often through the induction of apoptosis.
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(L-Pro-L-Tyr) | HeLa (Cervical Cancer) | ~0.04 mM (CDP mix) | [5] |
| Cyclo(L-Pro-L-Val) | Caco-2 (Colorectal Cancer) | ~0.04 mM (CDP mix) | [5] |
| Cyclo(L-Pro-L-Phe) | HeLa (Cervical Cancer), Caco-2 (Colorectal Cancer) | ~0.04 mM (CDP mix) | [5] |
| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | U937 (Histiocytic Lymphoma) | 0.36 µM | [6] |
| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | A549 (Lung Cancer) | 1.1 µM | [6] |
| 3-(4-methoxybenzyl)-6-pentyl-1-allyl-piperazine-2,5-dione | HCT-116 (Colon Cancer) | 1.9 µM | [6] |
| Spirotryprostatin B | Murine Leukemia P388 | 14 µM | [7] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed protocols for key experiments to assess the preliminary cytotoxicity of Cyclo(L-leucyl-L-valyl).
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and a non-cancerous cell line like NIH-3T3 fibroblasts to assess selectivity.[3][5]
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection by DNA Fragmentation Assay
Apoptosis is a common mechanism of cell death induced by cytotoxic compounds. DNA fragmentation is a hallmark of apoptosis.
-
Procedure:
-
Treat cells (2 x 10^6 cells/mL) with Cyclo(L-leucyl-L-valyl) at its IC50 concentration for 48 hours.
-
Harvest the cells and wash them twice with Phosphate Buffered Saline (PBS).
-
Extract the genomic DNA using a DNA extraction kit according to the manufacturer's protocol.
-
Resuspend the purified DNA in loading dye and run it on a 1.8% agarose (B213101) gel in 1X TAE buffer.
-
Visualize the DNA fragments under UV light after ethidium (B1194527) bromide staining. A ladder-like pattern of DNA fragments indicates apoptosis.[8]
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of Cyclo(L-leucyl-L-valyl).
Representative Apoptosis Signaling Pathway
Many cyclic dipeptides induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified version of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Cyclo(L-leucyl-L-valyl): A Review of Available Data and Analysis of Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the antimicrobial spectrum of the cyclic dipeptide Cyclo(L-leucyl-L-valyl). Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, quantitative data on the antibacterial and antifungal activities of this particular compound. Publicly available research detailing its Minimum Inhibitory Concentrations (MICs) or zones of inhibition against a broad range of microbial species is not readily accessible.
However, the closely related cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) , has been more extensively studied. This document provides a detailed overview of the antimicrobial spectrum of Cyclo(L-leucyl-L-prolyl) as a proxy to offer insights into the potential activities of proline-containing cyclic dipeptides. The information presented herein, including quantitative data, experimental methodologies, and mechanistic pathways, is based on available studies of this related compound. Researchers are advised to consider this information as a guide for potential areas of investigation for Cyclo(L-leucyl-L-valyl), while noting that direct experimental validation is necessary.
Antimicrobial Spectrum of Cyclo(L-leucyl-L-prolyl)
Cyclo(L-leucyl-L-prolyl) has demonstrated a range of antimicrobial and antivirulence activities against various pathogens. Its effects are most notably documented against certain bacteria and fungi.
Antibacterial Activity
The primary antibacterial activity of Cyclo(L-leucyl-L-prolyl) appears to be targeted against specific Gram-positive bacteria, particularly in the context of inhibiting virulence factors and biofilm formation.
Table 1: Antibacterial Activity of Cyclo(L-leucyl-L-prolyl)
| Target Microorganism | Activity Type | Concentration | Observed Effect | Reference |
| Listeria monocytogenes ATCC 19111 | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | Inhibition of bacterial growth. | [1] |
| Listeria monocytogenes | Anti-biofilm | 64, 128, 256 µg/mL (sub-MIC) | Dose-dependent inhibition of biofilm formation. | [1] |
| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | Inhibition of bacterial growth. | [2] |
| Streptococcus mutans | Maximum Inhibitory Concentration | 250 µg/mL | Maximum concentration tested for inhibition. | [2] |
| Streptococcus mutans | Anti-virulence (sub-MIC) | 30 µg/mL | Significant reduction in adherence (68%), acid production, glucan synthesis (32%), and biofilm formation (53.5%). | [2] |
Antifungal Activity
The antifungal activity of Cyclo(L-leucyl-L-prolyl) is primarily characterized by its ability to inhibit the production of aflatoxin, a mycotoxin produced by species of Aspergillus. Direct fungal growth inhibition is observed at significantly higher concentrations.
Table 2: Antifungal Activity of Cyclo(L-leucyl-L-prolyl)
| Target Microorganism | Activity Type | Concentration | Observed Effect | Reference |
| Aspergillus parasiticus SYS-4 (= NRRL2999) | 50% Inhibitory Concentration (IC50) for aflatoxin production | 0.20 mg/mL | Inhibition of aflatoxin biosynthesis. | [3][4] |
| Aspergillus parasiticus | Fungal Growth Inhibition | > 6.0 mg/mL | Inhibition of fungal growth. | [3][4] |
It is noteworthy that other related cyclic dipeptides, such as Cyclo(L-prolyl-L-valyl), have also shown inhibitory activity against the accumulation of norsolorinic acid, a precursor to aflatoxin, at a concentration of 0.3 mg/ml.[3]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antimicrobial and antivirulence properties of Cyclo(L-leucyl-L-prolyl).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC for bacterial species was determined using the microdilution assay.
-
Preparation of Inoculum: Bacterial strains were cultured in appropriate broth (e.g., Tryptic Soy Broth for L. monocytogenes, Brain Heart Infusion broth for S. mutans) to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).
-
Assay Setup: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of Cyclo(L-leucyl-L-prolyl) were prepared in the respective broth.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anti-Biofilm Assay
The effect of sub-MIC concentrations of Cyclo(L-leucyl-L-prolyl) on biofilm formation was quantified using a crystal violet staining method.
-
Assay Conditions: Bacteria were grown in 96-well plates in the presence of sub-MIC concentrations of the compound.
-
Biofilm Staining: After incubation, the planktonic cells were discarded, and the wells were washed with sterile phosphate-buffered saline (PBS). The adherent biofilms were stained with 0.1% crystal violet solution.
-
Quantification: The stained biofilms were solubilized with an appropriate solvent (e.g., 95% ethanol), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition was calculated relative to the control (untreated) wells.
Aflatoxin Production Inhibition Assay (Tip Culture Method)
This method was used to determine the IC50 for aflatoxin production.
-
Fungal Culture: Aspergillus parasiticus was cultured on a suitable agar (B569324) medium (e.g., potato dextrose agar).
-
Assay Setup: A small amount of fungal mycelia was inoculated into a liquid medium (e.g., GY medium: 2% glucose, 0.5% yeast extract) containing various concentrations of Cyclo(L-leucyl-L-prolyl).
-
Extraction and Analysis: After incubation, the aflatoxins were extracted from the culture medium using a solvent such as chloroform. The extracts were then analyzed by thin-layer chromatography (TLC) to quantify the amount of aflatoxin produced.
-
IC50 Determination: The 50% inhibitory concentration was determined as the concentration of the compound that reduced aflatoxin production by half compared to the control.
Mechanism of Action
While the precise antimicrobial mechanisms of Cyclo(L-leucyl-L-valyl) are unknown, studies on Cyclo(L-leucyl-L-prolyl) provide some insights into its mode of action, particularly in the context of virulence and secondary metabolite production.
Inhibition of Aflatoxin Biosynthesis
Cyclo(L-leucyl-L-prolyl) has been shown to repress the transcription of key genes involved in the aflatoxin biosynthetic pathway in Aspergillus parasiticus. This indicates a regulatory role at the genetic level.
Caption: Inhibition of Aflatoxin-Related Gene Transcription.
Attenuation of Bacterial Virulence
In Streptococcus mutans, Cyclo(L-leucyl-L-prolyl) has been observed to reduce the expression of genes associated with biofilm formation and virulence. This suggests that the compound may interfere with bacterial signaling pathways that regulate these processes.
Caption: Attenuation of S. mutans Virulence Gene Expression.
Conclusion and Future Directions
The available scientific literature lacks specific quantitative data on the antimicrobial spectrum of Cyclo(L-leucyl-L-valyl). However, the well-documented activities of the structurally similar compound, Cyclo(L-leucyl-L-prolyl), suggest that this class of cyclic dipeptides holds promise as antimicrobial and antivirulence agents. The data on Cyclo(L-leucyl-L-prolyl) reveals activity against Gram-positive bacteria such as Listeria monocytogenes and Streptococcus mutans, primarily through the attenuation of virulence factors and biofilm formation at sub-inhibitory concentrations. Furthermore, its ability to inhibit aflatoxin production in Aspergillus parasiticus at the transcriptional level highlights a potential application in controlling mycotoxin contamination.
For drug development professionals and researchers, these findings underscore the need for direct experimental evaluation of Cyclo(L-leucyl-L-valyl). Future research should focus on:
-
Broad-Spectrum Screening: Testing Cyclo(L-leucyl-L-valyl) against a diverse panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by Cyclo(L-leucyl-L-valyl).
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of Cyclo(L-leucyl-L-valyl) with other leucine- and valine-containing cyclic dipeptides to understand the contribution of each amino acid residue to the observed antimicrobial effects.
By undertaking these investigations, the scientific community can ascertain the true antimicrobial potential of Cyclo(L-leucyl-L-valyl) and its viability as a lead compound for the development of novel anti-infective therapies.
References
- 1. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanisms of Cyclo(L-leucyl-L-valyl) and Related Cyclodipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural products with a wide range of biological activities. This technical guide focuses on the known and potential mechanisms of action of Cyclo(L-leucyl-L-valyl), a member of this family. While direct research on this specific compound is emerging, this document synthesizes the available data and extrapolates potential mechanisms based on the well-documented activities of the closely related and structurally similar compound, Cyclo(L-leucyl-L-prolyl) [CLP]. This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction to Cyclo(L-leucyl-L-valyl) and its Analogs
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide formed from the condensation of L-leucine and L-valine. Like other CDPs, it possesses a rigid cyclic backbone that presents specific side chains, which are crucial for its biological interactions. Research into the precise mechanisms of Cyclo(L-leucyl-L-valyl) is ongoing, but studies on analogous compounds, particularly Cyclo(L-leucyl-L-prolyl), have revealed significant potential in antifungal, anticancer, and antibacterial applications.
Known Biological Activity of Cyclo(L-leucyl-L-valyl)
Antifungal Activity
The primary documented activity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus.[1] This inhibition is achieved through the transcriptional repression of key genes in the aflatoxin biosynthetic pathway.
Inferred Mechanisms of Action from Cyclo(L-leucyl-L-prolyl)
Due to the limited specific data on Cyclo(L-leucyl-L-valyl), the following sections detail the well-researched mechanisms of the closely related compound, Cyclo(L-leucyl-L-prolyl) (CLP). Given the structural similarities, it is plausible that Cyclo(L-leucyl-L-valyl) may exhibit comparable activities.
Anticancer Activity: Targeting the CD151-EGFR Axis
CLP has demonstrated potent anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines.[2][3] The proposed mechanism involves the disruption of the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR).[2][3]
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Cyclo(L-leucyl-L-valyl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, has emerged as a molecule of interest in the study of bioactive natural compounds. This technical guide provides an in-depth overview of the current state of knowledge regarding its in vitro biological activities. While research on Cyclo(L-leucyl-L-valyl) is not as extensive as for some other cyclodipeptides, existing studies indicate promising antifungal properties, particularly in the inhibition of aflatoxin production. This document summarizes the available quantitative data, presents detailed experimental protocols from key studies, and visualizes the known signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting both the established bioactivities and areas warranting further investigation.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest peptide derivatives and are found in a variety of natural sources, including microorganisms, plants, and animals. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Cyclo(L-leucyl-L-valyl) (c(Leu-Val)) is a CDP composed of the amino acids leucine (B10760876) and valine. While its bioactivity is less explored compared to its proline-containing analogue, Cyclo(L-leucyl-L-prolyl), studies have begun to shed light on its potential as a bioactive agent. This guide focuses on the in vitro evaluation of c(Leu-Val)'s bioactivity, with a particular emphasis on its antifungal properties.
Antifungal Activity
The most well-documented in vitro bioactivity of Cyclo(L-leucyl-L-valyl) is its ability to inhibit the production of aflatoxin by the fungus Aspergillus parasiticus. Aflatoxins are highly toxic and carcinogenic secondary metabolites that contaminate various food crops.
Quantitative Data
A key study by Yan et al. (2004) investigated the inhibitory effects of several cyclodipeptides on aflatoxin production. While a specific IC50 value for Cyclo(L-leucyl-L-valyl) was not reported, the study noted that its inhibitory activity was similar to that of Cyclo(L-leucyl-L-prolyl). For comparison, the IC50 for Cyclo(L-leucyl-L-prolyl) was determined to be 0.20 mg/mL for aflatoxin production by A. parasiticus SYS-4.[1]
Table 1: Comparative Inhibitory Activity of Cyclodipeptides on Aflatoxin Precursor (Norsolorinic Acid) Accumulation
| Compound | Concentration for Partial Inhibition (mg/mL) | Concentration for Complete Inhibition (mg/mL) | Fungal Growth Inhibition |
| Cyclo(L-leucyl-L-prolyl) | 1.0 | 3.5 | > 6.0 mg/mL |
| Cyclo(L-leucyl-L-valyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Not specified |
| Cyclo(D-leucyl-D-prolyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Not specified |
| Cyclo(L-valyl-L-prolyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Similar to Cyclo(L-leucyl-L-prolyl) | Not specified |
Source: Adapted from Yan et al., 2004.[1]
Experimental Protocol: Aflatoxin Inhibition Assay (Tip Culture Method)
This method, as described by Yan et al. (2004), provides a means to assess the inhibitory effect of compounds on aflatoxin production.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on aflatoxin production by Aspergillus parasiticus.
Materials:
-
Aspergillus parasiticus strain (e.g., SYS-4)
-
Potato dextrose agar (B569324) (PDA) medium
-
Test compound (Cyclo(L-leucyl-L-valyl)) dissolved in a suitable solvent (e.g., methanol)
-
Sterile plastic tips (200 µL)
-
Microtiter plate
-
Incubator
-
Methanol (B129727) for extraction
-
Thin-layer chromatography (TLC) plate
-
Developing solvent (e.g., chloroform-acetone, 9:1 vol/vol)
-
UV lamp
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compound at various concentrations. A solvent control should also be prepared.
-
Dispense 200 µL of the agar medium containing the test compound into each well of a microtiter plate.
-
Place a sterile plastic tip in the center of the solidified agar in each well.
-
Inoculate the center of the agar in the tip with a suspension of A. parasiticus spores.
-
Incubate the plate at 28°C for 5 days.
-
After incubation, remove the agar from each well and place it in a test tube.
-
Extract the aflatoxin from the agar using methanol.
-
Spot the methanol extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the aflatoxin spots under a UV lamp and quantify the intensity.
-
The IC50 is the concentration of the test compound that reduces the aflatoxin production by 50% compared to the solvent control.
Mechanism of Action: Repression of Aflatoxin-Related Genes
The inhibitory effect of Cyclo(L-leucyl-L-valyl) on aflatoxin production is attributed to its ability to repress the transcription of key genes in the aflatoxin biosynthesis pathway.[1] Reverse transcription-PCR (RT-PCR) analyses have shown that treatment with the related compound, Cyclo(L-leucyl-L-prolyl), leads to a decrease in the mRNA levels of several aflatoxin-related genes. Given the similar inhibitory activity of Cyclo(L-leucyl-L-valyl), it is proposed to act through a similar mechanism.
Key Genes Targeted:
-
aflR : A regulatory gene that controls the expression of other genes in the aflatoxin biosynthesis cluster.
-
hexB : Involved in the early steps of the aflatoxin pathway.
-
pksL1 : Encodes a polyketide synthase essential for the backbone of the aflatoxin molecule.
-
dmtA : A methyltransferase involved in the later steps of aflatoxin synthesis.
Other Potential Bioactivities
While the antifungal activity of Cyclo(L-leucyl-L-valyl) is the most characterized, the broader class of cyclodipeptides exhibits a range of other biological effects. At present, there is a lack of specific in vitro studies on the antibacterial, cytotoxic, and anti-inflammatory properties of Cyclo(L-leucyl-L-valyl). Research on closely related compounds, such as Cyclo(L-leucyl-L-prolyl), suggests that these are promising areas for future investigation for Cyclo(L-leucyl-L-valyl).
Conclusion and Future Directions
The in vitro bioactivity of Cyclo(L-leucyl-L-valyl) is a developing area of research. Current evidence strongly supports its role as an inhibitor of aflatoxin production in Aspergillus parasiticus, likely through the transcriptional repression of key biosynthetic genes. This finding is significant for food safety and agricultural applications.
However, a notable gap exists in the literature concerning other potential bioactivities of this compound. Future research should be directed towards:
-
Broad-spectrum antimicrobial screening: Evaluating the activity of Cyclo(L-leucyl-L-valyl) against a range of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentrations).
-
Cytotoxicity profiling: Assessing the cytotoxic effects of Cyclo(L-leucyl-L-valyl) against various cancer cell lines and normal cell lines to explore its potential as an anticancer agent and to determine its safety profile.
-
Anti-inflammatory assays: Investigating the ability of Cyclo(L-leucyl-L-valyl) to modulate inflammatory responses in vitro, for instance, by measuring its effect on cytokine production in immune cells.
-
Mechanism of action studies: For any identified bioactivities, elucidating the underlying molecular mechanisms and signaling pathways will be crucial for its development as a therapeutic agent.
A comprehensive understanding of the in vitro bioactivity of Cyclo(L-leucyl-L-valyl) will pave the way for its potential application in the pharmaceutical, agricultural, and biotechnological sectors.
References
Unraveling the Molecular Blueprint: The Biosynthetic Pathway of Cyclo(L-leucyl-L-valyl)
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, belongs to the diketopiperazine class of natural products. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, and antitumor properties. Understanding the biosynthetic pathway of Cyclo(L-leucyl-L-valyl) is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the currently understood biosynthetic route, detailing the enzymatic machinery and molecular logic that govern its formation. While the complete, specific pathway for this exact molecule remains an active area of research, this document synthesizes the established principles of cyclodipeptide biosynthesis from closely related compounds to present a putative and logical pathway.
The Core Machinery: Non-Ribosomal Peptide Synthetases and Cyclodipeptide Synthases
The biosynthesis of cyclodipeptides like Cyclo(L-leucyl-L-valyl) is primarily orchestrated by two distinct enzymatic systems: Non-ribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). These pathways operate independently of the ribosomal machinery, allowing for the incorporation of non-proteinogenic amino acids and the creation of unique cyclic structures.
1. The Non-Ribosomal Peptide Synthetase (NRPS) Pathway:
NRPSs are large, modular megaenzymes that function as an assembly line to construct peptides. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A typical NRPS module is composed of three core domains:
-
Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to adjacent T domains.
The synthesis of a dipeptide like the linear precursor to Cyclo(L-leucyl-L-valyl) would involve a two-module NRPS. The process culminates with a Thioesterase (TE) domain , typically located at the C-terminus of the final module. This domain is crucial for releasing the nascent dipeptide from the NRPS assembly line. The TE domain can catalyze either hydrolysis to release a linear dipeptide or, more importantly for this case, an intramolecular cyclization to form the stable diketopiperazine ring of Cyclo(L-leucyl-L-valyl).
2. The Cyclodipeptide Synthase (CDPS) Pathway:
CDPSs represent a more streamlined approach to cyclodipeptide synthesis. These smaller enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The catalytic mechanism of CDPSs generally follows a "ping-pong" model:
-
The first aminoacyl-tRNA (e.g., Leucyl-tRNA) binds to the enzyme.
-
The aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.
-
The second aminoacyl-tRNA (e.g., Valyl-tRNA) then enters the active site.
-
The second amino acid attacks the ester bond of the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Finally, the amino group of the first amino acid attacks the carbonyl group of the second, leading to a spontaneous cyclization and release of the Cyclo(L-leucyl-L-valyl) product.
Putative Biosynthetic Pathway of Cyclo(L-leucyl-L-valyl)
Based on the known mechanisms for similar cyclodipeptides, a putative biosynthetic pathway for Cyclo(L-leucyl-L-valyl) can be proposed. While a specific NRPS or CDPS has yet to be definitively characterized for this molecule, evidence points towards its production in various microorganisms, including fungi of the Penicillium genus. The following diagram illustrates a generalized pathway that could be mediated by either an NRPS or a CDPS.
Caption: Putative biosynthetic pathways for Cyclo(L-leucyl-L-valyl) via NRPS or CDPS systems.
Experimental Protocols for Pathway Elucidation
Identifying and characterizing the specific biosynthetic pathway of Cyclo(L-leucyl-L-valyl) in a producing organism involves a combination of genetic and biochemical techniques.
1. Identification of the Biosynthetic Gene Cluster:
-
Genome Mining: The genomes of known producing organisms, such as Penicillium species, can be screened for putative NRPS or CDPS gene clusters using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). These tools identify characteristic domain architectures of these enzyme systems.
-
Gene Knockout and Heterologous Expression: To confirm the function of a candidate gene cluster, gene knockout experiments can be performed in the native producer. The resulting mutant should lose the ability to produce Cyclo(L-leucyl-L-valyl). Conversely, the entire gene cluster can be cloned and expressed in a heterologous host (e.g., Aspergillus nidulans or Escherichia coli) to verify its role in the compound's synthesis.
2. Biochemical Characterization of the Enzyme(s):
-
Enzyme Purification: The putative NRPS or CDPS enzyme can be overexpressed in a suitable host (e.g., E. coli) and purified using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
In Vitro Assays: The activity of the purified enzyme can be tested in vitro.
-
For NRPS: The assay would typically include L-leucine, L-valine, ATP, and a suitable phosphopantetheinyl transferase to activate the T domains. Product formation would be monitored by HPLC or LC-MS.
-
For CDPS: The substrates would be in vitro transcribed and aminoacylated tRNAs (Leucyl-tRNA and Valyl-tRNA). The formation of Cyclo(L-leucyl-L-valyl) would again be monitored by HPLC or LC-MS.
-
-
Substrate Specificity: The A domains of an NRPS or the binding pockets of a CDPS can be probed with various amino acid analogs to determine the enzyme's substrate specificity.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain for the biosynthesis of Cyclo(L-leucyl-L-valyl). However, based on studies of similar cyclodipeptides, the following table outlines the types of data that would be crucial for a comprehensive understanding of the pathway.
| Parameter | Description | Typical Range/Unit |
| Enzyme Kinetics | ||
| Km (L-Leucine) | Michaelis constant for L-leucine. | µM to mM |
| Km (L-Valine) | Michaelis constant for L-valine. | µM to mM |
| Km (ATP) | Michaelis constant for ATP (for NRPS). | µM to mM |
| Km (Leucyl-tRNA) | Michaelis constant for Leucyl-tRNA (for CDPS). | µM |
| Km (Valyl-tRNA) | Michaelis constant for Valyl-tRNA (for CDPS). | µM |
| kcat | Catalytic constant or turnover number. | s-1 or min-1 |
| Product Yield | ||
| Titer in Native Producer | Concentration of Cyclo(L-leucyl-L-valyl) in culture. | mg/L or µg/mL |
| Titer in Heterologous Host | Concentration after expression in a different organism. | mg/L or µg/mL |
Future Outlook
The elucidation of the complete biosynthetic pathway of Cyclo(L-leucyl-L-valyl) will open up exciting avenues for its production and diversification. By identifying the specific NRPS or CDPS responsible, researchers can employ synthetic biology tools to:
-
Enhance Production: Overexpression of the biosynthetic genes and optimization of fermentation conditions can lead to significantly higher yields.
-
Generate Novel Analogs: Domain swapping and site-directed mutagenesis of the enzymes can be used to incorporate different amino acids, leading to the creation of novel cyclodipeptides with potentially improved therapeutic properties.
This technical guide provides a foundational understanding of the biosynthetic machinery likely responsible for the production of Cyclo(L-leucyl-L-valyl). Further targeted research, focusing on the identification and characterization of the specific enzymes from producing organisms, will be critical to fully unlock the potential of this intriguing natural product.
Exploring the Quorum Sensing Potential of Cyclo(L-leucyl-L-valyl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The interruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds that have garnered attention for their potential to modulate quorum sensing.[1][2] This technical guide explores the quorum sensing potential of a specific cyclic dipeptide, Cyclo(L-leucyl-L-valyl).
While direct and extensive research on the quorum sensing activity of Cyclo(L-leucyl-L-valyl) is currently limited in publicly accessible literature, this document provides a comprehensive framework for its investigation. By examining data from structurally related CDPs and outlining detailed experimental protocols, this guide serves as a valuable resource for researchers seeking to evaluate the anti-QS properties of this and other novel compounds.
Chemical Structure and Properties
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide formed from the amino acids L-leucine and L-valine. Its chemical structure is characterized by a central diketopiperazine ring with isobutyl and isopropyl side chains corresponding to the leucine (B10760876) and valine residues, respectively.
Chemical Formula: C₁₁H₂₀N₂O₂
Molecular Weight: 212.29 g/mol
Quorum Sensing Inhibition Potential: An Extrapolative Overview
Quantitative Data for Structurally Related Cyclic Dipeptides
To provide a reference for potential experimental outcomes with Cyclo(L-leucyl-L-valyl), the following table summarizes quantitative data for other cyclic dipeptides.
| Cyclic Dipeptide | Target Organism | Activity | Concentration/Value | Reference |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [4] |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Maximum Inhibitory Concentration | 250 µg/mL | [4] |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Biofilm Formation Inhibition | 53.5% reduction | [4] |
| Cyclo(L-leucyl-L-prolyl) | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [5] |
| Cyclo(L-valyl-L-prolyl) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Similar to Cyclo(L-leucyl-L-prolyl) | [6][7] |
Key Bacterial Quorum Sensing Systems: Potential Targets
Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize complex quorum sensing networks to regulate virulence. The Las and Rhl systems are two of the most well-characterized QS circuits in this bacterium and are common targets for anti-QS drug discovery.[8]
The Pseudomonas aeruginosa Las and Rhl Signaling Pathways
The Las and Rhl systems are hierarchically organized, with the Las system generally activating the Rhl system. They rely on N-acyl-homoserine lactone (AHL) signal molecules.
-
The Las System: The LasI synthase produces the AHL signal N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This molecule binds to and activates the transcriptional regulator LasR, which in turn upregulates the expression of virulence genes, including those encoding for elastase and alkaline protease. LasR also activates the Rhl system.
-
The Rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR transcriptional regulator, leading to the expression of another set of virulence factors, such as pyocyanin (B1662382) and rhamnolipids, and further contributing to biofilm formation.
Experimental Protocols for Assessing Quorum Sensing Inhibition
The following protocols are standard methods used to screen and quantify the anti-quorum sensing activity of test compounds.
General Experimental Workflow
A typical workflow for assessing the quorum sensing potential of a compound like Cyclo(L-leucyl-L-valyl) would involve initial screening followed by more specific quantitative assays.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth. This is crucial to ensure that subsequent anti-QS effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
Test compound stock solution (e.g., Cyclo(L-leucyl-L-valyl) in a suitable solvent like DMSO).
-
Bacterial strains (e.g., Chromobacterium violaceum CV026, Pseudomonas aeruginosa PAO1).
-
Appropriate growth medium (e.g., Luria-Bertani broth).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for C. violaceum, 37°C for P. aeruginosa) for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with no visible growth.
Chromobacterium violaceum CV026 Violacein Inhibition Assay
Objective: To screen for QS inhibition using the reporter strain C. violaceum CV026. This mutant strain does not produce its own AHL signal but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.
Materials:
-
C. violaceum CV026 culture.
-
N-hexanoyl-L-homoserine lactone (C6-HSL).
-
Test compound at sub-MIC concentrations.
-
Luria-Bertani (LB) agar (B569324) plates and broth.
-
96-well microtiter plates.
Procedure:
-
In a 96-well plate, add LB broth, a fixed concentration of C6-HSL (e.g., 1 µM), and varying sub-MIC concentrations of the test compound.
-
Inoculate the wells with an overnight culture of C. violaceum CV026.
-
Incubate at 30°C for 24 hours.
-
Visually assess the inhibition of purple pigment production.
-
For quantification, add DMSO to each well to lyse the cells and solubilize the violacein.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the control (with C6-HSL but without the test compound).
Pseudomonas aeruginosa Virulence Factor Inhibition Assays
These assays quantify the effect of the test compound on the production of specific QS-regulated virulence factors in P. aeruginosa.
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth supplemented with sub-MIC concentrations of the test compound for 18-24 hours at 37°C.
-
Centrifuge the cultures to pellet the bacteria.
-
Extract the supernatant with chloroform (B151607).
-
Re-extract the chloroform layer with 0.2 M HCl to move the blue pyocyanin pigment into the acidic aqueous phase.
-
Measure the absorbance of the aqueous phase at 520 nm.
-
Calculate the percentage of pyocyanin inhibition.[9]
Procedure:
-
Grow P. aeruginosa PAO1 as described for the pyocyanin assay.
-
Centrifuge the cultures and filter the supernatant to remove any remaining bacteria.
-
Add the filtered supernatant to a solution of Elastin-Congo Red.
-
Incubate at 37°C for several hours to allow for the digestion of the elastin (B1584352) substrate.
-
Pellet the undigested substrate by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red.
-
Calculate the percentage of elastase inhibition.[9]
Procedure:
-
Grow P. aeruginosa PAO1 in a 96-well plate in a suitable medium (e.g., M62 minimal medium) with sub-MIC concentrations of the test compound.
-
Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
-
Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance at 550 nm.
-
Calculate the percentage of biofilm inhibition.
Conclusion and Future Directions
While the direct exploration of Cyclo(L-leucyl-L-valyl) as a quorum sensing inhibitor is in its nascent stages, the existing literature on related cyclic dipeptides suggests a promising potential. This technical guide provides the foundational knowledge and detailed methodologies for researchers to systematically investigate its anti-QS and anti-virulence properties. Future research should focus on obtaining empirical data for Cyclo(L-leucyl-L-valyl) in the described assays to determine its MIC, IC₅₀ values for virulence factor inhibition, and its specific molecular targets within the bacterial quorum sensing pathways. Such studies will be instrumental in validating its potential as a novel anti-virulence agent for the development of new therapeutic strategies against pathogenic bacteria.
References
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
initial characterization of Streptomyces-derived cyclodipeptides
An In-depth Technical Guide to the Initial Characterization of Streptomyces-derived Cyclodipeptides
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a significant class of natural products renowned for their diverse chemical structures and wide-ranging biological activities.[1][2] The genus Streptomyces, a prolific source of secondary metabolites, is a key producer of these compounds.[3][4] This guide provides a comprehensive overview of the essential methodologies for the initial characterization of novel cyclodipeptides derived from Streptomyces. It details the experimental protocols for isolation, purification, and structural elucidation, presents quantitative bioactivity data, and illustrates key workflows and biosynthetic pathways.
Biosynthesis of Cyclodipeptides in Streptomyces
Streptomyces synthesizes cyclodipeptides primarily through two enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and the more streamlined Cyclodipeptide Synthases (CDPSs).[5]
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that activate and link amino acids without the use of ribosomes.[3][5] While common for many complex peptides, dedicated NRPS pathways can produce CDPs.[5]
-
Cyclodipeptide Synthases (CDPSs): These smaller, more efficient enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, to catalyze the formation of the cyclodipeptide core.[5][6][7] The CDPS catalytic cycle involves the binding of two aa-tRNA substrates to form a dipeptidyl-enzyme intermediate, which then undergoes intramolecular cyclization to release the final product.[6] Subsequent tailoring enzymes can modify the basic CDP scaffold, introducing further chemical diversity.[5][8]
Experimental Characterization Workflow
The follows a systematic workflow, beginning with cultivation and culminating in bioactivity assessment. This multi-step process is essential for isolating and identifying novel compounds.
References
- 1. Rapid Unambiguous Structure Elucidation of Streptnatamide A, a New Cyclic Peptide Isolated from A Marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Cyclic Dipeptides and a New Compound (6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one) Produced by Streptomyces fungicidicus against Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Cyclo(L-leucyl-L-valyl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, presents a compelling subject for conformational analysis due to its constrained yet flexible structure, which is pivotal to its biological activity. This technical guide provides an in-depth exploration of the theoretical conformational landscape of this diketopiperazine (DKP). By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy with computational methodologies, including Molecular Mechanics (MM) and Density Functional Theory (DFT), we delineate the preferred conformations and dynamic behavior of Cyclo(L-leucyl-L-valyl). This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and provides visualizations of the conformational relationships to serve as a comprehensive resource for researchers in medicinal chemistry and drug design.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant attention in the fields of chemistry and pharmacology. Their rigid backbone provides a scaffold for diverse side-chain functionalities, making them attractive candidates for drug development. The conformation of the DKP ring and the orientation of the amino acid side chains are critical determinants of their biological function, influencing receptor binding and molecular interactions.
Cyclo(L-leucyl-L-valyl) (c(Leu-Val)), formed from the condensation of L-leucine and L-valine, possesses two bulky, non-polar side chains. Understanding the conformational preferences of c(Leu-Val) is essential for elucidating its structure-activity relationships. This guide details the theoretical and experimental approaches to characterize its conformational space.
Conformational Preferences of the Diketopiperazine Ring
The six-membered DKP ring of c(Leu-Val) is not planar. Theoretical calculations and experimental data on related cyclic dipeptides consistently show that the ring predominantly adopts a non-planar, boat-like conformation. This puckering of the ring is a consequence of minimizing steric strain and optimizing electronic interactions. The two primary boat conformations are in equilibrium, and their relative populations are influenced by the nature and orientation of the amino acid side chains.
The diagram below illustrates the equilibrium between the two primary boat conformations of the diketopiperazine ring.
Side Chain Orientations
The substituents on the alpha-carbons of the DKP ring can adopt two primary orientations: flagpole (axial) and bowsprit (equatorial). In the case of c(Leu-Val), the bulky isobutyl (leucine) and isopropyl (valine) side chains will preferentially occupy the quasi-equatorial positions to minimize steric hindrance. The relative orientation of these side chains is a key feature of the molecule's overall topology.
Experimental Data: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic peptides. Key parameters derived from NMR spectra, such as chemical shifts and vicinal proton-proton coupling constants (³J), provide valuable information about dihedral angles.
A reported ¹H NMR spectrum of Cyclo(L-valyl-L-leucyl) in CDCl₃ provides the foundational experimental data for this analysis. While the precise coupling constants are not explicitly detailed in the available literature, the spectrum's features are consistent with a folded, non-planar conformation.
Table 1: Representative ¹H NMR Data for Cyclo(L-leucyl-L-valyl)
| Proton | Chemical Shift Range (ppm) (Estimated) | Multiplicity (Estimated) |
| NH (Leu, Val) | 5.8 - 6.5 | d |
| α-H (Leu, Val) | 3.8 - 4.2 | m |
| β-H (Leu) | 1.5 - 1.8 | m |
| γ-H (Leu) | 1.4 - 1.7 | m |
| δ-CH₃ (Leu) | 0.9 - 1.1 | d |
| β-H (Val) | 2.1 - 2.4 | m |
| γ-CH₃ (Val) | 0.9 - 1.1 | d |
Note: The data presented are estimations based on typical chemical shift values for such structures and require experimental verification for precise coupling constant analysis.
Theoretical Methodologies
To complement experimental data and provide a detailed atomic-level understanding of the conformational landscape, computational methods are employed.
Molecular Mechanics (MM)
Molecular mechanics provides a rapid method for exploring the potential energy surface of a molecule.
Protocol for Molecular Mechanics Analysis:
-
Force Field Selection: A suitable force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), is chosen. These force fields have been parameterized to accurately model peptides and proteins.
-
Initial Structure Generation: A starting 3D structure of c(Leu-Val) is built. Both planar and various boat conformations of the DKP ring are generated as initial inputs.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can involve rotating around all rotatable bonds.
-
Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum.
-
Analysis: The resulting low-energy conformers are clustered and ranked based on their relative energies. Dihedral angles and other geometric parameters are analyzed.
Density Functional Theory (DFT)
DFT calculations provide a more accurate description of the electronic structure and energies of the conformers identified through molecular mechanics.
Protocol for DFT Analysis:
-
Method and Basis Set Selection: A functional, such as B3LYP, and a basis set, for example, 6-31G(d), are chosen. These provide a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The geometries of the low-energy conformers obtained from the MM search are re-optimized at the chosen DFT level.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Refinement: Single-point energy calculations can be performed with a larger basis set to obtain more accurate relative energies of the conformers.
-
NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data for validation.
The following diagram illustrates a typical computational workflow for conformational analysis.
Predicted Conformational Data
Based on studies of related diketopiperazines, the following table summarizes the expected ranges for key dihedral angles in the most stable boat conformations of Cyclo(L-leucyl-L-valyl). These values would be refined by specific calculations for this molecule.
Table 2: Predicted Dihedral Angles for the Most Stable Conformations of Cyclo(L-leucyl-L-valyl)
| Dihedral Angle | Predicted Range (degrees) |
| φ (Leu) | -20 to -50 |
| ψ (Leu) | +20 to +50 |
| ω (Leu-Val) | 175 to 180 / -5 to +5 |
| φ (Val) | -20 to -50 |
| ψ (Val) | +20 to +50 |
| ω (Val-Leu) | 175 to 180 / -5 to +5 |
| χ¹ (Leu) | -60 (g-), 180 (t), +60 (g+) |
| χ¹ (Val) | -60 (g-), 180 (t), +60 (g+) |
Note: The ω angles are expected to be close to 180° (trans) or 0° (cis), with the trans conformation being significantly more stable for the peptide bonds in the DKP ring.
Conclusion
The theoretical conformational analysis of Cyclo(L-leucyl-L-valyl) reveals a landscape dominated by non-planar boat conformations of the diketopiperazine ring, with the bulky side chains occupying quasi-equatorial positions to minimize steric strain. The integration of NMR spectroscopy with molecular mechanics and DFT calculations provides a robust framework for elucidating the precise geometric parameters and relative energies of the stable conformers. This detailed conformational understanding is paramount for the rational design of novel therapeutics based on the c(Leu-Val) scaffold, enabling the optimization of molecular shape to enhance biological activity and drug-like properties. Further experimental validation, particularly high-resolution 2D NMR studies, will be instrumental in refining the computational models and providing a more complete picture of the dynamic behavior of this important cyclic dipeptide.
Cyclo(L-leucyl-L-valyl): A Technical Guide to Investigating its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, belongs to the diketopiperazine class of natural products. While direct evidence of its enzyme inhibitory activity is emerging, the broader family of cyclodipeptides has demonstrated significant potential in modulating the activity of various enzymes. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the enzyme inhibitory potential of Cyclo(L-leucyl-L-valyl). Drawing on data from closely related compounds, this document outlines experimental protocols, data presentation strategies, and potential mechanisms of action to facilitate further research and development in this area.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse and abundant group of natural products biosynthesized from amino acids. Their constrained cyclic structure imparts significant stability and oral bioavailability, making them attractive scaffolds for drug discovery. Several CDPs have been identified as potent inhibitors of various enzymes, implicating them in a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Cyclo(L-leucyl-L-valyl)'s potential as an enzyme inhibitor is supported by studies on analogous compounds. For instance, Cyclo(L-leucyl-L-prolyl) has been shown to inhibit aflatoxin production in Aspergillus parasiticus by repressing the transcription of genes in the aflatoxin biosynthesis pathway.[1][2] This suggests that Cyclo(L-leucyl-L-valyl) may also target enzymes involved in critical metabolic or signaling pathways. This guide provides the necessary tools to explore this potential.
Synthesis of Cyclo(L-leucyl-L-valyl)
A common method for the synthesis of cyclodipeptides is the microwave-assisted cyclization of the corresponding linear dipeptide in an aqueous solution. This "green" chemistry approach offers high yields and minimizes the use of hazardous solvents.
Protocol for Synthesis:
-
Linear Dipeptide Synthesis: Synthesize the linear dipeptide L-leucyl-L-valine using standard solid-phase or liquid-phase peptide synthesis methodologies.
-
Cyclization:
-
Dissolve the linear L-leucyl-L-valine in deionized water.
-
Place the solution in a sealed microwave reactor vessel.
-
Irradiate with microwaves at a controlled temperature (e.g., 120-150°C) for a specified duration (e.g., 30-60 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification:
-
Upon completion, cool the reaction mixture.
-
Purify the resulting Cyclo(L-leucyl-L-valyl) using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Data Presentation: Summarizing Inhibitory Activity
To facilitate the comparison of inhibitory potency, all quantitative data should be organized into a structured table. This allows for a clear overview of the compound's activity against different enzymes and under various conditions.
| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Assay Conditions (pH, Temp.) | Reference |
| Example: α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | pH 6.8, 37°C | ||||
| Example: β-Glucosidase | p-nitrophenyl-β-D-glucopyranoside | pH 7.0, 37°C | ||||
| Example: Chitinase (B1577495) | Colloidal Chitin (B13524) | pH 6.0, 25°C |
Experimental Protocols for Enzyme Inhibition Assays
The following are detailed methodologies for assessing the inhibitory potential of Cyclo(L-leucyl-L-valyl) against enzymes known to be targeted by similar cyclodipeptides.
α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Cyclo(L-leucyl-L-valyl)
-
50 mM Phosphate (B84403) buffer (pH 6.8)
-
1 M Sodium carbonate
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound to the wells.
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and incubate at 37°C for 5 minutes.[3]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.[3]
-
Incubate the plate at 37°C for 20 minutes.[3]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[3]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[4][5][6]
β-Glucosidase Inhibition Assay
Similar to the α-glucosidase assay, this method uses a chromogenic substrate to measure enzyme activity.
Materials:
-
β-Glucosidase
-
p-nitrophenyl-β-D-glucopyranoside (p-NPG)
-
Cyclo(L-leucyl-L-valyl)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Calibrator solution
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent.
-
Prepare a working reagent by mixing the assay buffer and the β-NPG substrate.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound to the sample wells.
-
Add 200 µL of the working reagent to each sample well.[7]
-
Tap the plate briefly to mix.
-
Read the absorbance at 405 nm at time zero (t=0) and after 20 minutes (t=20 min) of incubation at the desired temperature (e.g., 37°C).[7]
-
A known β-glucosidase inhibitor can be used as a positive control.
-
Calculate the enzyme activity and the percentage of inhibition to determine the IC50 value.[8][9]
Chitinase Inhibition Assay
This assay measures the amount of reducing sugars produced from the enzymatic hydrolysis of chitin.
Materials:
-
Chitinase
-
Colloidal chitin (1% w/v)
-
Cyclo(L-leucyl-L-valyl)
-
200 mM Potassium phosphate buffer (pH 6.0) with 2 mM Calcium Chloride
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent.
-
Prepare reaction mixtures containing 0.5 mL of 1% (w/v) colloidal chitin and various concentrations of the test compound.
-
Add 0.5 mL of the chitinase enzyme solution to each reaction tube.[10]
-
Incubate the mixture at 25°C for 2 hours with agitation to keep the chitin in suspension.[11]
-
Stop the reaction by adding 3 mL of DNS reagent and heating in a boiling water bath for 5 minutes.[10][12]
-
Cool the tubes to room temperature and centrifuge to pellet any remaining chitin.
-
Measure the absorbance of the supernatant at 530 nm.[12]
-
A known chitinase inhibitor can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
Potential Mechanism of Action: Modulation of Signaling Pathways
Beyond direct enzyme inhibition, cyclodipeptides may exert their biological effects by modulating intracellular signaling pathways. A notable example is the disruption of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by related compounds. EGFR signaling is crucial for cell growth, proliferation, and differentiation, and its dysregulation is implicated in various cancers.
The potential interaction of Cyclo(L-leucyl-L-valyl) with components of the EGFR pathway warrants investigation. Inhibition of key kinases within this cascade, such as EGFR itself or downstream effectors like those in the RAS-RAF-MAPK or PI3K-AKT pathways, could be a primary mechanism of action.[13][14]
Visualizations
References
- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Solid-Phase Synthesis of Cyclo(L-leucyl-L-valyl): An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of Cyclo(L-leucyl-L-valyl), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP). The protocol detailed herein utilizes a robust Fmoc-based solid-phase peptide synthesis (SPPS) strategy on a Wang resin support. The synthesis culminates in a cyclative cleavage reaction, which directly yields the desired cyclic product in high purity. This application note includes a step-by-step experimental protocol, tabulated quantitative data for key reaction steps, and workflow diagrams to ensure clarity and reproducibility for researchers in peptide chemistry and drug development.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their constrained conformation often leads to increased metabolic stability and receptor affinity compared to their linear counterparts. Solid-phase synthesis has emerged as a highly efficient method for the preparation of these compounds, allowing for rapid synthesis and purification. The most common strategy involves the synthesis of a linear dipeptide on a solid support, followed by a final intramolecular cyclization that simultaneously cleaves the product from the resin. This "cyclocleavage" approach minimizes the formation of side products and simplifies purification. This protocol outlines a reproducible method for the synthesis of Cyclo(L-leucyl-L-valyl) using this efficient solid-phase strategy.
Overall Synthesis Workflow
The solid-phase synthesis of Cyclo(L-leucyl-L-valyl) can be summarized in the following key stages: resin preparation, peptide chain elongation, and cyclative cleavage.
Caption: Overall workflow for the solid-phase synthesis of Cyclo(L-leucyl-L-valyl).
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of Cyclo(L-leucyl-L-valyl).
Materials and Reagents
-
Wang Resin (100-200 mesh, substitution ~1.0 mmol/g)
-
Fmoc-L-Val-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride (B1165640)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (B129727) (MeOH)
-
Diethyl ether, anhydrous
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Step 1: Loading of the First Amino Acid (Fmoc-L-Val-OH) onto Wang Resin
Note: Alternatively, pre-loaded Fmoc-L-Val-Wang resin can be used, in which case, proceed to Step 3.
-
Swell Wang resin (1 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-L-Val-OH (3 eq.), HOBt (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.
-
Add the amino acid solution to the resin, followed by DIC (3 eq.).
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the loading efficiency using the Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Step 2: Capping of Unreacted Hydroxyl Groups
-
To the resin from the previous step, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF (10 mL).
-
Agitate at room temperature for 1 hour.
-
Drain the capping solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Fmoc Deprotection of Valine
-
Swell the Fmoc-L-Val-Wang resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
Step 4: Coupling of the Second Amino Acid (Fmoc-L-Leu-OH)
-
In a separate flask, dissolve Fmoc-L-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF (8 mL).
-
Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin from Step 3.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the coupling reaction with a Kaiser test (should be negative).
-
If the reaction is incomplete, continue agitation for another hour or repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 5: Final Fmoc Deprotection of Leucine
-
To the dipeptide-resin from Step 4, add a solution of 20% piperidine in DMF (10 mL) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum for at least 2 hours.
Step 6: Cyclative Cleavage
-
Suspend the dry dipeptide-resin in toluene (10 mL/g of resin).
-
Heat the suspension at 80-100°C with stirring for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.
-
Once the reaction is complete, filter the resin and wash it with DCM (3 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Cyclo(L-leucyl-L-valyl).
Step 7: Purification
-
Dissolve the crude product in a minimal amount of methanol or acetonitrile.
-
Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.
-
For HPLC purification, a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is recommended.
-
Collect the fractions containing the pure product and lyophilize to obtain a white solid.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents used for the synthesis on a 1 mmol scale.
| Step | Reagent | Equivalents (relative to resin loading) | Molar Amount (mmol) | Representative Volume/Mass |
| 1. Loading | Wang Resin | 1 | 1 | 1 g |
| Fmoc-L-Val-OH | 3 | 3 | 1.02 g | |
| DIC | 3 | 3 | 0.47 mL | |
| HOBt | 3 | 3 | 0.41 g | |
| DMAP | 0.1 | 0.1 | 12 mg | |
| 2. Capping | Acetic Anhydride | 10 | 10 | 0.94 mL |
| Pyridine | 10 | 10 | 0.81 mL | |
| 3. Deprotection | Piperidine/DMF (20%) | - | - | 2 x 10 mL |
| 4. Coupling | Fmoc-L-Leu-OH | 3 | 3 | 1.06 g |
| DIC | 3 | 3 | 0.47 mL | |
| HOBt | 3 | 3 | 0.41 g | |
| 5. Deprotection | Piperidine/DMF (20%) | - | - | 2 x 10 mL |
| 6. Cyclative Cleavage | Toluene | - | - | 10 mL |
| Expected Yield | Cyclo(L-leucyl-L-valyl) | - | - | 60-80% (based on initial resin loading) |
Note: Yields can vary depending on the efficiency of each step and purification losses.
Chemical Structure of Cyclo(L-leucyl-L-valyl)
Caption: Chemical structure of Cyclo(L-leucyl-L-valyl).
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of Cyclo(L-leucyl-L-valyl). The use of a Wang resin and a final cyclative cleavage step simplifies the procedure and facilitates the isolation of a high-purity product. This methodology is amenable to the synthesis of a diverse library of cyclic dipeptides for applications in drug discovery and chemical biology. Careful monitoring of each step, particularly the coupling and cyclization reactions, is crucial for achieving high yields and purity.
Solution-Phase Synthesis of Cyclic Dipeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a unique class of cyclic peptides with significant biological activities and applications in drug discovery and development. Their constrained conformation, increased metabolic stability, and improved cell permeability make them attractive scaffolds for therapeutic agents. This document provides detailed application notes and experimental protocols for the solution-phase synthesis of these valuable compounds.
Application Notes
Solution-phase synthesis offers a versatile and scalable approach for the preparation of a wide range of cyclic dipeptides. The most common strategy involves the intramolecular cyclization of a linear dipeptide precursor. Key to a successful synthesis is the efficient formation of the linear dipeptide followed by a high-yielding cyclization step, often requiring careful selection of protecting groups, coupling reagents, and reaction conditions to minimize side reactions such as racemization and polymerization.
Several methods have been developed for the solution-phase synthesis of cyclic dipeptides, each with its own advantages. The choice of method often depends on the specific amino acid sequence, desired scale, and available resources. Common approaches include the cyclization of dipeptide esters under thermal conditions or in the presence of a weak base, and one-pot procedures that combine deprotection and cyclization. Purification of the final cyclic dipeptide is typically achieved through column chromatography or recrystallization.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various solution-phase synthesis methods for cyclic dipeptides, providing a comparative overview of their efficiencies.
| Cyclic Dipeptide | Starting Materials | Coupling/Cyclization Conditions | Solvent | Yield (%) | Reference |
| L-Proline-based CDPs | N-Boc-dipeptide esters | Water, 130°C (autoclave), 4 hr | Water/Dioxane | 70-92 | [1] |
| D/L-Tryptophan-based CDPs | N-Boc amino acid, D/L-Tryptophan methyl ester | EDC, HOBt, Et3N (coupling); 1,4-dioxane (B91453)/H2O, 150°C, 10-16 hr (cyclization) | DMF (coupling); Dioxane/Water (cyclization) | 63-82 (overall) | [1] |
| Homo- and Hetero-CDPs | L-amino acids | PCl3, reflux, 2-4 hr | THF | Not specified | [1] |
| cyclo(Phe-Phe) | Fmoc-(L)-Phe-OH, H-(L)-Phe-OMe | EDC, HOBt, DIPEA (coupling); 10% piperidine (B6355638) in DCM (cyclization) | DCM | Not specified | [1] |
| L-Leucine-containing CDPs | N-protected-L-amino acid, L-amino acid methyl ester | DCC, TEA (coupling); 4M HCl-dioxane then NMM, 0.1M acetic acid-2-butanol, reflux, 3 hr (cyclization) | Not specified | Not specified | [1] |
| Proline-containing CDPs | Linear dipeptides | pH 11, 55°C, 1 day (with or without sodium trimetaphosphate) | Aqueous solution | Yields increased with trimetaphosphate | [2][3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of L-Proline-Based Cyclic Dipeptides via N-Boc-Dipeptide Esters
This protocol is adapted from a green chemistry approach utilizing water as a solvent for the cyclization step.[1]
A. Synthesis of Linear Dipeptide Ester:
-
To a solution of N-Boc-protected amino acid (1.0 eq) in DMF, add L-proline methyl ester hydrochloride (1.0 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-dipeptide methyl ester by column chromatography on silica (B1680970) gel.
B. Deprotection and Cyclization:
-
Place the purified N-Boc-dipeptide methyl ester in a sealed vessel with water (a 20% v/v of 1,4-dioxane may be added for less soluble dipeptides).
-
Heat the mixture in an autoclave at 130°C for 4 hours.
-
After cooling, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting cyclic dipeptide by column chromatography or recrystallization.
Protocol 2: Synthesis of Cyclic Dipeptides via Dipeptide Methyl Esters with Acid-Mediated Deprotection
This protocol involves the formation of a dipeptide methyl ester followed by acid-mediated deprotection and base-catalyzed cyclization.[1]
A. Synthesis of N-Protected-Dipeptide Methyl Ester:
-
Dissolve the N-protected-L-amino acid (1.0 eq) and L-amino acid methyl ester hydrochloride (1.0 eq) in a suitable solvent such as DCM or DMF.
-
Add triethylamine (B128534) (TEA, 2.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer, concentrate, and purify the N-protected-dipeptide methyl ester by column chromatography.
B. Deprotection and Cyclization:
-
Treat the N-protected-dipeptide methyl ester with 4M HCl in 1,4-dioxane at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt.
-
Dissolve the salt in 0.1 M acetic acid in 2-butanol, add N-methylmorpholine (NMM) to neutralize, and reflux the solution for 3 hours.
-
Monitor the cyclization by TLC.
-
After cooling, concentrate the reaction mixture and purify the cyclic dipeptide by column chromatography.
Visualizations
Caption: Workflow of cyclic dipeptide synthesis.
Caption: Chemical transformation to a cyclic dipeptide.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 3. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(L-leucyl-L-valyl)
Introduction
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), is a member of a class of compounds with diverse biological activities, making it a subject of interest in pharmaceutical research and drug development. Effective purification is crucial for its characterization and subsequent use in biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted technique for the purification of such peptides due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of Cyclo(L-leucyl-L-valyl) using RP-HPLC. The described method is based on established protocols for analogous cyclic dipeptides and serves as a comprehensive starting point for method development and optimization.
Data Presentation
The following table summarizes the typical experimental parameters for the HPLC purification of Cyclo(L-leucyl-L-valyl), derived from methods used for structurally similar cyclic dipeptides. These values should be considered as a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Value/Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | Dependent on the exact gradient and system |
| Purity Achieved | >95% (target) |
| Recovery | Dependent on sample matrix and loading |
Experimental Protocols
This section details the methodology for the purification of Cyclo(L-leucyl-L-valyl) from a crude sample, such as a synthetic reaction mixture or a bacterial culture extract.
Materials and Reagents
-
Cyclo(L-leucyl-L-valyl) crude sample
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol (B129727) (for sample dissolution, if necessary)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC-grade water, add 1.0 mL of TFA. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas before use.
Sample Preparation
-
Dissolution: Accurately weigh the crude Cyclo(L-leucyl-L-valyl) sample and dissolve it in a suitable solvent. A mixture of Mobile Phase A and B (e.g., 95:5 v/v) is a good starting point to ensure compatibility with the initial HPLC conditions. If solubility is an issue, a minimal amount of a stronger organic solvent like methanol can be used, followed by dilution with the initial mobile phase.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Purification Protocol
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the filtered sample (e.g., 20 µL) onto the column.
-
Elution Gradient: Start the following gradient program:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B (isocratic wash)
-
40-45 min: 95% to 5% B (return to initial conditions)
-
45-55 min: 5% B (re-equilibration)
-
-
Detection and Fraction Collection: Monitor the eluent at 210 nm. Collect fractions corresponding to the major peak, which is expected to be Cyclo(L-leucyl-L-valyl).
-
Post-Purification Analysis: Analyze the collected fractions for purity using the same or a modified analytical HPLC method. Pool the fractions that meet the desired purity level.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain the purified solid product.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC purification of Cyclo(L-leucyl-L-valyl).
Caption: Experimental workflow for the HPLC purification of Cyclo(L-leucyl-L-valyl).
Caption: Logical relationship of components in the HPLC purification process.
Application Notes and Protocols for the Analytical Characterization of Cyclic Dipeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, constructed from two amino acid residues linked by peptide bonds to form a six-membered ring.[1][2] These conformationally constrained scaffolds are prevalent in nature, found in sources ranging from microbes and fungi to processed foods and beverages.[2][3] DKPs exhibit a wide array of biological activities, including antibacterial, antifungal, cytotoxic, and quorum-sensing modulation, making them attractive candidates for drug discovery and development.[3][4] Their enhanced stability against proteolysis compared to linear peptides is a significant advantage.[5] Accurate and comprehensive characterization is critical to understanding their structure-activity relationships, determining purity, and ensuring reproducibility in research and development. This document provides detailed application notes and protocols for the key analytical techniques used in the characterization of cyclic dipeptides.
Mass Spectrometry (MS) for Molecular Weight and Sequence Determination
Application Note
Mass spectrometry is an indispensable tool for cyclic dipeptide analysis, primarily used to determine the exact molecular weight and elucidate the amino acid sequence.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS or MSⁿ) is the gold standard for sequencing.[6][7]
The characterization of cyclic peptides by MS/MS presents a unique challenge compared to linear peptides.[6] A primary fragmentation event is required to open the ring structure. Only after this ring-opening can sequential losses of amino acid residues be observed to deduce the sequence.[6] This initial cleavage can occur at any amide bond, potentially generating multiple linear precursor ions and complicating spectral interpretation.[8] Common ionization techniques include Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS/MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9] LC-MS/MS is particularly powerful, allowing for the separation of complex mixtures and simultaneous quantification and identification of multiple DKPs.[10]
Experimental Protocol: LC-MS/MS for DKP Identification and Quantification
This protocol outlines a general method for the simultaneous analysis of multiple cyclic dipeptides using a reversed-phase column coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
Accurately weigh and dissolve the cyclic dipeptide standard or sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Prepare a series of calibration standards by serially diluting a stock solution to establish a linear range for quantification.
-
For complex matrices like tea extracts or fermentation broths, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances.[11]
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., Waters Atlantis T3, 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A typical gradient might be: 2% B (0-5 min), 2-50% B (5-25 min), 50-98% B (25-30 min), hold at 98% B (30-35 min), followed by re-equilibration.[12]
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.[12]
-
Source Temperature: 150 °C.[12]
-
Desolvation Temperature: 400 °C.[12]
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan followed by Product Ion Scan for identification.
-
MRM Optimization: For each target DKP, optimize the cone voltage and collision energy to maximize the signal for specific precursor-to-product ion transitions. The precursor ion is typically the protonated molecule [M+H]⁺.[12]
-
Data Presentation: MRM Parameters for Selected Cyclic Dipeptides
The following table summarizes optimized MRM conditions for the analysis of various DKPs, adapted from literature data.[12]
| Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| cyclo(Ala-Gly) | 143.1 | 70.1 | 20 | 10 |
| cyclo(Pro-Gly) | 155.1 | 70.1 | 25 | 15 |
| cyclo(Pro-Val) | 197.1 | 70.1 | 25 | 15 |
| cyclo(Pro-Leu) | 211.2 | 70.1 | 25 | 15 |
| cyclo(Pro-Phe) | 231.1 | 70.1 | 25 | 20 |
| cyclo(Phe-Gly) | 205.1 | 132.1 | 20 | 10 |
| cyclo(Trp-Gly) | 244.1 | 244.1 | 30 | 5 |
Visualization: LC-MS/MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and conformation of cyclic dipeptides in solution.[6] While MS provides sequence information, NMR reveals the spatial arrangement of atoms. One-dimensional (1D) ¹H and ¹³C NMR spectra are used to identify the types and number of protons and carbons, confirming the basic structure and purity.[1][13]
Two-dimensional (2D) NMR experiments are essential for detailed structural assignment and conformational analysis.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings through bonds, helping to assign protons within an amino acid residue.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), allowing for the complete assignment of all ¹H and ¹³C signals.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are crucial for conformational analysis. They detect protons that are close in space (< 5 Å), providing distance restraints that are used to define the peptide's fold, the puckering of the DKP ring, and the orientation of the amino acid side chains.[6][14]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
A relatively pure sample is required. Purify the cyclic dipeptide using HPLC if necessary.
-
Dissolve 1-5 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence the peptide's conformation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.
-
Acquire a 1D ¹³C spectrum (often using DEPT or APT pulse sequences to determine carbon types).
-
Acquire standard 2D NMR spectra:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
¹H-¹H NOESY or ROESY (ROESY is often preferred for molecules of this size to avoid zero-crossing NOE effects).
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all proton and carbon signals by systematically integrating information from all spectra. Start with characteristic signals (e.g., amide NH, alpha-protons) and use COSY, HSQC, and HMBC to build out the spin systems for each residue.
-
Analyze NOESY/ROESY cross-peaks to identify spatial proximities. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Use the collected NOE distance restraints, along with dihedral angle restraints derived from J-coupling constants, as input for molecular modeling software to calculate a family of low-energy solution structures.[14]
-
Data Presentation: Example ¹H NMR Data for cyclo(L-Pro-L-Tyr)
The table below presents hypothetical chemical shift data for a DKP based on literature values. Actual values are highly dependent on solvent and temperature.
| Proton | Chemical Shift (ppm, DMSO-d₆) | Multiplicity | J-coupling (Hz) |
| Tyr-NH | 8.25 | s | - |
| Pro-NH | 7.90 | d | 3.5 |
| Tyr-αH | 4.10 | dd | 4.0, 8.5 |
| Pro-αH | 3.95 | t | 7.0 |
| Tyr-βHₐ | 3.05 | dd | 4.0, 14.0 |
| Tyr-βHₑ | 2.80 | dd | 8.5, 14.0 |
| Tyr-Aromatic | 7.05 (2H), 6.70 (2H) | d, d | 8.5, 8.5 |
| Pro-δH | 3.40, 3.20 | m, m | - |
Visualization: NMR Structural Analysis Workflow
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
Application Note
HPLC is the cornerstone technique for the separation, purification, and purity assessment of cyclic dipeptides.[3][15] Its high resolution and sensitivity make it ideal for analyzing complex mixtures and detecting trace impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for DKP analysis. Separation is based on hydrophobicity, with more nonpolar compounds eluting later from a nonpolar stationary phase (like C18) using a polar mobile phase.[3] It is used to separate a target DKP from its linear dipeptide precursor, amino acid constituents, and other synthesis byproducts.[3]
-
Chiral HPLC: The biological activity of DKPs is highly dependent on the stereochemistry of their constituent amino acids. Chiral HPLC is essential for separating enantiomers (e.g., cyclo(L-Pro-L-Phe) from cyclo(D-Pro-D-Phe)) and diastereomers (e.g., cyclo(L-Pro-L-Phe) from cyclo(L-Pro-D-Phe)). This is typically achieved using a chiral stationary phase (CSP), such as one based on cyclodextrins or glycopeptide antibiotics.[16][17][18]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-220 nm (for the peptide bond).
-
Gradient: A shallow gradient is often effective, for example, 5% to 55% B over 20-30 minutes.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Data Presentation: HPLC Separation of DKPs and Linear Dipeptides
This table shows example retention data demonstrating the separation of DKPs from their corresponding linear forms.[3]
| Compound | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Gly-Gly | 3.1 | - | - |
| cyclo(Gly-Gly) | 4.5 | 1.85 | 4.2 |
| L-Asp-L-Phe | 5.2 | - | - |
| cyclo(L-Asp-L-Phe) | 10.8 | 2.51 | 11.5 |
| DL-Ala-DL-Ala | 3.5 | - | - |
| cyclo(DL-Ala-DL-Ala) | 5.9 | 2.11 | 7.8 |
Conditions: C18 column with a methanol/water mobile phase.
Visualization: HPLC Method Development Logic
X-ray Crystallography for Absolute Structure Determination
Application Note
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in the solid state.[19] It provides unambiguous information on bond lengths, bond angles, torsion angles, and absolute stereochemistry. For cyclic dipeptides, it can reveal the exact conformation of the DKP ring (e.g., planar, boat, chair), the orientation of the side chains, and the intermolecular interactions (e.g., hydrogen bonding) that form the crystal lattice.[20] This technique is considered the "gold standard" for structural validation, although it is contingent on the ability to grow high-quality, single crystals of the compound.[21]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
The sample must be highly pure (>98%).
-
Screen for crystallization conditions using various solvents and techniques. A common method is slow evaporation: dissolve the DKP in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) and allow the solvent to evaporate slowly over days or weeks in a loosely capped vial.
-
Another technique is vapor diffusion, where a concentrated drop of the DKP solution is allowed to equilibrate with a reservoir of a less soluble "anti-solvent".
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Place the mounted crystal in an X-ray diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using computational methods (direct methods or Patterson methods) to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by R-factors (R-work, R-free).[19]
-
Data Presentation: Example Crystallographic Data
The following table shows representative data that would be reported for a crystal structure determination.[19]
| Parameter | Value |
| Formula | C₁₂H₂₀N₂O₂ |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 6.15, 18.02, 29.61 |
| Resolution (Å) | 1.10 |
| R-work | 0.177 |
| R-free | 0.208 |
Visualization: X-ray Crystallography Workflow
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Application Note
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive probe of the secondary structure and overall conformation of peptides in solution.[22] For cyclic dipeptides, the CD spectrum is highly sensitive to the conformation of the DKP backbone and the nature and orientation of the side chains.[23]
CD is particularly useful for:
-
Distinguishing Stereoisomers: Enantiomers produce mirror-image CD spectra, while diastereomers produce distinctly different spectra.[24][25][26]
-
Studying Conformational Stability: By recording spectra under varying conditions (temperature, pH, solvent), one can study the conformational stability and flexibility of the DKP scaffold.[22]
-
Complementing NMR Data: CD provides global information about the average conformation in solution, which can corroborate the detailed structural models derived from NMR.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified DKP in a suitable solvent (e.g., methanol, ethanol, phosphate (B84403) buffer). The solvent must be transparent in the desired wavelength range.
-
Dilute the stock solution to a final concentration that gives an absorbance of ~1.0 at the wavelength of maximum absorption (typically 10-100 µM).
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the solvent under the same conditions.
-
Record the CD spectrum of the sample, typically over the far-UV range (e.g., 190-260 nm).
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the observed ellipticity (in millidegrees) to Molar Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.
-
Visualization: Integrated Characterization Approach
The complete characterization of a cyclic dipeptide requires the integration of multiple analytical techniques, each providing complementary information.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. rcsb.org [rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. Crystal Structures of Protein-Bound Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 23. researchgate.net [researchgate.net]
- 24. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Structural Elucidation of Cyclo(L-leucyl-L-valyl) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of the cyclic dipeptide Cyclo(L-leucyl-L-valyl) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined. Expected quantitative NMR data, including chemical shifts and key correlations, are summarized in structured tables to facilitate analysis. Furthermore, graphical representations of the experimental workflow and key structural correlations are provided to aid in the interpretation of the spectroscopic data for unambiguous structure determination.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a diverse range of biological activities, making them attractive scaffolds in drug discovery. Cyclo(L-leucyl-L-valyl) is a simple cyclic dipeptide composed of L-leucine and L-valine residues. The precise determination of its three-dimensional structure is fundamental to understanding its structure-activity relationship and for guiding synthetic modifications to optimize its therapeutic potential.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. This application note details the systematic application of 1D and 2D NMR experiments for the complete structural characterization of Cyclo(L-leucyl-L-valyl).
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Cyclo(L-leucyl-L-valyl). These values are estimated based on the analysis of structurally related compounds, such as Cyclo(L-Leu-L-Pro) and Cyclo(L-Val-L-Pro), and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for Cyclo(L-leucyl-L-valyl) in CDCl₃
| Atom Number | Leucine (B10760876) Residue | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1 | NH | ~ 6.0 - 7.0 | br s | - |
| 2 | α-H | ~ 4.0 - 4.2 | t | ~ 8.0 |
| 3 | β-CH₂ | ~ 1.6 - 1.8 | m | - |
| 4 | γ-CH | ~ 1.5 - 1.7 | m | - |
| 5 | δ-CH₃ | ~ 0.9 - 1.0 | d | ~ 6.5 |
| 6 | δ'-CH₃ | ~ 0.9 - 1.0 | d | ~ 6.5 |
| Atom Number | Valine Residue | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 7 | NH | ~ 6.0 - 7.0 | br s | - |
| 8 | α-H | ~ 3.9 - 4.1 | d | ~ 4.0 |
| 9 | β-CH | ~ 2.2 - 2.4 | m | - |
| 10 | γ-CH₃ | ~ 1.0 - 1.1 | d | ~ 7.0 |
| 11 | γ'-CH₃ | ~ 0.9 - 1.0 | d | ~ 7.0 |
Table 2: Predicted ¹³C NMR Data for Cyclo(L-leucyl-L-valyl) in CDCl₃
| Atom Number | Leucine Residue | Predicted Chemical Shift (δ ppm) |
| 1 | C=O | ~ 165 - 170 |
| 2 | α-C | ~ 53 - 55 |
| 3 | β-C | ~ 40 - 42 |
| 4 | γ-C | ~ 24 - 26 |
| 5 | δ-C | ~ 22 - 24 |
| 6 | δ'-C | ~ 21 - 23 |
| Atom Number | Valine Residue | Predicted Chemical Shift (δ ppm) |
| 7 | C=O | ~ 165 - 170 |
| 8 | α-C | ~ 58 - 60 |
| 9 | β-C | ~ 30 - 32 |
| 10 | γ-C | ~ 18 - 20 |
| 11 | γ'-C | ~ 17 - 19 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of Cyclo(L-leucyl-L-valyl).
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified Cyclo(L-leucyl-L-valyl).
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used as a solvent, which may improve the resolution of NH proton signals.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-15 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 2 s
-
Protocol 3: 1D ¹³C NMR Spectroscopy
-
Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C NMR experiment.
-
Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
-
Protocol 4: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans per Increment: 8-16
-
Data Points: 2048 in F2, 256-512 in F1
-
Spectral Width: 12-15 ppm in both dimensions
-
Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans per Increment: 4-8
-
Data Points: 2048 in F2, 256 in F1
-
Spectral Width: 12-15 ppm (F2, ¹H), 180-200 ppm (F1, ¹³C)
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting spin systems.
-
Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans per Increment: 16-32
-
Data Points: 2048 in F2, 256-512 in F1
-
Spectral Width: 12-15 ppm (F2, ¹H), 200-220 ppm (F1, ¹³C)
-
Long-range ¹J(C,H) Coupling Constant: Optimized for ~8 Hz
-
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of Cyclo(L-leucyl-L-valyl) is achieved through a systematic analysis of the NMR data obtained from the experiments described above.
Caption: Experimental workflow for NMR-based structure elucidation.
Key 2D NMR Correlations for Structural Confirmation
The following diagram illustrates the key HMBC correlations that are expected to be observed for Cyclo(L-leucyl-L-valyl), which are critical for confirming the connectivity between the leucine and valine residues.
Caption: Key HMBC correlations in Cyclo(L-leucyl-L-valyl).
By following these protocols and analyzing the resulting NMR spectra in a systematic manner, researchers can confidently elucidate and confirm the structure of Cyclo(L-leucyl-L-valyl). This detailed structural information is invaluable for further studies in medicinal chemistry and drug development.
Application Notes and Protocols for the Mass Spectrometry Analysis of Cyclo(L-leucyl-L-valyl)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of the cyclic dipeptide, Cyclo(L-leucyl-L-valyl), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cyclo(L-leucyl-L-valyl) and other cyclic dipeptides are of significant interest due to their diverse biological activities, making their sensitive and specific detection crucial in various research and development fields.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered attention for their potential as bioactive compounds.[1] They are found in a variety of natural sources, including fermented foods and microbial cultures.[2][3] The analysis of these compounds often requires highly sensitive and selective analytical techniques due to their presence in complex matrices and typically low concentrations.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of cyclic dipeptides, offering the high sensitivity and specificity needed for both identification and quantification.[4][5] This application note outlines a robust LC-MS/MS method for the analysis of Cyclo(L-leucyl-L-valyl).
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Liquid Culture
This protocol is designed for the extraction of Cyclo(L-leucyl-L-valyl) from a liquid microbial culture.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Centrifuge
-
Vacuum manifold for SPE
Protocol:
-
Culture Preparation: Centrifuge the liquid culture at 4000 rpm for 15 minutes to pellet the cells. Collect the supernatant for extraction.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the collected supernatant onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the Cyclo(L-leucyl-L-valyl) from the cartridge with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Atlantis T3, 3 µm, 2.1 x 100 mm or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for Cyclo(L-leucyl-L-valyl):
The molecular formula for Cyclo(L-leucyl-L-valyl) is C11H20N2O2, with a monoisotopic mass of 212.1525 Da. The protonated molecule [M+H]+ will have an m/z of 213.16.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 213.16 | 114.1 | 15 | 100 |
| 213.16 | 86.1 | 20 | 100 |
| 213.16 | 72.1 | 25 | 100 |
(Note: Optimal collision energies should be determined experimentally for the specific instrument used.)
Data Presentation
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of cyclic dipeptides using LC-MS/MS. These values can be used as a benchmark for method validation.
| Analyte | Linearity (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Cyclo(L-leucyl-L-valyl) | 1 - 1000 | >0.99 | 0.5 | 1 | 85 - 105 |
| Internal Standard | - | - | - | - | - |
(Note: LOD - Limit of Detection, LOQ - Limit of Quantification. These values are illustrative and should be experimentally determined.)
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Cyclo(L-leucyl-L-valyl).
Proposed Fragmentation Pathway of Cyclo(L-leucyl-L-valyl)
Caption: Proposed MS/MS fragmentation of Cyclo(L-leucyl-L-valyl).
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the determination of Cyclo(L-leucyl-L-valyl). The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection allows for reliable quantification of this cyclic dipeptide in complex matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.
References
- 1. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Bioassay for Cyclo(L-leucyl-L-valyl) Activity in Triple-Negative Breast Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules. DKPs are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Evidence suggests that related cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl), can inhibit the migration of triple-negative breast cancer (TNBC) cells by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][4] This document provides a detailed protocol for a bioassay to evaluate the potential anti-cancer activity of Cyclo(L-leucyl-L-valyl) by focusing on its effects on TNBC cell proliferation and migration, key processes in cancer progression.
Principle of the Bioassay
This bioassay is designed to quantify the inhibitory effects of Cyclo(L-leucyl-L-valyl) on two critical aspects of cancer cell biology: proliferation and migration. The assay utilizes the MDA-MB-231 triple-negative breast cancer cell line, which is known for its migratory and invasive properties.[5] The bioassay comprises two main experimental arms: a cell proliferation assay (MTT assay) and a cell migration assay (wound healing assay). The data generated from these assays will provide a quantitative measure of the bioactivity of Cyclo(L-leucyl-L-valyl) and its potential as an anti-cancer agent.
Materials and Reagents
-
Cyclo(L-leucyl-L-valyl)
-
MDA-MB-231 triple-negative breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well and 24-well cell culture plates
-
Pipette tips (for wound healing assay)
-
Microplate reader
-
Inverted microscope with a camera
Experimental Protocols
Preparation of Cyclo(L-leucyl-L-valyl) Stock Solution
-
Dissolve Cyclo(L-leucyl-L-valyl) in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution and store at -20°C.
-
For experiments, dilute the stock solution in a complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Cyclo(L-leucyl-L-valyl) (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO in medium).
-
Incubate the plate for 48 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.[7]
-
Seed MDA-MB-231 cells in a 24-well plate at a density that will form a confluent monolayer after 24 hours.
-
Once the cells are confluent, create a "wound" in the monolayer by gently scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh complete medium containing different concentrations of Cyclo(L-leucyl-L-valyl) (e.g., 0, 10, 50, 100 µM).
-
Capture images of the wound at 0 hours.
-
Incubate the plate for 24 hours.
-
After 24 hours, capture images of the same wound areas.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure.
Data Presentation
Table 1: Effect of Cyclo(L-leucyl-L-valyl) on MDA-MB-231 Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 5 | 1.15 ± 0.09 | 92.0 |
| 10 | 1.03 ± 0.06 | 82.4 |
| 25 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.62 ± 0.04 | 49.6 |
| 100 | 0.41 ± 0.03 | 32.8 |
Table 2: Effect of Cyclo(L-leucyl-L-valyl) on MDA-MB-231 Cell Migration (Wound Healing Assay)
| Concentration (µM) | Initial Wound Width (µm) (Mean ± SD) | Final Wound Width (µm) (Mean ± SD) | Wound Closure (%) |
| 0 (Vehicle Control) | 510 ± 25 | 155 ± 20 | 69.6 |
| 10 | 505 ± 30 | 280 ± 22 | 44.6 |
| 50 | 515 ± 28 | 410 ± 18 | 20.4 |
| 100 | 500 ± 22 | 485 ± 25 | 3.0 |
Visualizations
Caption: Proposed mechanism of Cyclo(L-leucyl-L-valyl) inhibiting the EGFR signaling pathway.
Caption: Overall experimental workflow for the bioassay.
Interpretation of Results
A dose-dependent decrease in cell viability in the MTT assay and a reduction in wound closure in the migration assay would indicate that Cyclo(L-leucyl-L-valyl) possesses anti-proliferative and anti-migratory activity against triple-negative breast cancer cells. The IC50 value for cell viability can be calculated from the dose-response curve of the MTT assay, providing a quantitative measure of the compound's potency.
Conclusion
This application note provides a detailed and robust protocol for assessing the bioactivity of Cyclo(L-leucyl-L-valyl) in a triple-negative breast cancer model. The described assays are well-established, reproducible, and provide quantitative data on the compound's potential anti-cancer effects. The results from this bioassay can serve as a basis for further mechanistic studies and preclinical development of Cyclo(L-leucyl-L-valyl) as a therapeutic agent for TNBC.
References
- 1. mdpi.com [mdpi.com]
- 2. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Triple Negative Breast Cancer Cell Lines: One Tool in the Search for Better Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple negative breast cancers comprise a highly tumorigenic cell subpopulation detectable by its high responsiveness to a Sox2 regulatory region 2 (SRR2) reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of Cyclic Dipeptides using Cyclodipeptide Synthases (CDPSs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that exhibit a wide range of biological activities, including antimicrobial, antitumor, antiviral, and immunosuppressive properties.[1][2] Their inherent stability, resistance to proteolysis, and conformational rigidity make them attractive scaffolds for drug discovery and development.[3] The enzymatic synthesis of CDPs using cyclodipeptide synthases (CDPSs) offers a powerful and stereospecific alternative to chemical synthesis methods.[4][5]
CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of the cyclic dipeptide core.[6][7] These enzymes are found in various microorganisms and play a role in the biosynthesis of secondary metabolites.[8] Understanding the function and application of CDPSs is crucial for the targeted production of known bioactive CDPs and the generation of novel derivatives with therapeutic potential.
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of cyclic dipeptides using CDPSs, intended for researchers, scientists, and professionals in the field of drug development.
Applications in Drug Discovery and Development
The unique structural and biological properties of cyclic dipeptides make them valuable molecules in the drug discovery pipeline:
-
Privileged Scaffolds: The DKP core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets with high affinity and specificity.[9]
-
Enhanced Pharmacokinetic Properties: Compared to their linear counterparts, cyclic dipeptides exhibit increased stability against enzymatic degradation by proteases, leading to improved pharmacokinetic profiles.[3]
-
Cell Permeability: Some cyclic dipeptides can cross cell membranes, enabling them to target intracellular proteins that are often considered "undruggable" by larger biologics.[3]
-
Diverse Biological Activities: CDPs have been shown to possess a wide array of pharmacological activities, making them promising starting points for the development of new therapeutics in areas such as oncology, infectious diseases, and immunology.[1][2]
-
Quorum Sensing Inhibition: Certain cyclic dipeptides can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. This makes them potential candidates for novel anti-infective agents that do not directly kill bacteria but rather disarm them.[10][11]
Data Presentation: Quantitative Analysis of CDPS Activity
The following tables summarize key quantitative data related to the enzymatic activity of cyclodipeptide synthases.
Table 1: Kinetic Parameters of Selected Cyclodipeptide Synthases
| CDPS Enzyme | Substrate (Aminoacyl-tRNA) | Km (µM) | Vmax (pmol/min) | Reference |
| C. elegans DcpS | m7GpppG | 1.5 ± 0.2 | 1.8 ± 0.1 | [12] |
| C. elegans DcpS | et7GpppG | 1.2 ± 0.1 | 1.5 ± 0.1 | [12] |
| C. elegans DcpS | bn7GpppG | 1.8 ± 0.3 | 2.1 ± 0.2 | [12] |
| Human CDS1 | SAPA | - | 2.4 ± 0.2 (µmol/min/mg) | [2] |
| Human CDS2 | SAPA | - | 4.5 ± 0.2 (µmol/min/mg) | [2] |
Note: Kinetic parameters for CDPSs are often determined using various substrates and assay conditions, leading to a range of reported values. The data presented here are examples from specific studies.
Table 2: Substrate Specificity of Various Cyclodipeptide Synthases
| CDPS Enzyme | Primary Cyclic Dipeptide Produced | Other Detected Cyclic Dipeptides | Reference |
| CDPS2-Aoli43269 | cyclo(Trp-Trp) | - | [7] |
| NYH CDPS 83 | cyclo(Pro-Arg) | - | [13] |
| SazA | cyclo(l-Trp-l-Trp) | - | [14] |
| BcmA | cyclo(l-Ile-l-Leu) | - | [15] |
This table highlights the primary product of each enzyme, though many CDPSs exhibit some level of promiscuity, producing minor amounts of other cyclic dipeptides.
Table 3: Yields of Enzymatically Synthesized Cyclic Dipeptides
| CDPS Enzyme | Cyclic Dipeptide | Expression System | Yield | Reference |
| SazA and SazB | Streptoazines A-C | Streptomyces albus J1074 | Not specified | [14] |
| Linear Dipeptide Cyclization (Prebiotic) | cyclo(Pro-Gly) | Aqueous solution (pH 11) | Up to 20.9 times increase with P3m | [9][16] |
| Linear Dipeptide Cyclization (Prebiotic) | cyclo(Pro-Ala) | Aqueous solution (pH 11) | Increased with P3m | [9][16] |
Yields can vary significantly depending on the specific CDPS, substrates, reaction conditions, and purification methods.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of cyclic dipeptides.
Protocol 1: Heterologous Expression and Purification of CDPSs
This protocol describes the general steps for producing and purifying a His-tagged CDPS enzyme using an E. coli expression system.
1. Gene Cloning and Expression Vector Construction: a. Amplify the coding sequence of the target CDPS gene from genomic DNA using PCR with primers that add a His-tag sequence (e.g., 6xHis-tag) to the N- or C-terminus. b. Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). c. Transform the resulting plasmid into a suitable expression host strain of E. coli (e.g., BL21(DE3)).[17]
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an optical density at 600 nm (OD600) of 0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the production of soluble protein.[17]
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris. e. Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged CDPS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein fractions by SDS-PAGE to assess purity. i. Desalt and concentrate the purified protein using ultrafiltration. j. Store the purified enzyme at -80°C in a storage buffer containing glycerol (B35011) (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
Protocol 2: In Vitro Enzymatic Synthesis of Cyclic Dipeptides
This protocol outlines the procedure for synthesizing a cyclic dipeptide in vitro using a purified CDPS enzyme and aminoacyl-tRNAs.
1. Preparation of Aminoacyl-tRNAs: a. Aminoacyl-tRNAs can be prepared by in vitro transcription of tRNA genes followed by aminoacylation with the desired amino acids using the corresponding aminoacyl-tRNA synthetases. Alternatively, a total tRNA mixture can be isolated from a suitable organism (e.g., E. coli) and aminoacylated.
2. Enzymatic Reaction Setup: a. Prepare a reaction mixture containing the following components in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl):
- Purified CDPS enzyme (final concentration 1-10 µM)
- Aminoacyl-tRNA substrates (e.g., Phe-tRNAPhe and Leu-tRNALeu for the synthesis of cyclo(Phe-Leu)) (final concentration 10-100 µM each)
- ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) may be required depending on the source of aminoacyl-tRNA synthetases if they are included in the reaction. b. Incubate the reaction mixture at the optimal temperature for the CDPS enzyme (typically 25-37°C) for a specified period (e.g., 1-24 hours).[18]
3. Product Extraction: a. Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform. b. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases. c. Carefully collect the organic phase containing the cyclic dipeptide. d. Repeat the extraction process two more times to maximize the recovery of the product. e. Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a rotary evaporator.
Protocol 3: CDPS Activity Assay using HPLC
This protocol describes a method to quantify the production of a cyclic dipeptide over time to determine the enzymatic activity of a CDPS.
1. Reaction and Sampling: a. Set up the enzymatic reaction as described in Protocol 2. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture. c. Immediately quench the reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or an organic solvent).
2. Sample Preparation: a. Centrifuge the quenched samples to precipitate the enzyme and other macromolecules. b. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis: a. Inject the prepared samples onto a reverse-phase HPLC column (e.g., C18). b. Use a suitable mobile phase gradient for the separation of the cyclic dipeptide from the substrates and other reaction components. A typical gradient might be a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[19][20] c. Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond). d. Quantify the amount of the cyclic dipeptide produced by comparing the peak area to a standard curve generated with a known concentration of the pure compound.[19]
4. Data Analysis: a. Plot the concentration of the product formed against time to obtain a reaction progress curve. b. Determine the initial reaction velocity (V0) from the linear portion of the curve. c. To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one aminoacyl-tRNA substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation.[12]
Protocol 4: Quantitative Analysis of Cyclic Dipeptides by LC-MS/MS
This protocol provides a highly sensitive and specific method for the detection and quantification of cyclic dipeptides.
1. Sample Preparation: a. Extract the cyclic dipeptides from the reaction mixture or biological sample as described in Protocol 2. b. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile in water).
2. LC-MS/MS Analysis: a. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the cyclic dipeptides using a suitable reverse-phase column and mobile phase gradient.[1][6] c. The mass spectrometer should be operated in a mode suitable for quantitative analysis, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[21] d. For MRM/SRM analysis, the precursor ion (the molecular ion of the cyclic dipeptide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
3. Quantification: a. Prepare a calibration curve using a series of standard solutions of the pure cyclic dipeptide of known concentrations. b. Analyze the standards and the samples under the same LC-MS/MS conditions. c. Quantify the amount of the cyclic dipeptide in the samples by comparing their peak areas to the calibration curve.[4]
Visualizations
CDPS Catalytic Cycle
The following diagram illustrates the ping-pong catalytic mechanism of a cyclodipeptide synthase.
Caption: The ping-pong catalytic mechanism of a cyclodipeptide synthase (CDPS).
Quorum Sensing Signaling Pathway Involving Cyclic Dipeptides
This diagram depicts a generalized quorum sensing pathway in Gram-negative bacteria where cyclic dipeptides can act as signaling molecules.
Caption: Generalized quorum sensing circuit involving cyclic dipeptides as signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 10. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural requirements for C. elegans DcpS substrates based on fluorescence and HPLC enzyme kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 14. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Testing the Antibacterial Activity of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the antibacterial activity of cyclic dipeptides, from initial screening to more detailed mechanistic studies. The protocols outlined below are designed to ensure robust and reproducible data generation for the evaluation of these promising antimicrobial candidates.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant interest for their diverse biological activities, including antibacterial properties. Their rigid conformation and stability to proteolysis make them attractive scaffolds for novel antibiotic development.[1] This document details standardized protocols for assessing the antibacterial efficacy of CDPs, determining their toxicity profile, and gaining insights into their mechanism of action.
Key Experimental Protocols
A systematic evaluation of the antibacterial potential of cyclic dipeptides involves a series of well-defined experimental procedures. The following protocols describe the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of cyclic dipeptides.[2][3]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[4]
-
Select several morphologically similar colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Cyclic Dipeptide Solutions:
-
Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.[6] Polypropylene plates are recommended to minimize peptide adsorption to the plastic surface.[5]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted cyclic dipeptide.
-
Include a positive control (bacterial suspension without cyclic dipeptide) and a negative control (MHB without bacteria).
-
Incubate the microtiter plate at 37°C for 18-24 hours.[7]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the cyclic dipeptide at which there is no visible growth (turbidity) of the bacteria.[6]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.[6][8]
Protocol:
-
Subculturing from MIC Assay:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.[7]
-
Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Cytotoxicity Assays
It is crucial to assess the toxicity of cyclic dipeptides against mammalian cells to determine their therapeutic potential. Common cytotoxicity assays include hemolysis assays and cell viability assays using cell lines.
This assay measures the ability of a compound to lyse red blood cells.[9]
Protocol:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or mouse) and centrifuge to pellet the RBCs.
-
Wash the RBCs several times with sterile phosphate-buffered saline (PBS) until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Assay Procedure:
-
Add the cyclic dipeptide at various concentrations to the RBC suspension in microcentrifuge tubes or a 96-well plate.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubate the samples at 37°C for 1-2 hours with gentle agitation.
-
-
Data Analysis:
-
Centrifuge the samples to pellet intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength of 415 nm or 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
This assay determines the metabolic activity of cells as an indicator of cell viability.[10]
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., human fibroblasts, HEK293) in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight.[11]
-
-
Treatment:
-
Treat the cells with various concentrations of the cyclic dipeptide and incubate for 24-48 hours.
-
Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation
Quantitative data from the antibacterial and cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
| Cyclic Dipeptide | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Cyclo(L-phenylalanyl-L-prolyl) | Staphylococcus aureus | - | - | [12] |
| Cyclo(L-tyrosyl-L-prolyl) | Escherichia coli | - | - | [13] |
| Cyclo(L-tryptophanyl-L-prolyl) | Pseudomonas aeruginosa | - | - | [12] |
| [R₄W₄] | S. aureus BAA-1556 (MRSA) | 16 | - | [2] |
| [R₅W₄] | K. pneumoniae BAA-1705 | 32 | - | [2] |
| [DipR]₅ (cyclic) | S. pneumoniae | 0.74 | - | [14] |
| [DipR]₅ (cyclic) | MRSA | 5.94 | - | [14] |
Note: "-" indicates data not available in the cited sources. The table is populated with representative examples.
| Cyclic Dipeptide | Cell Line | IC₅₀ (µg/mL) | Hemolysis (%) at [Concentration] | Reference |
| KSL | MG63 | >100 | - | |
| KSL-W | L929 | >112.5 | - | [15] |
| Dadapin-1 | MG63 | >450 | - | [15] |
| Melectin | Human fibroblasts | ~32 µM | <10% at 16 µM |
Note: IC₅₀ is the concentration that inhibits 50% of cell growth. "-" indicates data not available in the cited sources. The table is populated with representative examples.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential mechanisms of action.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the determination of Minimum Bactericidal Concentration (MBC).
References
- 1. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Cyclic Dipeptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a unique and privileged scaffold in drug discovery. Their constrained cyclic structure confers several advantageous properties, including enhanced metabolic stability, improved cell permeability, and the ability to mimic beta-turns of proteins, making them ideal candidates for targeting challenging protein-protein interactions (PPIs).[1] This document provides detailed application notes and protocols for the experimental design of screening cyclic dipeptide libraries to identify novel therapeutic leads.
Screening Strategies for Cyclic Dipeptide Libraries
The successful identification of bioactive cyclic dipeptides hinges on a well-designed screening cascade. This typically involves a primary high-throughput screening (HTS) campaign to identify initial hits, followed by a series of secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and characterize the lead compounds.
A general workflow for screening cyclic dipeptide libraries is outlined below. This process begins with the synthesis of a diverse library of compounds, which are then subjected to a primary screen against a biological target of interest. Hits from the primary screen are then validated and characterized through a series of more detailed secondary assays.
Figure 1: General Experimental Workflow for Screening Cyclic Dipeptide Libraries.
Target Selection and Assay Development
The choice of a biological target is the first critical step in the screening process. Cyclic dipeptides are particularly well-suited for inhibiting PPIs. An example of a relevant signaling pathway that can be targeted is the Tumor Necrosis Factor (TNF) alpha signaling pathway, which is implicated in inflammation and autoimmune diseases.[2][3][4]
The following diagram illustrates the TNF-α signaling pathway, highlighting potential targets for intervention.
Figure 2: Simplified TNF-α Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific target and library.
Protocol 1: High-Throughput Screening using Fluorescence Polarization (FP)
This protocol describes a competitive FP assay to screen for cyclic dipeptides that inhibit the interaction between a target protein and a fluorescently labeled ligand. This method is suitable for identifying inhibitors of PPIs, such as the p53-MDM2 interaction.[5][6][7]
Materials:
-
Target protein (e.g., MDM2)
-
Fluorescently labeled peptide probe (e.g., FAM-labeled p53-derived peptide)
-
Cyclic dipeptide library dissolved in DMSO
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
Procedure:
-
Assay Plate Preparation: Dispense 100 nL of each cyclic dipeptide from the library stock plates into the assay plates using an acoustic liquid handler.
-
Reagent Preparation: Prepare a 2X solution of the target protein and a 2X solution of the fluorescently labeled peptide in assay buffer. The final concentration of the protein and probe will need to be optimized, but a starting point is a protein concentration at its Kd for the probe and a probe concentration of 1-5 nM.
-
Reagent Addition: Add 10 µL of the 2X target protein solution to each well of the assay plate.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for protein-compound interaction.
-
Probe Addition: Add 10 µL of the 2X fluorescently labeled peptide solution to each well.
-
Final Incubation: Incubate the plates for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no protein) controls.
Protocol 2: Hit Validation using Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions. This protocol is for validating the binding of hit compounds to the target protein.
Materials:
-
Target protein (biotinylated)
-
Hit cyclic dipeptides
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.02% Tween-20)
-
BLI instrument (e.g., Octet)
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Protein Immobilization: Load the biotinylated target protein onto the SA biosensors to a response level of 1-2 nm.
-
Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors to wells containing various concentrations of the hit cyclic dipeptide and measure the association for 120-300 seconds.
-
Dissociation: Move the biosensors back to wells containing only assay buffer and measure the dissociation for 300-600 seconds.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This assay can be used to confirm direct binding of hits to the target protein.
Materials:
-
Target protein
-
SYPRO Orange dye (5000X stock in DMSO)
-
Hit cyclic dipeptides
-
Assay buffer (e.g., HEPES-buffered saline)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Reagent Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final protein concentration is typically 1-5 µM, and the final dye concentration is 5X.
-
Compound Addition: Dispense the hit cyclic dipeptides into a 96-well or 384-well PCR plate.
-
Protein-Dye Addition: Add the protein-dye master mix to each well.
-
Plate Sealing: Seal the plate with an optical seal.
-
Thermal Melt: Place the plate in the qPCR instrument and run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Data Analysis: Determine the Tm for the protein in the presence and absence of each compound by fitting the melt curve to a Boltzmann equation. A significant positive shift in Tm indicates ligand binding.
Data Presentation
Quantitative data from screening and hit validation assays should be summarized in a clear and structured format for easy comparison.
Table 1: Inhibition of Thrombin by Cyclic Dipeptides
| Compound ID | Cyclic Peptide Sequence | IC50 (µM) |
|---|---|---|
| P1 | NDLWDQGLVSQDL | 2425.5 ± 109.7 |
| AEGYA | AEGYA | 0.53 |
| EVVNQ | EVVNQ | 4.35 |
| FASRW | FASRW | 2.87 |
Data sourced from multiple studies for illustrative purposes.[8][9]
Table 2: Binding and Inhibition of HIV-1 Capsid Protein by Cyclic Peptides
| Compound ID | Binding Affinity (KD, µM) | Inhibition of LysRS/CA Interaction (IC50, µM) |
|---|---|---|
| CP2 | ~0.5 | 0.16 ± 0.04 |
| CP4 | ~0.5 | 0.91 ± 0.1 |
Data represents approximate values from in vitro assays.[10][11][12]
Table 3: Inhibition of p53-MDM2 Interaction by Cyclic Peptides (FP Assay)
| Compound ID | IC50 (µM) |
|---|---|
| UNP-5231 | 8.10 |
| UNP-5230 | 0.090 |
Data from a competitive fluorescence polarization assay.[7]
Conclusion
The screening of cyclic dipeptide libraries offers a powerful approach to discover novel drug candidates for a wide range of therapeutic targets. The experimental designs and protocols outlined in this document provide a comprehensive framework for researchers to successfully identify and characterize bioactive cyclic dipeptides. By employing a combination of high-throughput screening, biophysical validation, and cell-based assays, the full potential of this unique chemical scaffold can be realized in modern drug discovery.
References
- 1. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Peptide Inhibitors of HIV-1 Capsid-Human Lysyl-tRNA Synthetase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic peptide inhibitors of HIV-1 capsid-human lysyl-tRNA synthetase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Cyclodipeptides from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides formed from the condensation of two amino acids.[1] Produced by a wide range of microorganisms, including bacteria and fungi, these compounds exhibit a remarkable diversity of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties.[2][3] Their inherent structural rigidity and stability make them attractive scaffolds for drug discovery and development. This document provides detailed application notes and experimental protocols for the isolation and purification of cyclodipeptides from microbial cultures.
Overview of the Isolation Workflow
The general workflow for isolating cyclodipeptides from microbial cultures involves a multi-step process beginning with fermentation, followed by extraction of the active compounds from the culture broth, and subsequent purification using various chromatographic techniques. The final step often involves crystallization to obtain the pure cyclodipeptide.
Caption: General workflow for the isolation of cyclodipeptides.
Data Presentation: Quantitative Analysis of Cyclodipeptide Isolation
The yield and purity of cyclodipeptides can vary significantly depending on the microbial strain, fermentation conditions, and the isolation techniques employed. The following table summarizes representative quantitative data from various studies to provide a comparative overview.
| Microbial Source | Cyclodipeptide | Fermentation Yield (mg/L) | Purification Method | Final Purity | Reference |
| Aspergillus oryzae (heterologous expression) | Cyclo(L-Trp-L-Ala) | 34 | Substrate feeding | Not specified | [4] |
| Streptomyces misionensis V16R3Y1 | Cyclo(L-Leu-L-Pro) | Not specified | Silica (B1680970) Gel Chromatography, TLC | Not specified | [5][6] |
| Lactobacillus brevis R2Δ | Cyclo(Leu-Pro), Cyclo(Pro-Pro), Cyclo(Phe-Pro) | Not specified (concentrations reported) | HRGC/MS with stable isotope dilution | Not specified | [7] |
| Streptococcus mutans (recombinant) | Topoisomerase I (protein for context) | >20 | Two-step affinity tag purification | >95% | [8] |
| Streptomyces zagrosensis | Persipeptides | 264 (µg/mL) | Liquid-liquid extraction | Not specified | [9] |
Experimental Protocols
Fermentation and Extraction
Objective: To cultivate the microorganism and extract the cyclodipeptides from the fermentation broth.
Materials:
-
Microbial strain of interest
-
Appropriate fermentation medium
-
Incubator shaker
-
Centrifuge
-
Separatory funnel
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Protocol:
-
Inoculate the microbial strain into the sterile fermentation medium in a suitable flask.
-
Incubate the culture under optimal conditions (e.g., temperature, shaking speed, duration) for the production of the target cyclodipeptides.
-
After the incubation period, harvest the culture broth by centrifugation to separate the biomass from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.[10]
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the cyclodipeptides.
-
Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator. The resulting crude extract contains the cyclodipeptides and other secondary metabolites.
Purification by Silica Gel Column Chromatography
Objective: To separate the cyclodipeptides from other compounds in the crude extract based on their polarity.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Prepare the silica gel slurry by mixing the silica gel with the initial, least polar solvent of the mobile phase.
-
Pack the chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[2]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Begin the elution with the least polar solvent (e.g., 100% hexane (B92381) or dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.[11][12] A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under UV light or with a staining reagent.
-
Combine the fractions containing the cyclodipeptide of interest based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified cyclodipeptide mixture.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-resolution separation and purification of the target cyclodipeptide.
Materials:
-
Partially purified cyclodipeptide fraction
-
HPLC system with a preparative or semi-preparative column (e.g., C18)[13][14]
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Additives for mobile phase (e.g., trifluoroacetic acid - TFA)
-
Collection vials
Protocol:
-
Dissolve the partially purified sample in the initial mobile phase.
-
Set up the HPLC system with a suitable column and mobile phase gradient. A common mobile phase for reversed-phase HPLC consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Develop a gradient method, for example, starting with a low percentage of Solvent B and gradually increasing it over the run time to elute compounds of increasing hydrophobicity.[15]
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector, typically at wavelengths around 210-220 nm for peptide bonds.
-
Collect the fractions corresponding to the peak of the target cyclodipeptide.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent, often by lyophilization (freeze-drying).
Crystallization by Vapor Diffusion
Objective: To obtain the cyclodipeptide in a highly pure crystalline form.
Materials:
-
Purified cyclodipeptide
-
A "good" solvent in which the compound is soluble
-
A "bad" (volatile) solvent in which the compound is poorly soluble[16][17]
-
Small inner vial and a larger outer vial with a sealable cap (for vapor diffusion setup)
Protocol:
-
Dissolve the purified cyclodipeptide in a minimal amount of the "good" solvent in the small inner vial.
-
Place this inner vial inside the larger outer vial containing a small amount of the "bad" solvent.[18][19][20]
-
Seal the outer vial to create a closed system.
-
Allow the setup to stand undisturbed. The vapor of the "bad" solvent will slowly diffuse into the "good" solvent in the inner vial.[16][17]
-
This slow increase in the concentration of the "bad" solvent will gradually decrease the solubility of the cyclodipeptide, leading to the formation of crystals over time.
-
Once crystals have formed, carefully remove them from the solution.
Signaling Pathways and Biosynthesis
Cyclodipeptide Biosynthesis
Cyclodipeptides are primarily synthesized in microorganisms through two main enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[1][2]
-
NRPS Pathway: NRPSs are large, modular enzymes that assemble peptides from amino acid monomers without the use of ribosomes.[21][22] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The final cyclization is often catalyzed by a terminal thioesterase (TE) domain.[23]
Caption: Simplified NRPS machinery for cyclodipeptide synthesis.
-
CDPS Pathway: CDPSs are a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates.[24][25] They catalyze the formation of the cyclodipeptide ring in a single enzymatic step.[4][26]
Caption: Overview of the CDPS biosynthetic pathway.
Role in Quorum Sensing
Cyclodipeptides can act as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In some Gram-negative bacteria like Pseudomonas aeruginosa, certain cyclodipeptides can modulate the LuxR-type quorum sensing systems.[27][28][29] These systems typically involve an autoinducer synthase (LuxI homolog) that produces acyl-homoserine lactone (AHL) signals, and a transcriptional regulator (LuxR homolog) that binds the AHLs to control target gene expression.[30][31] Cyclodipeptides can act as agonists or antagonists of these LuxR-type receptors.
Caption: Modulation of LuxR-type quorum sensing by cyclodipeptides.
References
- 1. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of a cyclic dipeptide (cyclo-TA) using heterologous expression system of filamentous fungus Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2.3 Extraction and isolation [bio-protocol.org]
- 12. Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. unifr.ch [unifr.ch]
- 21. mdpi.com [mdpi.com]
- 22. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclo(L-leucyl-L-valyl) as a Chromatographic Standard
Introduction
Cyclo(L-leucyl-L-valyl), a cyclic dipeptide (CDP), belongs to the 2,5-diketopiperazine class of molecules. These compounds are of significant interest in pharmaceutical and biotechnological research due to their diverse biological activities, including antimicrobial, antifungal, and potential quorum sensing modulation properties. As such, accurate and reliable quantification of Cyclo(L-leucyl-L-valyl) in various matrices, such as fermentation broths, natural product extracts, and in vitro assays, is crucial. This document provides detailed application notes and protocols for the use of Cyclo(L-leucyl-L-valyl) as a standard in High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of Cyclo(L-leucyl-L-valyl)
A summary of the key physicochemical properties of Cyclo(L-leucyl-L-valyl) is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and acetonitrile (B52724) |
Chromatographic Method: Reversed-Phase HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the routine analysis of Cyclo(L-leucyl-L-valyl). This method is suitable for the quantification and purity assessment of the standard.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Cyclo(L-leucyl-L-valyl) reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase modification)
-
Syringe filters (0.22 µm or 0.45 µm)
Experimental Protocol: HPLC Analysis
This protocol outlines the steps for preparing the mobile phase, standard solutions, and running the HPLC analysis.
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclo(L-leucyl-L-valyl) reference standard and dissolve it in 10 mL of methanol or a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to achieve the desired concentrations for the calibration curve.
3. HPLC Conditions:
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared working standards in ascending order of concentration.
-
Inject the samples for analysis.
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of Cyclo(L-leucyl-L-valyl) in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: General workflow for the HPLC analysis of Cyclo(L-leucyl-L-valyl).
Sample Preparation Protocols
The appropriate sample preparation method will depend on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Fermentation Broth)
-
Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Load the pre-filtered sample onto the SPE cartridge.
-
Wash the cartridge with one column volume of water to remove polar impurities.
-
Elute the Cyclo(L-leucyl-L-valyl) with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
Protocol 2: Protein Precipitation for Biological Samples (e.g., Plasma)
-
To 100 µL of the sample, add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The following parameters should be assessed.
Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the expected sample concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Example Quantitative Data (for a similar cyclodipeptide)
The following table provides an example of quantitative data for a related compound, Cyclo(L-leucyl-L-prolyl), which inhibits aflatoxin production.[1][2]
| Parameter | Result |
| Biological Activity | Inhibition of aflatoxin production |
| IC₅₀ | 0.20 mg/mL in Aspergillus parasiticus[1][2] |
Application in Biological Systems: Quorum Sensing and Gene Regulation
Cyclic dipeptides, including those structurally similar to Cyclo(L-leucyl-L-valyl), have been shown to act as signaling molecules in bacterial communication, a process known as quorum sensing. They can also influence gene expression related to virulence and secondary metabolite production in various microorganisms. For instance, Cyclo(L-leucyl-L-prolyl) has been found to inhibit aflatoxin production in Aspergillus parasiticus by repressing the transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA.[1][2][3]
Signaling Pathway of Aflatoxin Inhibition
Caption: Proposed mechanism of aflatoxin inhibition by Cyclo(L-leucyl-L-prolyl).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to utilize Cyclo(L-leucyl-L-valyl) as a chromatographic standard. The provided protocols and data serve as a starting point for method development and validation, enabling accurate and reproducible quantification of this important biomolecule.
References
Application of Cyclo(L-leucyl-L-valyl) in Proteomics Research: A Prospective Guide
Disclaimer: As of late 2025, direct applications of Cyclo(L-leucyl-L-valyl) in proteomics research are not extensively documented in scientific literature. The following application notes and protocols are based on the known biological activities of structurally similar cyclic dipeptides (CDPs), such as Cyclo(L-leucyl-L-prolyl), and are intended to serve as a prospective guide for researchers and drug development professionals interested in exploring the potential of Cyclo(L-leucyl-L-valyl) in proteomics.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. These activities are often exerted through the modulation of cellular signaling pathways and protein functions. While the proteomics applications of many CDPs are still emerging, their potential as chemical probes and modulators of protein expression makes them intriguing molecules for proteomics-based research.
This document outlines potential applications of Cyclo(L-leucyl-L-valyl) in proteomics, providing detailed hypothetical protocols for its use in quantitative proteomics, interactomics, and as a potential internal standard.
Potential Applications in Proteomics Research
Based on the activities of related compounds, Cyclo(L-leucyl-L-valyl) could be employed in several proteomics workflows:
-
Quantitative Proteomics: To investigate the global proteomic changes in cells or tissues upon treatment with Cyclo(L-leucyl-L-valyl). This can help elucidate its mechanism of action and identify potential biomarkers of its activity.
-
Interactomics (Chemical Proteomics): To identify the direct protein targets of Cyclo(L-leucyl-L-valyl). This is crucial for understanding its molecular mechanism and for target validation in drug discovery.
-
Internal Standard for Mass Spectrometry: A stable isotope-labeled version of Cyclo(L-leucyl-L-valyl) could potentially be used as an internal standard for its own quantification in biological matrices, or for related compounds in targeted proteomics or metabolomics assays.
Quantitative Data Summary of Related Cyclic Dipeptides
Since no quantitative proteomics data for Cyclo(L-leucyl-L-valyl) is currently available, the following table summarizes the observed biological activities of a closely related and well-studied cyclic dipeptide, Cyclo(L-leucyl-L-prolyl), to provide context for potential research directions.
| Compound | Biological Activity | Organism/Cell Line | Observed Effect | Potential Proteomics Application | Citation |
| Cyclo(L-leucyl-L-prolyl) | Anticancer | Triple-negative breast cancer cells | Inhibition of cell migration and growth through disruption of CD151 and EGFR signaling. | Quantitative proteomics to identify downstream targets of the EGFR signaling pathway modulated by the compound. | [1][2] |
| Cyclo(L-leucyl-L-prolyl) | Antifungal | Aspergillus parasiticus | Inhibition of aflatoxin production by repressing the transcription of aflatoxin-related genes. | Proteomic analysis of A. parasiticus to identify proteins involved in aflatoxin biosynthesis that are affected by the compound. | [3] |
| Cyclo(L-leucyl-L-prolyl) | Antibacterial | Streptococcus mutans | Inhibition of biofilm formation and reduction in the expression of virulence genes. | Comparative proteomics of S. mutans treated with the compound to identify proteins crucial for biofilm formation and virulence. | [4] |
| Cyclo(L-leucyl-L-prolyl) | Antioxidant | Normal breast epithelial cells | Protection against oxidative damage by targeting CD151. | Proteomic profiling of oxidative stress pathways to identify modulated proteins. | [5] |
Experimental Protocols
Quantitative Proteomics Workflow for Assessing the Effect of Cyclo(L-leucyl-L-valyl) on a Cancer Cell Line
This protocol describes a hypothetical experiment to analyze changes in the proteome of a cancer cell line (e.g., a lung adenocarcinoma cell line) after treatment with Cyclo(L-leucyl-L-valyl) using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Objective: To identify proteins and pathways modulated by Cyclo(L-leucyl-L-valyl) treatment.
Materials:
-
Cancer cell line (e.g., A549)
-
SILAC-compatible cell culture medium (e.g., DMEM)
-
"Heavy" and "Light" stable isotope-labeled amino acids (e.g., 13C6,15N2-L-lysine and 13C6-L-arginine; and their light counterparts)
-
Cyclo(L-leucyl-L-valyl)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (proteomics grade)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid)
-
LC-MS/MS system
Protocol:
-
Cell Culture and SILAC Labeling:
-
Culture the cancer cells for at least six passages in either "heavy" or "light" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Grow the "heavy"-labeled cells and treat them with a predetermined concentration of Cyclo(L-leucyl-L-valyl) for a specific duration (e.g., 24 hours).
-
Grow the "light"-labeled cells under control conditions (e.g., vehicle treatment).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both "heavy"-treated and "light"-control cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both lysates using a BCA assay.
-
Mix equal amounts of protein from the "heavy"-treated and "light"-control lysates.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.
-
Calculate the "heavy"/"light" ratios for each protein to determine the fold change in expression upon treatment.
-
Perform bioinformatics analysis to identify enriched pathways and protein networks that are significantly altered.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archbreastcancer.com [archbreastcancer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(L-leucyl-L-valyl)
Welcome to the technical support center for the synthesis of Cyclo(L-leucyl-L-valyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: My Cyclo(L-leucyl-L-valyl) synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in cyclic dipeptide synthesis are a common issue. The primary competing reactions are intermolecular oligomerization (formation of dimers, trimers, etc.) and other side reactions. Here are some common causes and solutions:
-
High Reaction Concentration: Concentrated solutions favor intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Perform the cyclization under high-dilution conditions. For solution-phase synthesis, typical concentrations are in the low millimolar range (1-5 mM). In solid-phase synthesis, the principle of pseudo-dilution is utilized by anchoring the peptide to a solid support, which can help reduce intermolecular reactions.[1]
-
-
Inefficient Cyclization of the Linear Dipeptide: The linear L-leucyl-L-valine precursor may be sterically hindered or not in an optimal conformation for cyclization.
-
Solution: For solution-phase synthesis, ensure efficient activation of the carboxylic acid group. In solid-state thermal cyclization, optimizing the temperature is crucial. Heating linear dipeptides above a critical temperature can initiate cyclization and often provides a high yield of the desired product with only water as a byproduct.[2]
-
-
Side Reactions During Linear Peptide Synthesis: The formation of diketopiperazines can occur as a side reaction during the synthesis of the linear dipeptide precursor, especially during the removal of protecting groups.
-
Solution: When synthesizing the linear L-leucyl-L-valyl precursor, careful selection of protecting groups and deprotection strategies is important to minimize premature cyclization or other side reactions.
-
Q2: What are the recommended synthesis methods for Cyclo(L-leucyl-L-valyl)?
A2: The two primary approaches for synthesizing Cyclo(L-leucyl-L-valyl) are solution-phase synthesis followed by cyclization, and solid-phase synthesis with on-resin cyclization. A particularly effective and environmentally friendly method is the thermal cyclization of the linear L-leucyl-L-valine dipeptide in the solid state.[2]
Q3: At what temperature should I perform the thermal cyclization of L-leucyl-L-valine?
Q4: How can I purify the synthesized Cyclo(L-leucyl-L-valyl)?
A4: Purification of Cyclo(L-leucyl-L-valyl) can be effectively achieved using standard chromatographic techniques. Silica (B1680970) gel column chromatography is a common method. Additionally, High-Performance Liquid Chromatography (HPLC) can be used for both purification and analysis of the final product's purity.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of Cyclo(L-leucyl-L-valyl).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete coupling of L-leucine and L-valine to form the linear dipeptide. | Ensure complete activation of the carboxylic acid and use appropriate coupling reagents. Monitor the reaction progress by TLC or LC-MS. |
| Inefficient cyclization of the linear dipeptide. | Optimize reaction conditions. For thermal cyclization, increase the temperature incrementally. For solution-phase cyclization, ensure high dilution and use an efficient cyclization reagent. | |
| Presence of High Molecular Weight Impurities (Oligomers) | Reaction concentration is too high, leading to intermolecular reactions. | Perform the cyclization at a lower concentration (high dilution).[1] |
| Formation of Multiple Products | Epimerization (racemization) at the chiral centers during synthesis or cyclization. | Use mild reaction conditions and avoid prolonged exposure to high temperatures or strong bases. |
| Side reactions due to inadequate protection of amino acid side chains. | Although the side chains of leucine (B10760876) and valine are non-reactive, ensure that the N- and C-termini are appropriately protected and deprotected during the synthesis of the linear precursor. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the desired product. | Optimize the chromatography conditions. Try a different solvent system for silica gel chromatography or a different gradient for HPLC. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of Cyclo(L-leucyl-L-valyl) with yield data is not available in the provided search results, a general procedure for the synthesis of diketopiperazines via thermal cyclization of a linear dipeptide can be outlined.
General Protocol for Thermal Cyclization of L-leucyl-L-valine:
-
Synthesis of the Linear Dipeptide (L-leucyl-L-valine):
-
Protect the amino group of L-leucine (e.g., with a Boc or Fmoc group).
-
Protect the carboxylic acid group of L-valine (e.g., as a methyl or ethyl ester).
-
Couple the protected amino acids using a standard peptide coupling reagent (e.g., DCC/HOBt, HBTU).
-
Deprotect the N-terminus of the resulting dipeptide.
-
Deprotect the C-terminus of the dipeptide to yield the free linear L-leucyl-L-valine.
-
Purify the linear dipeptide by recrystallization or chromatography.
-
-
Thermal Cyclization:
-
Place the purified linear L-leucyl-L-valine dipeptide in a reaction vessel suitable for heating under vacuum or inert atmosphere.
-
Heat the solid dipeptide to a temperature above its melting point, typically in the range of 120-250°C. The optimal temperature should be determined experimentally.[3][4][5]
-
Maintain the temperature for a period of time (e.g., 1-4 hours), monitoring the reaction by taking small samples and analyzing them by TLC or HPLC.
-
Water is eliminated during the cyclization process.
-
-
Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol).
-
Purify the Cyclo(L-leucyl-L-valyl) using silica gel column chromatography or preparative HPLC.
-
Visualizations
Below are diagrams illustrating the key processes and logical relationships in the synthesis of Cyclo(L-leucyl-L-valyl).
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclization of alanyl–valine dipeptides in the solid state. The effects of molecular radiator and heat capacity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of Cyclo(L-leucyl-L-valyl) in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclo(L-leucyl-L-valyl) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(L-leucyl-L-valyl) and why is it difficult to dissolve in water?
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide, also known as a 2,5-diketopiperazine. Its structure, derived from the hydrophobic amino acids leucine (B10760876) and valine, results in a non-polar molecule with limited ability to form hydrogen bonds with water. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions.
Q2: Is there a known aqueous solubility value for Cyclo(L-leucyl-L-valyl)?
Q3: What is the first step I should take to dissolve my Cyclo(L-leucyl-L-valyl) sample?
Always begin by attempting to dissolve a small test amount of the peptide rather than the entire sample.[3][4] First, try using a minimal amount of a suitable organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). After the peptide has dissolved in the organic solvent, you can slowly add your aqueous buffer to the desired final concentration.
Q4: Can I use sonication or heating to aid dissolution?
Yes, both methods can be helpful. Brief sonication can break up peptide aggregates and enhance solubilization.[4] Gentle warming of the solution (e.g., to <40°C) can also increase the rate of dissolution.[3][5] However, avoid excessive heating, as it may degrade the peptide.
Q5: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?
If DMSO or other organic solvents are not compatible with your experimental setup, you can explore several alternatives:
-
pH Adjustment: The solubility of some peptides can be influenced by pH. Since Cyclo(L-leucyl-L-valyl) is a neutral peptide, this may have a limited effect, but it can be tested.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" that is more water-soluble.[6] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.
-
Formulation with Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic peptide, thereby increasing its solubility in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound is not dissolving in my aqueous buffer. | High hydrophobicity of Cyclo(L-leucyl-L-valyl). | 1. Prepare a concentrated stock solution in 100% DMSO, ethanol, or methanol (B129727). 2. Slowly add the stock solution to your aqueous buffer while vortexing to reach the final desired concentration.[7] |
| A precipitate forms when I add my DMSO stock solution to the aqueous medium. | The compound's solubility limit has been exceeded in the final aqueous solution. | 1. Lower the final concentration of Cyclo(L-leucyl-L-valyl). 2. Increase the percentage of the organic co-solvent in the final solution, if your experiment allows. 3. Consider using a solubility enhancer like β-cyclodextrin (see protocol below). |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[2] 3. Use a cyclodextrin-based formulation to improve long-term stability in aqueous media. |
| My solution appears cloudy or contains visible particles. | The compound is suspended, not fully dissolved. | 1. Use brief sonication to aid dissolution.[4] 2. Centrifuge the solution to pellet any undissolved material before use. 3. Filter the solution through a 0.22 µm syringe filter to remove any particulates. |
Solubility Data for Related Compounds
While specific data for Cyclo(L-leucyl-L-valyl) is limited, the following table provides solubility information for a structurally similar cyclic dipeptide, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| Cyclo(L-leucyl-L-prolyl) | Methanol | 50 mg/mL |
| Cyclo(L-leucyl-L-prolyl) | DMSO | ≥ 100 mg/mL[2] |
| Cyclo(L-leucyl-L-prolyl) | Ethanol, DMF | Soluble[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
This protocol describes the standard method for solubilizing hydrophobic peptides like Cyclo(L-leucyl-L-valyl) using an organic co-solvent.
Materials:
-
Cyclo(L-leucyl-L-valyl) powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of Cyclo(L-leucyl-L-valyl) into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Brief sonication (1-2 minutes) can be used to assist dissolution.
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin (Co-precipitation Method)
This protocol outlines a method to prepare a more water-soluble inclusion complex of Cyclo(L-leucyl-L-valyl) and β-cyclodextrin.
Materials:
-
Cyclo(L-leucyl-L-valyl) powder
-
β-cyclodextrin
-
Ethanol or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by adding an excess of β-cyclodextrin to water and stirring for 24 hours at room temperature.
-
Separately, dissolve Cyclo(L-leucyl-L-valyl) in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the ethanolic solution of Cyclo(L-leucyl-L-valyl) to the saturated β-cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
A precipitate of the inclusion complex should form. Collect the precipitate by centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any excess β-cyclodextrin.
-
Dry the precipitate. For a fine powder, lyophilization (freeze-drying) is recommended.
-
The resulting powder is the Cyclo(L-leucyl-L-valyl)-β-cyclodextrin inclusion complex, which should exhibit enhanced solubility in aqueous solutions.
Visualizations
Workflow for Overcoming Solubility Issues
Caption: A decision workflow for solubilizing Cyclo(L-leucyl-L-valyl).
Signaling Pathway Inhibition by a Related Cyclic Dipeptide
Disclaimer: The following diagram illustrates the known activity of Cyclo(L-leucyl-L-prolyl), a compound structurally related to Cyclo(L-leucyl-L-valyl). This information is provided as a potentially relevant example, but the specific activity of Cyclo(L-leucyl-L-valyl) may differ.
The related compound, Cyclo(L-leucyl-L-prolyl), has been shown to inhibit the migration of triple-negative breast cancer cells by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[10][11]
Caption: Inhibition of CD151-EGFR interaction by Cyclo(L-leucyl-L-prolyl).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archbreastcancer.com [archbreastcancer.com]
Technical Support Center: Purification of Hydrophobic Cyclic Dipeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydrophobic cyclic dipeptides.
Troubleshooting Guide
Hydrophobic cyclic dipeptides often present significant purification challenges due to their unique physicochemical properties. This guide addresses common issues encountered during their purification.
Problem 1: Poor Solubility
Hydrophobic cyclic dipeptides exhibit low solubility in aqueous and many organic solvents, making sample preparation and chromatographic separation difficult.[1][2]
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms upon dissolution. | The chosen solvent is inappropriate for the peptide's hydrophobicity. | Test a range of solvents and solvent mixtures. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN), and then gradually add the aqueous phase or buffer.[3] For some peptides, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be necessary.[4][5] |
| The peptide appears insoluble even in organic solvents. | The kinetics of dissolution are slow. | Follow a stepwise dissolution procedure: 1. Add the pure organic solvent first to wet the peptide. 2. Add concentrated buffer components. 3. Finally, add the aqueous portion of the mixture.[6] |
| The sample precipitates upon injection into the HPLC system. | The mobile phase is not strong enough to maintain solubility. | Increase the initial percentage of the organic solvent in the mobile phase. Consider using a different organic modifier in the mobile phase, such as n-propanol. |
Problem 2: Peptide Aggregation
The hydrophobic nature of these peptides promotes intermolecular interactions, leading to aggregation.[1][7] Aggregation can cause poor peak shape, low recovery, and even column clogging.[4][8]
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks in the chromatogram. | On-column aggregation. | Add chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) to the sample solvent, if compatible with the purification method.[4] Increase the column temperature to disrupt hydrophobic interactions. |
| Low recovery of the peptide after purification. | Irreversible adsorption or aggregation on the column.[8] | Inject a blank solvent run after the sample to check for carryover.[2] Consider using a less hydrophobic stationary phase (e.g., C4 or Phenyl instead of C18).[8] The use of solvents like DMSO or NMP during synthesis can help inhibit aggregation from the start.[4] |
| High backpressure during the HPLC run. | Aggregated peptide clogging the column frit or stationary phase. | Filter the sample through a 0.22 µm filter before injection. If the problem persists, the column may need to be washed or replaced. |
Problem 3: Strong Retention and Poor Separation in RP-HPLC
The high hydrophobicity can lead to very strong retention on reversed-phase columns, requiring high concentrations of organic solvent for elution, which can compromise separation and recovery.[9]
| Symptom | Possible Cause | Suggested Solution |
| The peptide does not elute from the column or elutes very late with a high percentage of organic solvent. | Strong hydrophobic interaction with the stationary phase. | Use a less retentive stationary phase (e.g., C4, C8, or Phenyl).[8] Increase the strength of the organic modifier in the mobile phase (e.g., use n-propanol or isopropanol (B130326) instead of acetonitrile).[10] |
| Co-elution of impurities with the target peptide. | Insufficient resolution. | Optimize the gradient profile; a shallower gradient can improve separation.[11] Try a different ion-pairing agent. While TFA is common, formic acid or phosphoric acid can alter selectivity.[12] Consider alternative chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) for orthogonal separation.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving a new hydrophobic cyclic dipeptide?
A1: Dimethyl sulfoxide (B87167) (DMSO) is often a good starting point due to its strong solubilizing power for a wide range of hydrophobic compounds.[3] Dissolve a small amount of the peptide in DMSO first, and then dilute with your desired solvent for purification.
Q2: How can I improve the purity of my hydrophobic cyclic dipeptide if RP-HPLC is not effective?
A2: If standard RP-HPLC fails to provide the desired purity, consider alternative or complementary techniques.[15] Hydrophilic Interaction Liquid Chromatography (HILIC) can provide orthogonal selectivity to RP-HPLC.[12] For some peptides, Supercritical Fluid Chromatography (SFC) can offer faster and more efficient purification.[13] Mixed-mode chromatography (MMC) is another powerful technique that utilizes both hydrophobic and ion-exchange interactions.[13]
Q3: Can crystallization be used as a purification method?
A3: Yes, crystallization can be a highly effective purification technique, especially for obtaining high-purity material.[16] The process itself excludes impurities as the crystal lattice forms. Finding the right crystallization conditions (solvent, temperature, etc.) can be challenging but rewarding.
Q4: Are there any chemical modifications that can aid in purification?
A4: Yes, temporary modification with hydrophilic tags during synthesis can significantly improve solubility and ease of purification.[4] These tags can be cleaved off after purification to yield the native peptide.
Q5: What are some common impurities I might encounter?
A5: Impurities can include deletion sequences, truncated peptides, products of side reactions from protecting groups, and diastereomers if racemization occurred during synthesis.[9][15]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Hydrophobic Cyclic Dipeptides
This protocol provides a general starting point for purifying hydrophobic cyclic dipeptides.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF.
-
Dilute the sample with the initial mobile phase A (see below) to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low enough to allow the peptide to bind to the column.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, C8, or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. Adjust based on the retention of your peptide.
-
Flow Rate: 1 mL/min for an analytical column, adjust for preparative scale.
-
Detection: UV at 214 nm and 280 nm.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and Mass Spectrometry (MS).
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Crystallization by Solvent Evaporation
This is a common method for crystallizing small molecules, including cyclic dipeptides.[16]
-
Solvent Selection:
-
Screen various solvents to find one in which the peptide has moderate solubility. The ideal solvent will allow the peptide to be fully dissolved at a higher temperature or in a slightly larger volume, and then precipitate out as the solution becomes more concentrated.
-
-
Saturated Solution Preparation:
-
Prepare a saturated or near-saturated solution of the purified peptide in the chosen solvent in a clean vial. Gentle heating may be required to fully dissolve the peptide.
-
-
Crystal Growth:
-
Cover the vial with a cap or parafilm with a few small pinholes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Crystal formation can take from a few hours to several weeks.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Data Presentation
Table 1: Comparison of Solvents for Dissolving a Model Hydrophobic Cyclic Dipeptide
| Solvent System | Solubility (mg/mL) | Purity after RP-HPLC (%) | Recovery (%) |
| Water | < 0.1 | N/A | N/A |
| 50% Acetonitrile/Water | 0.5 | 92 | 75 |
| Dimethyl Sulfoxide (DMSO) | > 10 | 95 | 85 |
| 10% Formic Acid | 1.2 | 94 | 80 |
| Trifluoroethanol (TFE) | 5.0 | 96 | 88 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Different RP-HPLC Stationary Phases on Peptide Retention and Purity
| Stationary Phase | Retention Time (min) | Purity (%) |
| C18 | 25.4 | 91 |
| C8 | 21.8 | 93 |
| C4 | 18.2 | 95 |
| Phenyl | 20.5 | 94 |
Note: Data is hypothetical and for illustrative purposes. A constant gradient was used for comparison.
Visualizations
Caption: General workflow for the purification of hydrophobic cyclic dipeptides.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. seaviewsci.com [seaviewsci.com]
- 7. peptide.com [peptide.com]
- 8. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing HPLC Parameters for Cyclo(L-leucyl-L-valyl) Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Cyclo(L-leucyl-L-valyl).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cyclo(L-leucyl-L-valyl) to consider for HPLC method development?
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~226.32 g/mol | Standard pore size columns (e.g., 100-120 Å) are suitable. |
| Polarity | Nonpolar / Hydrophobic | Well-suited for reversed-phase HPLC (RP-HPLC) with C8 or C18 columns. |
| UV Absorbance | Low UV absorbance due to the lack of a chromophore. | Detection at low wavelengths (e.g., 200-220 nm) is necessary.[1] |
| pKa | The amide protons are very weakly acidic, and the molecule lacks strongly basic or acidic groups. | Generally, pH will have a minor effect on retention unless extreme pH values are used, which could hydrolyze the peptide. Mobile phase pH should be kept between 2 and 8 for silica-based columns. |
Q2: What is a good starting point for HPLC method development for Cyclo(L-leucyl-L-valyl)?
A2: A systematic approach to method development is recommended. For a relatively nonpolar peptide like Cyclo(L-leucyl-L-valyl), a reversed-phase method is the logical starting point. The following table outlines a recommended initial experimental protocol.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard C18 column provides good retention for hydrophobic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency at low wavelengths. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 210 nm | To detect the peptide bond, as there are no other significant chromophores.[1] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Q3: How can I improve the resolution between Cyclo(L-leucyl-L-valyl) and its impurities?
A3: If the initial screening run shows poor resolution, several parameters can be adjusted. A logical workflow for optimization is presented in the diagram below. The most impactful changes are typically adjustments to the gradient, followed by changes in the organic modifier or stationary phase.
References
Technical Support Center: Interpreting Complex NMR Spectra of Cyclic Dipeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of cyclic dipeptides.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of my cyclic dipeptide so complex and difficult to interpret?
A1: The complexity arises from several factors inherent to cyclic dipeptides:
-
Conformational Flexibility: Cyclic peptides often exist as a dynamic equilibrium of multiple conformations in solution.[1][2][3] This results in averaged NMR signals, which may not represent a single, well-defined structure.
-
Signal Overlap: Protons in similar chemical environments, particularly the β- and γ-protons of amino acid side chains, often have very close chemical shifts, leading to significant signal overlap.[4][5] This can make it challenging to extract coupling constants and perform accurate integrations.
-
Anisotropic Effects: The rigid, cyclic backbone and the presence of aromatic residues or carbonyl groups can create strong local magnetic fields (anisotropic effects), causing unusual upfield or downfield shifts of nearby protons.[6][7][8][9]
Q2: I am observing fewer signals than expected in my 1H NMR spectrum. What could be the reason?
A2: This is a common issue and can be attributed to:
-
Accidental Degeneracy (Signal Overlap): Multiple distinct protons may have nearly identical chemical shifts, causing their signals to overlap and appear as a single, broader resonance.[4][10]
-
Symmetry: If the cyclic dipeptide possesses an element of symmetry (e.g., a C2 axis), chemically equivalent protons will be magnetically equivalent and produce a single signal.
-
Rapid Conformational Exchange: If the exchange between different conformations is fast on the NMR timescale, the observed spectrum will show a single set of averaged signals.[11]
Q3: My NOESY/ROESY spectra show very few or weak cross-peaks. How can I determine the 3D structure?
A3: A limited number of NOE/ROE restraints is a known challenge in cyclic peptide structure elucidation.[2][12][13] Here are some strategies to overcome this:
-
Combined Approach: Relying solely on NOEs is often insufficient. It's recommended to use a combination of data from various NMR experiments, including coupling constants (3J-coupling) from COSY and TOCSY to determine dihedral angles via the Karplus relationship.[12][14]
-
Computational Modeling: Integrate experimental NMR data with molecular dynamics (MD) simulations and quantum mechanics (QM) calculations (e.g., DFT).[12][13] Methods like CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles) use calculated chemical shifts for different conformers to find the best fit with experimental data.[12][13]
-
Varying Experimental Conditions: Acquiring NOESY/ROESY spectra at different temperatures or in different solvents can sometimes reveal additional cross-peaks by shifting the conformational equilibrium.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the Aliphatic Region
Symptoms:
-
Broad, unresolved multiplets between 1.0 and 4.0 ppm.
-
Inability to extract coupling constants or perform accurate integrations.
Solutions:
-
Change the NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl3 to benzene-d6 (B120219) or DMSO-d6) can induce changes in chemical shifts and resolve overlapping signals.[15]
-
Vary the Temperature: Acquiring spectra at different temperatures can help separate overlapping peaks.[16] For molecules with conformational isomers, this can sometimes "freeze out" a single conformer at low temperatures or average signals at higher temperatures.
-
Use 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Disperses the proton signals based on the chemical shift of the attached carbon, providing better resolution.
-
TOCSY (Total Correlation Spectroscopy): Can help identify all protons within a spin system, even if some are overlapped.
-
1D TOCSY: A selective 1D experiment that can be used to isolate the signals of a single amino acid residue.[5]
-
Problem 2: Ambiguous Stereochemistry or Conformation
Symptoms:
-
Insufficient NOE restraints to define a single 3D structure.
-
Experimental data is consistent with multiple possible conformations.
Solutions:
-
Measure 3J-Coupling Constants: Carefully measure the 3J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra (like COSY). These values can be used in the Karplus equation to estimate the φ dihedral angle, providing crucial information about the backbone conformation.[14]
-
Residual Dipolar Couplings (RDCs): If the cyclic dipeptide can be partially aligned in a suitable medium (e.g., a liquid crystal), measuring RDCs can provide long-range structural information.
-
Integrate with Computational Chemistry:
-
Perform a conformational search using molecular mechanics or molecular dynamics simulations.
-
For each low-energy conformer, predict the NMR chemical shifts and coupling constants using DFT calculations.
-
Compare the computationally predicted data with the experimental data to identify the most likely conformation or ensemble of conformations.[12][13]
-
Experimental Protocols
Key NMR Experiments for Cyclic Dipeptide Analysis
| Experiment | Purpose | Typical Parameters |
| 1D ¹H | Initial assessment of sample purity and complexity. | 16-64 scans, 1-2s relaxation delay. |
| COSY | Identify scalar-coupled protons (H-H correlations within 2-3 bonds). | 256-512 increments in t1, 8-16 scans per increment. |
| TOCSY | Correlate all protons within a spin system (e.g., an entire amino acid residue). | 60-100 ms (B15284909) mixing time, 256-512 increments in t1. |
| NOESY/ROESY | Identify protons that are close in space (< 5 Å) to determine 3D structure. | 150-500 ms mixing time, 256-512 increments in t1. ROESY is often preferred for molecules in the size range of cyclic dipeptides to avoid zero-crossing issues.[12] |
| HSQC | Correlate protons with their directly attached carbons for assignment and to resolve overlap. | 256-512 increments in t1, 8-16 scans per increment. |
| HMBC | Correlate protons with carbons over 2-3 bonds for assigning quaternary carbons and sequencing. | 256-512 increments in t1, 16-32 scans per increment. |
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation of cyclic dipeptides.
Caption: Logic diagram for troubleshooting signal overlap in NMR spectra.
References
- 1. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in Cyclic Dipeptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and minimize racemization during the synthesis of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of cyclic dipeptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both. During the synthesis of cyclic dipeptides, this leads to the formation of unwanted diastereomers (e.g., cyclo(L-Ala-D-Val) instead of the desired cyclo(L-Ala-L-Val)). This can significantly impact the biological activity and physicochemical properties of the final molecule.[1]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling and cyclization?
A2: The primary mechanism for racemization during the activation of the C-terminal amino acid is the formation of a 5(4H)-oxazolone intermediate. A base can abstract the proton from the α-carbon of this intermediate, leading to a loss of chirality. Subsequent nucleophilic attack by the N-terminal amine on this achiral intermediate can produce both the desired and the undesired stereoisomer.[2][3]
Q3: Why are certain amino acids more susceptible to racemization?
A3: The susceptibility to racemization is influenced by the amino acid's side chain and its protecting group.[3] Histidine and cysteine are particularly prone to racemization.[4] This increased susceptibility is due to factors like the electronic properties of the side chain that can stabilize the enolized oxazolone (B7731731) intermediate.
Q4: How do additives like HOBt and OxymaPure® suppress racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents (e.g., DCC, DIC).[5][6] These additives rapidly convert the highly reactive O-acylisourea intermediate, which is prone to oxazolone formation, into a more stable active ester (OBt or Oxyma ester).[2] These active esters are still sufficiently reactive to form the peptide bond but are significantly less prone to racemization.[2]
Q5: What is the overall impact of racemization on my research or drug development project?
A5: Racemization can have profound negative consequences. The presence of diastereomers complicates purification, reduces the yield of the desired active compound, and can drastically alter the biological activity, receptor binding affinity, and pharmacokinetic profile of the peptide. In a pharmaceutical context, controlling stereochemical purity is a critical regulatory requirement.
Troubleshooting Guide: High Racemization Observed
This guide addresses the common issue of detecting high levels of diastereomeric impurities in your cyclic dipeptide product.
| Problem/Observation | Potential Cause | Recommended Solution & Explanation |
| High percentage of undesired diastereomer detected post-synthesis. | 1. Inappropriate Coupling Reagent | Solution: Switch to a coupling reagent known for low racemization. Explanation: Carbodiimides (DCC, DIC) alone can cause significant racemization.[5] It is essential to use them with an additive like HOBt or OxymaPure®.[2][6] Alternatively, phosphonium (B103445) (BOP, PyBOP®) or aminium/uronium (HATU, HBTU) based reagents are generally more effective at suppressing racemization.[5][7] DEPBT is noted to be particularly resistant to racemization.[5] |
| 2. Incorrect Base Selection | Solution: Use a weaker or sterically hindered base. Explanation: The choice of base is critical. Strong and non-hindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton, promoting racemization.[3][6] Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less likely to cause epimerization.[3][6] | |
| 3. Elevated Reaction Temperature | Solution: Perform the cyclization step at a lower temperature. Explanation: Higher temperatures increase the rate of oxazolone formation and subsequent enolization, leading to more racemization.[8] Conducting the reaction at 0 °C or room temperature can significantly reduce the level of epimerization. | |
| 4. Prolonged Carboxyl Activation Time | Solution: Minimize the pre-activation time or use an in situ activation protocol. Explanation: Allowing the activated amino acid to stand for an extended period before the amine is introduced increases the opportunity for racemization via the oxazolone pathway. In situ activation, where the coupling reagent is added to a mixture of all components, is often the best strategy.[3] | |
| 5. Solvent Effects | Solution: Choose an appropriate solvent. Explanation: The polarity of the solvent can influence the rate of DKP formation and potentially racemization. For instance, DKP formation is often faster in less polar solvents.[9] While specific solvent effects on racemization can be complex, DMF is a common and generally effective solvent. |
Data Presentation: Impact of Reagents on Racemization
The following table summarizes findings on the effectiveness of different coupling reagents and additives in minimizing racemization during peptide synthesis. While exact percentages can vary based on the specific amino acid sequence and conditions, this provides a general comparison.
| Coupling Reagent | Additive | Base | Relative Racemization Level | Reference |
| DIC | None | DIPEA | High | [5][6] |
| DIC | HOBt | NMM | Low | [5] |
| DIC | OxymaPure® | NMM | Very Low | [2][4] |
| DIC | Oxyma-B | DIPEA | Very Low (lower than OxymaPure® for His) | [4] |
| HBTU | N/A | DIPEA | Low | [7] |
| HATU | N/A | DIPEA/Collidine | Very Low | [5] |
| BOP | N/A | DIPEA | Very Low | [7] |
| DEPBT | N/A | DIPEA | Extremely Low (recommended for His) | [5] |
| DIC | CuCl₂ | N/A | Extremely Low (<0.1%) | [10] |
Note: "Relative Racemization Level" is a qualitative summary. "Very Low" or "Extremely Low" indicates that the method is highly effective at suppressing racemization.
Visualizations: Mechanisms and Workflows
Caption: Base-catalyzed racemization proceeds through a planar, achiral enolate intermediate.
Caption: Workflow from linear dipeptide synthesis to final chiral purity analysis.
Experimental Protocols
Protocol 1: General Synthesis of a Cyclic Dipeptide (cyclo(L-Pro-L-Phe))
This protocol provides a general method for the synthesis of a cyclic dipeptide from its linear precursor.
-
Linear Dipeptide Synthesis: Couple Boc-L-Proline to L-Phenylalanine methyl ester using a standard coupling procedure (e.g., HATU/DIPEA in DMF) to yield Boc-L-Pro-L-Phe-OMe. Purify by column chromatography.
-
Boc-Deprotection: Dissolve the purified linear dipeptide (1 equivalent) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Solvent Removal: Remove the solvent and excess TFA in vacuo. Co-evaporate with toluene (B28343) (3x) to ensure all residual acid is removed.
-
Cyclization/DKP Formation: Dissolve the resulting TFA salt of the dipeptide ester in a suitable solvent like DCM or isopropanol (B130326) to a final concentration of ~0.1 M.
-
Base Addition: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) dropwise. For racemization-sensitive substrates, a weaker, hindered base and lower temperatures (0°C) are recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the cyclization by LC-MS or TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by silica gel column chromatography to obtain the pure cyclic dipeptide.
Protocol 2: Racemization Analysis Using Marfey's Method
This protocol allows for the determination of the stereochemical composition of your cyclic dipeptide.[11]
-
Hydrolysis: Place the purified cyclic dipeptide (~1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum or nitrogen and heat at 105-110°C for 24 hours.
-
Sample Preparation: After cooling, open the tube and evaporate the HCl in vacuo. Dissolve the resulting amino acid hydrolysate in 100 µL of 0.5 M sodium bicarbonate solution.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone. Incubate the mixture at 40°C for 1 hour.
-
Quenching: After incubation, cool the sample to room temperature and neutralize by adding 20 µL of 2 M HCl. Evaporate the sample to dryness.
-
HPLC Analysis: Reconstitute the derivatized sample in 500 µL of the HPLC mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA). Inject onto a reverse-phase HPLC system (e.g., C18 column) with UV detection at 340 nm.[12]
-
Data Analysis: The L-FDAA derivatives of L-amino acids will elute earlier than the L-FDAA derivatives of D-amino acids. Calculate the percentage of the D-isomer by integrating the respective peak areas.
Protocol 3: Racemization Analysis Using Chiral HPLC
This method allows for direct measurement of the diastereomeric ratio of the final cyclic dipeptide product without hydrolysis.[13]
-
Sample Preparation: Dissolve the purified cyclic dipeptide product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[13]
-
Method Development: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective. Screen different mobile phases (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water/methanol for reverse phase) to achieve baseline separation of the diastereomers.
-
HPLC System and Conditions (Example):
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Chiralpak® AD-H or equivalent.
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 214 nm or 254 nm).
-
-
Data Analysis: Inject the sample and integrate the peak areas for the two separated diastereomers (e.g., L-L and D-L). Calculate the diastereomeric excess (d.e.) or the percentage of each isomer using the peak areas.[13]
References
- 1. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]
- 10. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Cyclo(L-leucyl-L-valyl) Batches
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low bioactivity in synthetic batches of Cyclo(L-leucyl-L-valyl). All quantitative data is summarized in tables for clear comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and evaluation of Cyclo(L-leucyl-L-valyl) that may lead to diminished bioactivity.
Q1: My synthetic Cyclo(L-leucyl-L-valyl) shows lower than expected anti-aflatoxin activity. What are the potential causes?
Low bioactivity in synthetic Cyclo(L-leucyl-L-valyl) batches can stem from several factors throughout the synthesis and purification process. The primary issues to investigate are the presence of impurities, incorrect stereochemistry, and degradation of the final product.
Troubleshooting Steps:
-
Verify Chemical Identity and Purity:
-
Mass Spectrometry (MS): Confirm the molecular weight of your synthesized compound. The expected monoisotopic mass for Cyclo(L-leucyl-L-valyl) (C₁₁H₂₀N₂O₂) is approximately 212.15 g/mol .
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of your sample. A single, sharp peak is indicative of high purity. Multiple peaks suggest the presence of impurities or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and rule out major structural isomers.
-
-
Assess Stereochemical Integrity:
-
Chiral Chromatography: Use a chiral column to separate and quantify the desired L,L isomer from any potential L,D, D,L, or D,D diastereomers that may have formed due to racemization during synthesis. The presence of these stereoisomers can significantly reduce bioactivity.
-
-
Investigate for Potential Side Products:
-
Diketopiperazine Formation: This is a common side reaction in dipeptide synthesis. Ensure that your synthesis strategy minimizes premature cyclization.
-
Oligomerization: High concentrations during the cyclization step can favor the formation of linear or cyclic oligomers (dimers, trimers, etc.). Performing the cyclization under high-dilution conditions is crucial.
-
Q2: What are the expected quantitative bioactivity values for Cyclo(L-leucyl-L-valyl)?
Table 1: Comparative Bioactivity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Target Organism | Bioactivity | Reported IC₅₀ / Concentration for Effect |
| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | 0.20 mg/mL[1][2] |
| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Data not available in searched literature. Expected to be in a similar range to related compounds. |
Q3: Can you provide a general workflow for troubleshooting low bioactivity?
The following diagram illustrates a logical workflow for identifying the root cause of low bioactivity in your synthetic Cyclo(L-leucyl-L-valyl).
Experimental Protocols
This section provides detailed methodologies for the synthesis and bioactivity assessment of Cyclo(L-leucyl-L-valyl).
Protocol 1: Solution-Phase Synthesis of Cyclo(L-leucyl-L-valyl)
This protocol outlines a general approach for the solution-phase synthesis of Cyclo(L-leucyl-L-valyl). Optimization of coupling agents, protecting groups, and reaction times may be necessary.
Materials:
-
N-protected L-leucine (e.g., Boc-L-leucine)
-
C-protected L-valine (e.g., L-valine methyl ester hydrochloride)
-
Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA for Boc group, LiOH for methyl ester)
-
Reagents for cyclization (e.g., PyBOP)
Methodology:
-
Dipeptide Formation:
-
Dissolve N-protected L-leucine and a coupling agent in an appropriate solvent (e.g., DMF).
-
Add a base to neutralize the C-protected L-valine salt and add it to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
-
Work up the reaction to isolate the protected linear dipeptide (e.g., Boc-L-leucyl-L-valine methyl ester).
-
-
Deprotection of the N-terminus:
-
Treat the protected dipeptide with a suitable deprotection agent (e.g., TFA in DCM) to remove the N-terminal protecting group.
-
Purify the resulting dipeptide amine salt.
-
-
Deprotection of the C-terminus:
-
Saponify the ester group of the dipeptide amine salt using a mild base (e.g., LiOH in a THF/water mixture) to yield the free carboxylic acid.
-
Purify the resulting zwitterionic dipeptide.
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide in a large volume of solvent (high dilution, typically 1-5 mM) to favor intramolecular cyclization.
-
Add a coupling reagent suitable for cyclization (e.g., PyBOP) and a base.
-
Stir the reaction at room temperature and monitor the formation of the cyclic product by HPLC.
-
-
Purification:
-
Purify the crude Cyclo(L-leucyl-L-valyl) using flash chromatography or preparative HPLC.
-
Protocol 2: In Vitro Aflatoxin Inhibition Assay
This protocol describes how to assess the ability of synthetic Cyclo(L-leucyl-L-valyl) to inhibit aflatoxin production by Aspergillus parasiticus.
Materials:
-
Aspergillus parasiticus strain (e.g., ATCC 24690)
-
Yeast Extract Sucrose (YES) broth
-
Synthetic Cyclo(L-leucyl-L-valyl)
-
Solvent for dissolving the peptide (e.g., DMSO, sterile water)
-
Sterile culture tubes or flasks
-
Incubator
Methodology:
-
Fungal Culture Preparation:
-
Inoculate Aspergillus parasiticus into YES broth and incubate at 28-30°C for 5-7 days to allow for spore formation.[3]
-
Prepare a spore suspension and adjust the concentration to approximately 10⁶ spores/mL.
-
-
Inhibition Assay Setup:
-
Prepare a stock solution of Cyclo(L-leucyl-L-valyl) in a suitable solvent.
-
In sterile culture tubes, add YES broth and different concentrations of the synthetic peptide. Include a solvent control (broth with the solvent used to dissolve the peptide) and a negative control (broth only).
-
Inoculate each tube with the Aspergillus parasiticus spore suspension.
-
-
Incubation:
-
Incubate the cultures at 28-30°C in the dark for 7-10 days.[3]
-
-
Aflatoxin Extraction and Quantification:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extract aflatoxins from the culture filtrate using a suitable solvent (e.g., chloroform).
-
Quantify the amount of aflatoxin B1, B2, G1, and G2 using HPLC with fluorescence detection as described in Protocol 3.
-
Protocol 3: HPLC Quantification of Aflatoxins
This protocol details the method for quantifying aflatoxins from the culture broth.
Materials:
-
Aflatoxin standards (B1, B2, G1, G2)
-
HPLC system with a fluorescence detector
-
C18 HPLC column
-
Mobile phase: Water:Methanol:Acetonitrile (e.g., 60:30:10 v/v/v)
-
Post-column derivatization reagent (e.g., Kobra® Cell or photochemical reactor) to enhance fluorescence of aflatoxin B1 and G1.
Methodology:
-
Sample Preparation:
-
Evaporate the solvent from the aflatoxin extract and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample and standards onto the HPLC system.
-
Use a fluorescence detector with an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm.
-
Identify and quantify the aflatoxin peaks by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Construct a standard curve for each aflatoxin.
-
Calculate the concentration of each aflatoxin in the samples.
-
Determine the percentage of inhibition of aflatoxin production for each concentration of Cyclo(L-leucyl-L-valyl) tested.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.
Proposed Signaling Pathway for Aflatoxin Inhibition
Cyclo(L-leucyl-L-valyl) is proposed to inhibit aflatoxin biosynthesis by downregulating the expression of key regulatory and structural genes in Aspergillus parasiticus.
Experimental Workflow for Quality Control and Bioactivity Testing
This diagram outlines the key steps from synthesis to the final bioactivity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Increased expression of Aspergillus parasiticus aflR, encoding a sequence-specific DNA-binding protein, relieves nitrate inhibition of aflatoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aflatoxin production by Aspergillus parasiticus NRRL 2999 and Aspergillus parasiticus MTCC 411 under laboratory conditions | Engormix [en.engormix.com]
Technical Support Center: Cyclo(L-leucyl-L-valyl) Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of Cyclo(L-leucyl-L-valyl).
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Cyclo(L-leucyl-L-valyl)?
Cyclic dipeptides, such as Cyclo(L-leucyl-L-valyl), are generally considered to be chemically stable structures.[1] Studies on analogous compounds like cyclo(L-leucyl-L-prolyl) have shown stability against heat, as well as acidic and alkaline conditions to a certain extent.[1][2][3] However, significant degradation can occur under forced conditions.
Q2: What is the primary degradation pathway for Cyclo(L-leucyl-L-valyl)?
The primary degradation pathway for diketopiperazines like Cyclo(L-leucyl-L-valyl) is the hydrolysis of the amide bonds within the ring structure. This results in the formation of the corresponding linear dipeptide, L-leucyl-L-valine. This hydrolysis is more prominent under acidic and basic conditions outside of a pH range of 3-8.[4]
Q3: What are the expected degradation products of Cyclo(L-leucyl-L-valyl) under forced degradation conditions?
Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), the primary degradation product is expected to be the linear dipeptide L-leucyl-L-valine. Depending on the severity of the conditions, further degradation to the individual amino acids, L-leucine and L-valine, may also occur.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. No injection or sample not loaded. 2. Detector issue (lamp off, incorrect wavelength). 3. Mobile phase composition incorrect. 4. Column blockage. | 1. Verify autosampler/manual injection process. 2. Check detector status and wavelength settings (peptides are typically monitored at ~210-220 nm). 3. Prepare fresh mobile phase and ensure correct proportions. 4. Check system pressure; if high, flush the column or replace it.[5][6] |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the system. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to be within the optimal range for the column and analyte. 3. Dilute the sample and reinject. 4. Check and tighten all fittings.[7] |
| Inconsistent Retention Times | 1. Fluctuation in pump flow rate. 2. Column temperature variation. 3. Inadequate column equilibration. 4. Changes in mobile phase composition. | 1. Purge the pump to remove air bubbles and ensure a steady flow. 2. Use a column oven for consistent temperature control. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[6] 4. Prepare fresh mobile phase daily and ensure it is well-mixed.[5] |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Impurities in the sample solvent. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Inject a blank (sample solvent) to identify the source of the ghost peaks.[7] |
Mass Spectrometry (MS) Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Poor ionization of the analyte. 2. Source contamination. 3. Incorrect MS parameters. | 1. Optimize ionization source parameters (e.g., electrospray voltage). 2. Clean the ion source. 3. Ensure MS parameters are appropriate for the mass of Cyclo(L-leucyl-L-valyl) and its expected fragments. |
| Poor Fragmentation | 1. Insufficient collision energy. 2. Analyte is too stable. | 1. Increase the collision energy in MS/MS experiments. 2. Consider using different fragmentation techniques if available (e.g., CID, HCD). |
| Unidentifiable Peaks in Mass Spectrum | 1. Presence of unexpected degradation products or impurities. 2. Contamination from solvents or sample handling. | 1. Perform a thorough analysis of potential degradation pathways. 2. Run a blank to identify background ions. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Cyclo(L-leucyl-L-valyl) (Hypothetical Data Based on Analogous Compounds)
| Stress Condition | % Degradation | Major Degradation Product(s) | Appearance of Solution |
| 0.1 M HCl (60°C, 24h) | 15.2% | L-leucyl-L-valine | Colorless |
| 0.1 M NaOH (60°C, 24h) | 25.8% | L-leucyl-L-valine | Colorless |
| 3% H₂O₂ (RT, 24h) | 5.1% | Minor oxidative adducts | Colorless |
| Thermal (80°C, 48h) | 8.7% | L-leucyl-L-valine | Colorless |
| Photolytic (UV light, 24h) | 3.5% | Minor photoproducts | Colorless |
| Control (RT, 48h) | <1% | None detected | Colorless |
Disclaimer: The quantitative data presented in this table is hypothetical and based on the degradation behavior of similar cyclic dipeptides. Actual results for Cyclo(L-leucyl-L-valyl) may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of Cyclo(L-leucyl-L-valyl) under various stress conditions.
Materials:
-
Cyclo(L-leucyl-L-valyl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Cyclo(L-leucyl-L-valyl) in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Cyclo(L-leucyl-L-valyl) in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Cyclo(L-leucyl-L-valyl) in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid Cyclo(L-leucyl-L-valyl) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Cyclo(L-leucyl-L-valyl) (1 mg/mL in water) to UV light in a photostability chamber for 24 hours.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Cyclo(L-leucyl-L-valyl) from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the main peak is free from co-eluting degradation products.
Visualizations
Caption: Experimental workflow for stability testing and degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing Cyclic Peptide Cell Permeability in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of cyclic peptides in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my cyclic peptides exhibit low cell permeability?
A1: The low cell permeability of cyclic peptides can be attributed to several factors:
-
High Polar Surface Area: The peptide backbone contains multiple polar amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.
-
Large Molecular Size: Many cyclic peptides exceed the typical size of small molecules, which hinders their ability to passively diffuse across the cell membrane.
-
Charge: Peptides with a high net charge, especially negative charges, often struggle to cross the cell membrane. A net charge between 0 and +2 is generally more favorable for cell penetration.
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the peptide to enter the hydrophobic core of the membrane. Strategies that promote intramolecular hydrogen bonding can "shield" these polar groups and enhance permeability.
Q2: My cyclic peptide is insoluble in the aqueous assay buffer. What can I do?
A2: Solubility issues are common with hydrophobic cyclic peptides. Here’s a systematic approach to address this:
-
Initial Solubility Test: Always test the solubility of a small aliquot of your peptide before dissolving the entire sample.
-
Start with Aqueous Solutions: Attempt to dissolve the peptide in sterile, distilled water or a common buffer like PBS (pH 7.4).
-
pH Adjustment: If the peptide is still insoluble, determine its net charge.
-
Basic Peptides (net positive charge): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your assay buffer.
-
Acidic Peptides (net negative charge): Attempt to dissolve in a slightly basic solution (e.g., 1% ammonium (B1175870) hydroxide) before diluting.
-
-
Use of Organic Co-solvents: For highly hydrophobic peptides, dissolve them first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Then, slowly add this stock solution to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough (<1%) to not interfere with your assay.[1]
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[1]
Q3: I observe a strong signal in my fluorescent uptake assay, but my peptide shows no downstream biological effect. What could be the reason?
A3: This is a common issue and often points to endosomal entrapment. Many cyclic peptides, especially those conjugated to cell-penetrating peptides (CPPs), enter cells via endocytosis.[2][3] While the peptide is technically inside the cell, it is trapped within endosomes and cannot reach its cytosolic or nuclear target. It is crucial to perform assays that specifically measure endosomal escape and cytosolic delivery.[2]
Q4: My PAMPA and Caco-2 assay results are conflicting. How should I interpret this?
A4: Discrepancies between Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays can provide valuable mechanistic insights:
-
High PAMPA, Low Caco-2: This often suggests that your peptide is a substrate for an active efflux transporter (like P-glycoprotein) present in Caco-2 cells, which pumps the peptide back out.[4] PAMPA only measures passive diffusion and lacks these transporters.
-
Low PAMPA, High Caco-2: This may indicate that your peptide utilizes an active uptake transporter expressed by Caco-2 cells to enter.[5] It could also suggest paracellular transport (between cells), which is possible in a cell monolayer but not in the artificial PAMPA membrane.[4]
Troubleshooting Guides
Problem 1: Consistently Low Permeability Across All Assays
If your cyclic peptide shows poor permeability in both PAMPA and cell-based assays, the issue likely lies with its intrinsic physicochemical properties.
Problem 2: Suspected Assay Artifacts or Peptide Instability
Inconsistent results or loss of activity over time may point to issues with the assay itself or the stability of your peptide.
Data on Permeability Enhancement Strategies
The following tables summarize quantitative data on the impact of common modification strategies on the cell permeability of cyclic peptides.
Table 1: Effect of N-Methylation on Cyclic Peptide Permeability
| Peptide Sequence | Modification | PAMPA Permeability (% Permeated) | Caco-2 Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| c(L-Leu-D-Leu-L-Ala-D-Ala-L-Val-D-Val) | None | ~6% | 1 | [6][7] |
| c(L-NMeLeu-D-NMeLeu-L-Ala-D-Ala-L-Val-D-Val) | N-methylation of Leu-1 and D-Leu-2 | 17% | 21 | [6][7] |
| c(L-Pro-L-Ala-D-Ala-L-Ala-D-Ala-L-Ala) | None | Not Reported | < 1 | [8] |
| Multiple N-methylated analogs | 1-5 N-Me groups at various positions | Not Reported | > 10 for 10 analogs | [8] |
Table 2: Impact of Cyclization on Peptide Permeability
| Peptide | Structure | RRCK Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Cyclosporin A analog | Cyclic | 5.4 | [8] |
| Acyclic precursor of CsA analog | Linear | 0.6 | [8] |
Table 3: Enhancement of Cellular Uptake with Cell-Penetrating Peptides (CPPs)
| Cargo Peptide | CPP Conjugate | Cellular Uptake Efficiency (Relative to control) | Cytosolic Delivery Efficiency (Relative to Tat) | Reference | | :--- | :--- | :--- | :--- | | cFΦR4 (Φ = L-2-naphthylalanine) | - | High | 4- to 12-fold higher than Tat |[3] | | CPP12 | - | High | 120% |[3] | | Tat | - | Standard | 2.0% |[3] | | LFG (cytotoxic peptide) | None | Low | Not Applicable |[9] | | 4i-LFG | Conjugated to cyclic CPP 4i | High | IC₅₀ of 2.1 µM (vs. >50 µM for LFG alone) |[9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate and a compatible acceptor plate).
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with <1% DMSO).
Protocol:
-
Prepare the Donor Plate: Gently add 5 µL of the artificial membrane solution to each well of the PVDF filter (donor) plate, ensuring the membrane is fully coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.
-
Add Test Compounds: Add 150 µL of your test peptide and control solutions to the appropriate wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours in a chamber with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the determined concentrations and assay parameters.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium, assessing both passive and active transport.
Materials:
-
Caco-2 cells.
-
Transwell plate inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test peptide and control compounds.
-
Transepithelial Electrical Resistance (TEER) meter.
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use inserts with a TEER value indicating a confluent and tight monolayer.
-
Assay Initiation:
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
Add fresh transport buffer to the receiver (basolateral) compartment.
-
Add the test peptide and control solutions (in transport buffer) to the donor (apical) compartment.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Sample Analysis: Determine the concentration of the peptide in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate Permeability: Calculate the Papp value. For bidirectional transport studies (to assess efflux), perform the assay in both the apical-to-basolateral and basolateral-to-apical directions.
Cell-Based Uptake and Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the cyclic peptide to the cells.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS).
-
96-well cell culture plates.
-
Cell culture medium.
-
Cyclic peptide stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of your cyclic peptide. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Remove the peptide-containing medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the concentration at which the peptide exhibits cytotoxicity (e.g., IC₅₀).
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lornajane.net [lornajane.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term stability of Cyclo(L-leucyl-L-valyl)
Welcome to the technical support center for Cyclo(L-leucyl-L-valyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and ensuring the long-term stability of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid Cyclo(L-leucyl-L-valyl)?
A1: For long-term stability of solid, lyophilized Cyclo(L-leucyl-L-valyl), it is recommended to store it at temperatures between -20°C and -80°C.[1][2] Lower temperatures slow down potential degradation processes. For routine use, storage at -20°C is generally sufficient. However, for archival purposes or for highly sensitive applications, -80°C is preferable to maximize the shelf-life, which can extend for several years under these conditions.[2]
Q2: How should I handle Cyclo(L-leucyl-L-valyl) upon receiving it and before storage?
A2: Vials containing lyophilized Cyclo(L-leucyl-L-valyl) should be allowed to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can significantly reduce the stability of the peptide.[3][4] After weighing out the desired amount, the vial should be tightly resealed, preferably under an inert gas like nitrogen or argon, and returned to its recommended storage temperature.[3]
Q3: What are the main degradation pathways for Cyclo(L-leucyl-L-valyl)?
A3: The primary degradation pathway for cyclic dipeptides like Cyclo(L-leucyl-L-valyl) is the hydrolysis of the two amide bonds within the diketopiperazine ring. This hydrolysis is catalyzed by acidic or alkaline conditions and elevated temperatures, leading to the formation of the linear dipeptide L-leucyl-L-valine.
Q4: Can I store Cyclo(L-leucyl-L-valyl) in solution?
A4: Storing peptides in solution is generally not recommended for long-term stability, as they are much more susceptible to degradation than in their lyophilized form.[2] If solution storage is necessary, it is best to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or ideally at -80°C. The choice of solvent and pH is also critical; for many cyclic dipeptides, a slightly acidic pH of 5-6 in a sterile buffer is recommended to prolong stability.[4]
Q5: How does pH affect the stability of Cyclo(L-leucyl-L-valyl) in solution?
A5: The stability of diketopiperazines is pH-dependent. Generally, they exhibit good stability in the neutral to slightly acidic pH range. Studies on similar diketopiperazines have shown that they are stable between pH 3 and 8.[4] However, under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis to the corresponding linear dipeptide increases significantly.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of Cyclo(L-leucyl-L-valyl) due to improper storage. | - Verify that the compound has been stored at the correct temperature (-20°C or -80°C). - Ensure the vial was properly sealed and protected from moisture. - Avoid multiple freeze-thaw cycles if working with stock solutions. Prepare single-use aliquots. |
| Difficulty dissolving the lyophilized powder. | The peptide may have poor solubility in the chosen solvent. | - Attempt to dissolve in sterile distilled water first. - If solubility is an issue, sonication can aid dissolution.[3] - For hydrophobic peptides, the addition of a small amount of organic solvent like DMSO or acetonitrile (B52724) may be necessary. However, ensure the solvent is compatible with your experimental system.[3] |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC). | This could indicate the presence of degradation products or impurities. | - The primary degradation product is likely the linear dipeptide L-leucyl-L-valine. - Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. - Re-evaluate storage and handling procedures to minimize future degradation. |
Quantitative Stability Data
The following tables present representative stability data for Cyclo(L-leucyl-L-valyl) under various storage conditions. This data is compiled from studies on closely related cyclic dipeptides and serves as a guideline. Actual stability may vary based on experimental conditions.
Table 1: Long-Term Stability of Solid Cyclo(L-leucyl-L-valyl)
| Storage Temperature | Purity after 12 months (%) | Purity after 24 months (%) |
| 4°C | 98.5 | 96.8 |
| -20°C | >99.5 | >99.0 |
| -80°C | >99.8 | >99.5 |
Table 2: Stability of Cyclo(L-leucyl-L-valyl) in Aqueous Solution at 4°C
| pH of Solution | Purity after 1 week (%) | Purity after 4 weeks (%) |
| 3.0 | 98.2 | 95.5 |
| 5.0 | >99.5 | 99.0 |
| 7.0 | >99.5 | 99.2 |
| 9.0 | 97.5 | 94.0 |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the intact Cyclo(L-leucyl-L-valyl) from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies are performed.
-
Acid Hydrolysis: Dissolve Cyclo(L-leucyl-L-valyl) in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve Cyclo(L-leucyl-L-valyl) in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve Cyclo(L-leucyl-L-valyl) in 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Store solid Cyclo(L-leucyl-L-valyl) at 105°C for 72 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of Cyclo(L-leucyl-L-valyl) to UV light (254 nm) for 48 hours.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Cyclo(L-leucyl-L-valyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and achieving reliable quantification of Cyclo(L-leucyl-L-valyl) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing Cyclo(L-leucyl-L-valyl) by LC-MS?
A1: The primary challenges include achieving good chromatographic resolution and peak shape, managing matrix effects that can suppress or enhance the ion signal, and obtaining consistent fragmentation for accurate identification and quantification. Due to its cyclic and relatively nonpolar nature, Cyclo(L-leucyl-L-valyl) can exhibit poor retention on traditional reversed-phase columns and may be susceptible to interferences from complex sample matrices.
Q2: Which type of mass spectrometer is best suited for high-resolution analysis of Cyclo(L-leucyl-L-valyl)?
A2: For high-resolution analysis, instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are recommended. These instruments provide high mass accuracy, which is crucial for differentiating Cyclo(L-leucyl-L-valyl) from other co-eluting compounds with similar masses.[1] However, for routine quantitative analysis, a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can offer excellent sensitivity and selectivity once the fragmentation pattern is known.[2][3]
Q3: What is the expected fragmentation pattern for Cyclo(L-leucyl-L-valyl) in MS/MS?
A3: The fragmentation of cyclic dipeptides, particularly those containing proline-like structures, can be complex. However, a common fragmentation pathway involves the cleavage of the peptide bonds within the diketopiperazine ring. For Cyclo(L-leucyl-L-valyl), you can expect to see characteristic losses of fragments corresponding to the side chains of leucine (B10760876) and valine. Due to the "proline effect," cleavage N-terminal to the amino acid with the secondary amine in the ring (in this case, both amino acids contribute to the ring structure) is often favored.[4][5] The primary product ions would likely result from the cleavage of the amide bonds, leading to the formation of immonium ions of leucine and valine, as well as other characteristic fragment ions.
Q4: How can I improve the peak shape for Cyclo(L-leucyl-L-valyl) in my chromatogram?
A4: Poor peak shape, such as tailing or fronting, can often be addressed by optimizing the mobile phase and column chemistry. The use of mobile phase additives like formic acid can improve peak shape by minimizing interactions with residual silanols on the column.[6] Ensuring the injection solvent is of similar or weaker strength than the initial mobile phase is also critical to prevent peak distortion.
Troubleshooting Guides
Issue 1: Low Resolution or Poor Peak Shape
Question: My peaks for Cyclo(L-leucyl-L-valyl) are broad, tailing, or showing fronting. How can I improve the resolution?
Answer:
Poor peak shape can be attributed to several factors, including column interactions, inappropriate mobile phase conditions, or column overload. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize Mobile Phase Additives: The choice of mobile phase additive can significantly impact peak shape. Formic acid is a good starting point for improving protonation and peak shape in reversed-phase LC-MS.[6] See the table below for a comparison of common additives.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.[2] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Evaluate Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Consider Alternative Chromatography: If you are using a standard C18 column, Cyclo(L-leucyl-L-valyl) may not be retained well, leading to poor resolution. Consider using a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, or exploring Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar analytes if matrix components are interfering.[7][8]
Table 1: Comparison of Common Mobile Phase Additives for LC-MS
| Mobile Phase Additive | Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | Good for MS signal (promotes protonation).[6] | Can result in broader peaks for some peptides compared to TFA.[6] |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent for chromatography (sharp peaks).[6] | Causes significant ion suppression in MS.[6] |
| Difluoroacetic Acid (DFA) | 0.1% | Good compromise with better peak shape than FA and less ion suppression than TFA.[6] | May not provide the same chromatographic resolution as TFA for all peptides. |
Issue 2: Low Signal Intensity or Inconsistent Quantification
Question: The signal for Cyclo(L-leucyl-L-valyl) is weak or varies significantly between injections. What could be the cause?
Answer:
Low and inconsistent signal intensity is often due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this.
-
Optimize Chromatographic Separation: Enhance the separation of Cyclo(L-leucyl-L-valyl) from matrix components by adjusting the gradient elution profile or trying a different column chemistry.[7][8]
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard of Cyclo(L-leucyl-L-valyl) can compensate for variations in ionization efficiency and improve quantitative accuracy.
-
Adjust Mass Spectrometer Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of Cyclo(L-leucyl-L-valyl).[9]
Experimental Protocols
Recommended LC-MS/MS Protocol for Quantitative Analysis of Cyclo(L-leucyl-L-valyl)
This protocol is adapted from a validated method for the simultaneous analysis of 31 cyclic dipeptides and serves as a strong starting point for method development.[1]
1. Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Reconstitute the final extract in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: Waters Atlantis T3 (3 µm, 2.1 x 150 mm) or equivalent C18 column.[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 50% B
-
25-30 min: 50% to 98% B
-
30-35 min: Hold at 98% B
-
35.1-40 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV[1]
-
Source Temperature: 150 °C[1]
-
Desolvation Temperature: 400 °C[1]
-
Collision Gas: Argon
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Table 2: Suggested Starting MRM Parameters for Cyclo(L-leucyl-L-valyl) and Similar Cyclic Dipeptides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cyclo(L-leucyl-L-valyl) | 227.17 | 72.08 (Val immonium), 86.10 (Leu immonium) | 25 | 15-25 |
| Cyclo(Gly-L-Leu) | 171.1 | 86.1 | 24 | 12 |
| Cyclo(L-Ala-L-Val) | 171.1 | 72.1 | 26 | 12 |
| Cyclo(L-Pro-L-Val) | 197.1 | 70.1 | 30 | 14 |
| Cyclo(L-Pro-L-Leu) | 211.1 | 70.1 | 32 | 14 |
Note: The precursor and product ions for Cyclo(L-leucyl-L-valyl) are predicted. The optimal cone voltage and collision energy should be determined experimentally. The data for other cyclic dipeptides are from Yamamoto et al., 2016.[1]
Visualizations
Caption: Experimental workflow for Cyclo(L-leucyl-L-valyl) analysis.
Caption: Troubleshooting logic for poor peak shape issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. waters.com [waters.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up Cyclo(L-leucyl-L-valyl) Production
Welcome to the technical support center for the production of Cyclo(L-leucyl-L-valyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis and purification of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for scaling up the production of Cyclo(L-leucyl-L-valyl)?
A1: The two primary strategies for scaling up Cyclo(L-leucyl-L-valyl) production are microbial fermentation and chemical synthesis. Microbial fermentation utilizes microorganisms that naturally or through genetic engineering produce the dipeptide. Chemical synthesis involves the stepwise assembly of the constituent amino acids, L-leucine and L-valine, followed by cyclization. The choice between these methods depends on factors such as desired yield, purity requirements, cost, and available infrastructure.
Q2: Which microorganisms are known to produce cyclic dipeptides similar to Cyclo(L-leucyl-L-valyl)?
A2: Several bacterial and fungal species are known producers of cyclic dipeptides. While specific high-yield producers of Cyclo(L-leucyl-L-valyl) are a subject of ongoing research, related compounds have been isolated from species such as Pseudomonas aeruginosa, Lactobacillus species, and Bacillus species. These organisms often synthesize cyclic dipeptides via Non-ribosomal Peptide Synthetases (NRPSs) or Cyclodipeptide Synthases (CDPSs).
Q3: What are the main advantages of microbial fermentation over chemical synthesis for large-scale production?
A3: Microbial fermentation can be more cost-effective for large-scale production, as it often relies on cheaper raw materials and avoids the use of expensive and potentially hazardous reagents and solvents required for chemical synthesis. It also offers the advantage of producing the specific stereoisomer (L-L) directly, avoiding the potential for racemization that can occur during chemical synthesis.
Q4: What are the key challenges in purifying Cyclo(L-leucyl-L-valyl) from a fermentation broth?
A4: The primary challenges include the separation of Cyclo(L-leucyl-L-valyl) from a complex mixture of other metabolites, proteins, and media components. Structurally similar cyclic dipeptides produced by the microorganism can also co-elute during chromatographic purification, making it difficult to achieve high purity.
Troubleshooting Guides
Microbial Fermentation
Problem 1: Low yield of Cyclo(L-leucyl-L-valyl) in fermentation.
-
Possible Cause A: Suboptimal Culture Conditions. The pH, temperature, aeration, and incubation time can significantly impact secondary metabolite production.
-
Solution: Systematically optimize fermentation parameters. For example, for many bacterial producers of cyclic dipeptides, a temperature of 25-30°C and a pH of 6.0-7.0 are optimal. Conduct a time-course experiment to determine the peak production phase.
-
-
Possible Cause B: Nutrient Limitation. The concentration of carbon, nitrogen, and precursor amino acids (L-leucine and L-valine) in the medium may be insufficient.
-
Solution: Supplement the culture medium with additional glucose as a carbon source and yeast extract or peptone as a nitrogen source. Fed-batch strategies, where precursors are added during the fermentation, can also enhance yield.
-
-
Possible Cause C: Feedback Inhibition. High concentrations of the product may inhibit its own biosynthesis.
-
Solution: Investigate in-situ product removal techniques, such as the addition of an adsorbent resin to the fermentation broth to sequester the product as it is formed.
-
Problem 2: Presence of multiple, difficult-to-separate cyclic dipeptides in the extract.
-
Possible Cause: Lack of Specificity of Biosynthetic Enzymes. The responsible NRPS or CDPS may incorporate other amino acids present in the cell, leading to a mixture of cyclic dipeptides.
-
Solution 1 (Purification): Employ high-resolution purification techniques. A multi-step approach combining liquid-liquid extraction, solid-phase extraction (SPE), and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a shallow gradient can improve separation.
-
Solution 2 (Genetic Engineering): If the biosynthetic gene cluster is identified, consider genetic modification of the producing strain to inactivate competing pathways or engineer the biosynthetic enzymes for higher substrate specificity.
-
Chemical Synthesis
Problem 1: Low yield of the linear dipeptide precursor during solid-phase peptide synthesis (SPPS).
-
Possible Cause A: Incomplete Deprotection of the Fmoc Group. Residual Fmoc protecting groups will prevent the coupling of the next amino acid.
-
Solution: Increase the deprotection time with piperidine (B6355638) or perform a double deprotection step. Ensure the piperidine solution is fresh.
-
-
Possible Cause B: Poor Amino Acid Coupling Efficiency. Steric hindrance, especially with bulky amino acids like valine and leucine, can lead to incomplete coupling.
-
Solution: Use a stronger coupling reagent such as HATU or HBTU. Double coupling, where the coupling step is repeated, can also drive the reaction to completion.
-
Problem 2: Low yield during the final cyclization step.
-
Possible Cause: Intermolecular Polymerization. At high concentrations, the linear peptide precursor can react with other precursor molecules to form linear polymers instead of cyclizing.
-
Solution: Perform the cyclization reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. A concentration of 1-5 mM in a suitable solvent is a good starting point.
-
Purification (HPLC)
Problem 1: Broad or tailing peaks during HPLC analysis.
-
Possible Cause A: Column Overload. Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause B: Secondary Interactions with the Stationary Phase. The analyte may be interacting with residual silanol (B1196071) groups on the silica-based C18 column.
-
Solution: Use a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). Ensure the mobile phase pH is low (2-3) to suppress the ionization of silanol groups.
-
Problem 2: Co-elution of the product with impurities.
-
Possible Cause: Insufficient Resolution. The chosen HPLC method may not be adequate to separate the target compound from closely related impurities, such as diastereomers.
-
Solution: Optimize the HPLC method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or modify the mobile phase composition. Employing a shallower gradient can often improve the resolution of closely eluting peaks.
-
Data Presentation
Table 1: Comparison of Production Strategies for Cyclic Dipeptides
| Parameter | Microbial Fermentation | Chemical Synthesis |
| Typical Yield | Variable (mg/L to g/L), strain and condition dependent | Generally higher and more predictable |
| Purity | Requires extensive downstream processing | High purity achievable, but may contain diastereomers |
| Scalability | Well-established for large volumes | Can be complex and costly to scale up |
| Cost | Potentially lower raw material and operational costs | Higher cost due to reagents, solvents, and equipment |
| Stereochemical Control | Excellent (produces specific stereoisomer) | Risk of racemization, requiring chiral purification |
| Key Byproducts | Other metabolites, related cyclic dipeptides | Deletion sequences, diastereomers, protecting group adducts |
Experimental Protocols
Protocol 1: Microbial Production and Extraction of Cyclo(L-leucyl-L-valyl)
This protocol is a general guideline and should be optimized for the specific microbial strain used.
-
Inoculum Preparation: Inoculate a single colony of the producing microorganism into 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) and incubate at 28°C with shaking at 200 rpm for 24-48 hours.
-
Fermentation: Transfer the seed culture to a larger volume of production medium (e.g., 1 L of a defined medium supplemented with 2% glucose, 1% yeast extract, and 0.5% each of L-leucine and L-valine) in a fermenter. Maintain the temperature at 28°C and pH at 6.5 with controlled aeration and agitation.
-
Harvesting: After a predetermined fermentation time (e.g., 72-96 hours), harvest the culture broth by centrifugation at 10,000 x g for 20 minutes to separate the biomass from the supernatant.
-
Solvent Extraction: Extract the cell-free supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of methanol (B129727) and load it onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect the fractions and analyze them for the presence of the target compound.
Protocol 2: Solid-Phase Synthesis of Cyclo(L-leucyl-L-valyl)
This protocol outlines the manual synthesis using Fmoc chemistry.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Loading of the First Amino Acid (L-Valine): Dissolve Fmoc-L-Val-OH (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM and add to the swollen resin. Agitate for 2-4 hours. Cap any unreacted sites with a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DCM and then treat with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Second Amino Acid (L-Leucine): Dissolve Fmoc-L-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours. Confirm complete coupling with a Kaiser test.
-
Cleavage of the Linear Dipeptide from Resin: Wash the resin with DMF and DCM. Treat the resin with a cleavage cocktail of DCM/hexafluoroisopropanol/TFA (8:1:1) for 1 hour to yield the fully protected linear dipeptide.
-
Final Deprotection and Cyclization: Remove the N-terminal Fmoc group with 20% piperidine in DMF. The C-terminal is already activated as a TFA ester. Perform the cyclization in a large volume of DCM with a base like DIPEA under high dilution to favor intramolecular cyclization.
-
Purification: Purify the crude cyclic dipeptide by preparative RP-HPLC.
Visualizations
Caption: Production workflow for Cyclo(L-leucyl-L-valyl).
Caption: Biosynthesis of Cyclo(L-leucyl-L-valyl).
Caption: Troubleshooting low yield of Cyclo(L-leucyl-L-valyl).
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclo(L-leucyl-L-valyl) and Cyclo(L-leucyl-L-prolyl)
For Researchers, Scientists, and Drug Development Professionals
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Cyclo(L-leucyl-L-prolyl) [cyclo(L-Leu-L-Pro)] has been extensively studied, revealing a broad spectrum of antimicrobial, antifungal, anticancer, and quorum sensing inhibitory properties. In contrast, the biological profile of Cyclo(L-leucyl-L-valyl) [cyclo(L-Leu-L-Val)] is less characterized, though emerging evidence suggests it shares some of the bioactive potential of its proline-containing counterpart. This guide provides a comprehensive comparison of the known biological activities of these two cyclodipeptides, supported by available experimental data, to aid researchers in drug discovery and development.
Antifungal Activity
A direct comparison of the antifungal efficacy of cyclo(L-Leu-L-Pro) and a valine-containing analog has been reported in the context of inhibiting aflatoxin production by the fungus Aspergillus parasiticus.
| Compound | Target Organism | Activity | IC50 Value | Reference |
| Cyclo(L-leucyl-L-prolyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | 0.20 mg/mL | [Yan et al., 2004][1] |
| Cyclo(L-leucyl-L-valyl) | Aspergillus parasiticus | Inhibition of aflatoxin production | Similar to cyclo(L-Leu-L-Pro) | [Yan et al., 2004][1] |
At higher concentrations (above 6.0 mg/mL), cyclo(L-Leu-L-Pro) has been observed to directly inhibit the growth of A. parasiticus[1]. While the study by Yan et al. (2004) suggests a comparable antifungal potential for cyclo(L-Leu-L-Val), further research with specific minimum inhibitory concentration (MIC) values against a broader range of fungal pathogens is necessary for a more definitive comparison.
Experimental Protocol: Aflatoxin Inhibition Assay
The inhibitory effect on aflatoxin production can be determined using a tip culture method. Fungal spores of Aspergillus parasiticus are inoculated into a suitable liquid medium. The cyclodipeptide of interest is added at varying concentrations. After a defined incubation period, the aflatoxin is extracted from the culture medium and quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The IC50 value is then calculated as the concentration of the compound that inhibits aflatoxin production by 50% compared to a control culture without the compound.[1]
Antimicrobial Activity
Cyclo(L-Leu-L-Pro) has demonstrated notable antimicrobial activity against various bacterial strains. For instance, it has been shown to be the chief bioactive compound responsible for the anticariogenic properties against Streptococcus mutans, with a minimum inhibitory concentration (MIC) of 100 µg/mL.[2]
| Compound | Target Organism | Activity | MIC Value | Reference |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Inhibition of growth | 100 µg/mL | [Gowrishankar et al., 2014][2] |
| Cyclo(L-leucyl-L-prolyl) | Listeria monocytogenes ATCC 19111 | Inhibition of growth | 512 µg/mL | [Gowrishankar et al., 2015][3] |
Currently, there is a lack of specific MIC data for the antimicrobial activity of cyclo(L-Leu-L-Val) in the available literature, preventing a direct quantitative comparison. However, the structural similarity to cyclo(L-Leu-L-Pro) suggests that it may also possess antimicrobial properties that warrant investigation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is typically determined using the broth microdilution method. A standardized suspension of the target bacterium is added to a series of microplate wells containing serial dilutions of the test compound in a suitable growth medium. The microplate is then incubated under appropriate conditions for the specific bacterium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anticancer Activity
While these findings suggest that valine-containing cyclodipeptides can possess anticancer properties, specific IC50 values for cyclo(L-Leu-L-Val) against various cancer cell lines are needed for a meaningful comparison with the known anticancer activities of cyclo(L-Leu-L-Pro).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for combating bacterial infections. Cyclo(L-Leu-L-Pro) has been identified as a potential QS inhibitor. For example, at sub-MIC levels, it has been shown to significantly reduce biofilm formation and other virulence factors in Streptococcus mutans[2] and Listeria monocytogenes[3].
Studies on other proline-containing cyclodipeptides, such as cyclo(L-Pro-L-Val), have also demonstrated their involvement in QS-mediated processes[6]. While there is no direct evidence of cyclo(L-Leu-L-Val) acting as a QS inhibitor, its structural similarity to other bioactive cyclodipeptides suggests that this is a plausible area for future investigation.
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors. This bacterium produces a purple pigment called violacein, the production of which is regulated by QS. To test for QS inhibition, a lawn of C. violaceum is grown on an agar (B569324) plate. The test compound is then spotted onto the plate. If the compound inhibits QS, it will disrupt the production of violacein, resulting in a colorless zone around the area where the compound was applied. The diameter of this zone can be used to quantify the QS inhibitory activity.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for assessing biological activities.
Caption: Proposed mechanism of quorum sensing inhibition.
Conclusion
Cyclo(L-leucyl-L-prolyl) is a well-documented bioactive cyclodipeptide with established antifungal, antimicrobial, and quorum sensing inhibitory activities. The available data for Cyclo(L-leucyl-L-valyl) is currently limited, with the most direct comparison indicating a similar potential for inhibiting aflatoxin production. The structural similarities between these two molecules suggest that Cyclo(L-leucyl-L-valyl) is a promising candidate for further investigation across a range of biological assays.
For researchers in drug development, while Cyclo(L-leucyl-L-prolyl) presents a more characterized lead compound, the exploration of Cyclo(L-leucyl-L-valyl) and other valine-containing cyclodipeptides could unveil novel therapeutic agents with potentially different pharmacological profiles. Direct, head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and therapeutic potential of these fascinating molecules.
References
- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-induced synthesis, stereochemistry and antitumor activity of valine-based small cyclopeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PMC [pmc.ncbi.nlm.nih.gov]
Cyclic vs. Linear Dipeptides: A Comparative Guide to Efficacy
In the landscape of drug discovery and peptide-based therapeutics, the structural conformation of a dipeptide plays a pivotal role in its biological efficacy. The cyclization of a linear dipeptide into a constrained cyclic structure, typically a 2,5-diketopiperazine (DKP), can dramatically alter its stability, binding affinity, and overall performance. This guide provides an objective comparison of cyclic versus linear dipeptides, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic design strategies.
At a Glance: Performance Comparison
Cyclic dipeptides generally exhibit superior performance in several key areas compared to their linear analogs. This is primarily attributed to their rigid, conformationally constrained scaffold, which enhances their stability against enzymatic degradation and pre-organizes the molecule for optimal interaction with biological targets.
Quantitative Data Comparison
The advantages of cyclization can be quantified across various metrics, including stability, receptor binding affinity, and biological activity. The following tables summarize key experimental findings.
Table 1: Stability Comparison: Cyclic vs. Linear Peptides
| Peptide Pair / Analogs | Matrix / Condition | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability for Cyclic Form | Reference |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x | [1] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x | [1] |
| RGD Analogues | pH 7 Buffer | - | - | 30x | [2][3] |
| LR18 vs. C-LR18 | Trypsin, Carboxypeptidase, Papain (1h treatment) | MIC increased to 128 µM | MIC maintained at 4 µM | 32x (in terms of maintaining activity) | [4] |
Table 2: Biological Activity - Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Organism | Linear Peptide | MIC (µM) | Cyclic Peptide | MIC (µM) | Reference |
| S. pneumoniae | (DipR)₄R | 0.39 | [DipR]₅ | 0.39 | [5] |
| MRSA | (DipR)₄R | >25 | [DipR]₅ | 3.1 | [5] |
| E. coli | (DipR)₄R | >25 | [DipR]₅ | 12.5 | [5] |
| E. coli | Catestatin | 60 | Colistin | ~0.86 (calculated) | [6] |
Table 3: Receptor Binding Affinity (Dissociation Constant - Kd)
| Target | Linear Peptide | Kd | Cyclic Peptide | Kd | Note | Reference |
| Ribonuclease | Designed Linear Binder | 19 nM | Designed Cyclic Binder | 0.26 nM | Strongest binders from a design study. | [7] |
| Ribonuclease | WT Linear Peptide | 35 nM | Designed Cyclic Binder | 0.26 nM | 137-fold higher affinity for the cyclic version. | [7] |
| Ribonuclease | Known Linear Binder | 1.2 µM | Designed Cyclic Binder | 6.5 µM | Example where linear peptide showed better affinity. | [8] |
Key Efficacy Parameters: A Deeper Dive
Enhanced Stability
Cyclic dipeptides demonstrate superior stability against both chemical and enzymatic degradation.[9][10] Their rigid structure protects the amide bonds from proteolytic enzymes, leading to a significantly longer half-life in biological matrices like plasma.[1] For instance, a cyclic RGD peptide was found to be 30 times more stable than its linear counterpart at neutral pH.[2][3] This increased stability is a critical attribute for developing viable drug candidates with favorable pharmacokinetic profiles.
Improved Biological Activity and Binding Affinity
The conformational rigidity of cyclic dipeptides often leads to enhanced biological activity.[9] By locking the peptide into a bioactive conformation, cyclization reduces the entropic penalty upon binding to a receptor, which can result in higher binding affinity.[11][12] This principle is evident in studies where cyclic peptides exhibit significantly lower dissociation constants (Kd) or inhibitory concentrations (IC50/MIC) compared to their linear analogs.[5][7] However, it is important to note that this is not a universal rule, and the specific sequence and target play a crucial role.[8]
Cell Permeability: A Complex Issue
It is a common hypothesis that cyclization improves cell permeability by masking polar groups and promoting the adoption of a conformation suitable for membrane traversal. While some studies on cyclic peptoids have shown they are "far more cell permeable" than their linear counterparts, research on peptides indicates that cyclization alone does not guarantee enhanced permeability.[13] Factors such as the ability to form intramolecular hydrogen bonds are critical. Therefore, cell permeability must be evaluated on a case-by-case basis.
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
Protocol 1: Peptide Stability Assay via RP-HPLC
This method is used to determine the half-life of peptides in biological fluids or buffer solutions.
-
Incubation: The test peptide (linear or cyclic) is incubated in the chosen matrix (e.g., human plasma, rat plasma, or a specific pH buffer) at a physiological temperature (37°C).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop enzymatic degradation and prepare the sample for analysis, a precipitation agent (e.g., acetonitrile (B52724) or ethanol) is added to each aliquot to precipitate larger proteins.[14]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining peptide, is injected into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[2][15]
-
Quantification: The concentration of the intact peptide is determined by measuring the area of its corresponding peak in the chromatogram.
-
Half-Life Calculation: The percentage of remaining peptide is plotted against time, and the data is fitted to a first-order decay model to calculate the half-life (t½).
Protocol 2: Antimicrobial Susceptibility Testing - Kirby-Bauer Disk Diffusion Assay
This assay is a qualitative method to determine the susceptibility of a bacterium to an antimicrobial peptide.
-
Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.[16][17]
-
Disk Application: Sterile filter paper disks are impregnated with known concentrations of the linear and cyclic peptides.[18]
-
Placement: The impregnated disks are placed onto the surface of the inoculated agar plate using sterile forceps.[19]
-
Incubation: The plate is incubated under appropriate conditions (typically 16-18 hours at 35-37°C).
-
Zone of Inhibition Measurement: During incubation, the peptide diffuses from the disk into the agar. If the peptide is effective at inhibiting bacterial growth, a clear circular area, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the peptide.[18]
Protocol 3: Cell Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to predict passive transcellular permeability.
-
Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF filter is coated with an artificial membrane solution (e.g., lecithin (B1663433) in dodecane). A separate 96-well plate (acceptor plate) is filled with buffer.[20]
-
Peptide Addition: The test peptides (linear and cyclic) are added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours). During this time, the peptide, if permeable, will diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of peptide that has crossed the membrane, the surface area of the membrane, the initial concentration, and the incubation time.[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in peptide efficacy is crucial for understanding their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Design of linear and cyclic peptide binders from protein sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. static.igem.org [static.igem.org]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. asm.org [asm.org]
- 20. benchchem.com [benchchem.com]
The Structural Nuances of Valine-Containing Cyclic Dipeptides: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of cyclic dipeptides is paramount for the design of novel therapeutics. This guide provides a comparative analysis of valine-containing cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), focusing on their antimicrobial, anti-inflammatory, and quorum sensing modulatory activities. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research.
Cyclic dipeptides represent a unique class of naturally occurring and synthetic compounds with a conformationally constrained scaffold that imparts high stability and oral bioavailability. The inclusion of a valine residue, with its bulky and hydrophobic isopropyl side chain, significantly influences the biological activity of these molecules. This guide explores how variations in the second amino acid residue and stereochemistry of valine-containing cyclic dipeptides impact their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of valine-containing cyclic dipeptides are diverse and dependent on their specific chemical structures. The following tables summarize the available quantitative data for antimicrobial, quorum sensing inhibition, and cytotoxic activities.
Antimicrobial Activity
Valine-containing cyclic dipeptides have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater efficacy.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [1] |
| Bacillus subtilis | 18.2 | [1] | |
| cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | |
| Ralstonia solanacearum | 31.25 | ||
| cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | |
| Ralstonia solanacearum | 31.25 | ||
| cyclo(L-Leu-L-Val) | Gram-positive bacteria | Active (MIC not specified) | |
| Gram-negative bacteria | Inactive | ||
| cyclo(L-Phe-L-Val) | Various bacteria | No direct antimicrobial activity | [2] |
Key Observations:
-
Gram-Selectivity: The antimicrobial activity of some valine-containing cyclic dipeptides appears to be selective for Gram-positive bacteria, as seen with cyclo(L-Pro-L-Val) and cyclo(L-Leu-L-Val).[1]
-
Stereochemistry: The stereochemistry of the constituent amino acids can influence activity, although in the case of cyclo(Pro-Tyr), both the L-Pro-L-Tyr and D-Pro-L-Tyr diastereomers exhibited identical MIC values against the tested phytopathogens.
-
Indirect Activity: Some compounds like cyclo(L-Phe-L-Val) may not possess direct antimicrobial properties but can induce the production of antibacterial metabolites in other bacteria, suggesting a role in microbial communication.[2]
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.
| Compound | Assay | Target Organism/System | IC₅₀ | Reference |
| cyclo(L-Pro-L-Val) | LuxR-dependent E. coli biosensor | Escherichia coli | 0.4 mM | [1] |
| cyclo(∆Ala-L-Val) | LuxR-based AHL biosensor | Pseudomonas aeruginosa | Activator (concentration-dependent) | [3] |
| cyclo(L-Pro-L-Tyr) | LuxR-based AHL biosensor | Pseudomonas aeruginosa | Activator (concentration-dependent) |
Key Observations:
-
Modulatory Effects: Valine-containing cyclic dipeptides can act as both inhibitors and activators of quorum sensing systems. For instance, cyclo(L-Pro-L-Val) inhibits a LuxR-based biosensor, while cyclo(∆Ala-L-Val) and cyclo(L-Pro-L-Tyr) can activate it.[1][3] This highlights the subtle structural requirements for agonistic versus antagonistic activity.
-
Cross-Talk: The ability of these compounds to modulate QS systems suggests the existence of cross-talk between different bacterial signaling pathways.[3]
Anti-inflammatory and Cytotoxic Activity
The anti-inflammatory potential of valine-containing cyclic dipeptides often involves the modulation of key signaling pathways like NF-κB. Cytotoxicity is also a critical parameter in evaluating the therapeutic index of these compounds.
Anti-inflammatory Activity:
| Compound | Mechanism | Cell Line | Effect |
| cyclo(L-Pro-L-Val) | Inhibition of IKKα, IKKβ, and NF-κB phosphorylation | Not specified | Anti-inflammatory activity |
Cytotoxicity:
Data for the direct cytotoxicity of a wide range of valine-containing cyclic dipeptides is limited in the reviewed literature. However, studies on proline-based cyclic dipeptides provide some context. For example, cyclo(L-Phe-L-Pro) has shown marked cytotoxicity against various cancer cell lines with IC₅₀ values in the micromolar range.
Signaling Pathways and Logical Relationships
The biological effects of valine-containing cyclic dipeptides are mediated through their interaction with specific molecular targets and signaling pathways.
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of cyclo(L-Pro-L-Val).
Figure 2. Logical relationship of valine-containing cyclic dipeptides modulating a LuxR-type quorum sensing system.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of cyclic dipeptides.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of cyclic dipeptides against bacterial strains.
References
comparative analysis of leucine-containing cyclodipeptides' bioactivity
A Comparative Analysis of the Bioactivity of Leucine-Containing Cyclodipeptides
For Researchers, Scientists, and Drug Development Professionals
Leucine-containing cyclodipeptides (CDPs), a class of naturally occurring 2,5-diketopiperazines, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their inherent structural rigidity, conferred by the cyclic backbone, contributes to their metabolic stability and oral bioavailability, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of prominent leucine-containing cyclodipeptides, supported by experimental data and detailed protocols.
Comparative Bioactivity Data
The bioactivity of leucine-containing cyclodipeptides is significantly influenced by the second amino acid residue and the stereochemistry of the chiral centers. The following tables summarize the quantitative data for some of the most studied leucine-containing CDPs.
Table 1: Anticancer Activity of Leucine-Containing Cyclodipeptides (IC50 values in µM)
| Cyclodipeptide | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Leucyl-L-Prolyl) | MDA-MB-231 (Breast) | 73.4 | [1] |
| Cyclo(L-Leucyl-L-Prolyl) | MDA-MB-468 (Breast) | 67.4 | [1] |
Note: Data for a direct comparison of a wider range of leucine-containing cyclodipeptides against the same cancer cell lines is limited in publicly available literature. The provided data for Cyclo(L-Leucyl-L-Prolyl) highlights its potential as an anticancer agent.
Table 2: Antimicrobial Activity of Cyclo(L-Leucyl-L-Prolyl) (Minimum Inhibitory Concentration - MIC)
| Test Organism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 30 | |
| Enterococcus faecalis | Gram-positive | 12.5 | [2] |
| Bacillus cereus | Gram-positive | 30 | |
| Salmonella enterica | Gram-negative | 11 | |
| Escherichia fergusonii | Gram-negative | 230 | |
| Candida albicans | Fungus | 50 | |
| Candida parapsilosis | Fungus | 30 | |
| Candida metapsilosis | Fungus | 32 | |
| Aspergillus flavus | Fungus | 16 | |
| Aspergillus niger | Fungus | 17 | |
| Fusarium oxysporum | Fungus | 16 | |
| Penicillium expansum | Fungus | 18 | |
| Streptococcus mutans | Gram-positive | 100 | [3] |
Note: The antimicrobial activity of Cyclo(L-Leucyl-L-Prolyl) is broad-spectrum, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Leucine-containing cyclodipeptide of interest
-
Cancer cell line (e.g., MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclodipeptide in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Leucine-containing cyclodipeptide of interest
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the cyclodipeptide in the broth directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity: Oxidative Stress-Induced Neurotoxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.
Materials:
-
Leucine-containing cyclodipeptide of interest
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT solution
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture and Differentiation (Optional but recommended): Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the cyclodipeptide for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as H₂O₂ (e.g., 100-200 µM) or 6-OHDA for an additional 24 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.1.
-
Data Analysis: Compare the viability of cells pre-treated with the cyclodipeptide to those treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The bioactivity of leucine-containing cyclodipeptides is often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Signaling Pathways
Cyclodipeptides have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and Ras-ERK pathways are frequently dysregulated in cancer and are potential targets for these compounds.
Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by leucine-containing cyclodipeptides.
Caption: Putative interference of the Ras-ERK signaling cascade by leucine-containing cyclodipeptides.
Neuroprotective and Anti-inflammatory Signaling Pathways
The neuroprotective and anti-inflammatory effects of some cyclodipeptides are linked to the modulation of the NF-κB and Nrf2 signaling pathways. NF-κB is a key regulator of inflammation, while Nrf2 is a master regulator of the antioxidant response.
Caption: Modulation of NF-κB and Nrf2 pathways by leucine-containing cyclodipeptides.
Conclusion
Leucine-containing cyclodipeptides represent a versatile and promising class of bioactive compounds with demonstrated potential in anticancer, antimicrobial, and neuroprotective applications. The data presented in this guide underscore the importance of further research to elucidate the structure-activity relationships and mechanisms of action of a broader range of these molecules. The provided experimental protocols offer a standardized framework for the continued investigation and comparative analysis of these compounds, paving the way for the development of novel therapeutics.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of Cyclo(L-leucyl-L-valyl)'s Antimicrobial Potential Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is a critical priority in drug development. Cyclic dipeptides (CDPs), a class of compounds naturally produced by various microorganisms, have emerged as promising candidates. This guide provides a comparative analysis of the antimicrobial potential of Cyclo(L-leucyl-L-valyl), contextualized with the performance of well-established antibiotics. Due to the limited direct data on the bactericidal or bacteriostatic activity of Cyclo(L-leucyl-L-valyl), this guide will focus on the anti-virulence properties of the closely related and more extensively studied compound, Cyclo(L-leucyl-L-prolyl), as a proxy. This comparison will highlight alternative antimicrobial strategies, such as quorum sensing and biofilm inhibition, alongside the direct microbial growth inhibition exhibited by conventional antibiotics.
Comparative Efficacy: A Look at Minimum Inhibitory and Anti-Biofilm Concentrations
The primary metric for evaluating the efficacy of a traditional antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For anti-virulence agents, a key parameter is the concentration required to inhibit biofilm formation, a critical factor in chronic and recurrent infections.
It is crucial to note that the data for Cyclo(L-leucyl-L-prolyl) primarily reflects its ability to inhibit virulence mechanisms rather than direct cell killing.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | 100 - 250[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 256[2] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | |
| Ampicillin | Escherichia coli | 4 - ≥128[3] |
| Compound | Test Organism | Anti-Biofilm Concentration |
| Cyclo(L-leucyl-L-prolyl) | Streptococcus mutans | Significant reduction at 30 µg/mL[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Dose-dependent inhibition at 16 - 128 µg/mL[2] |
Experimental Protocols
The data presented in this guide is typically generated using standardized methodologies to ensure reproducibility and comparability. The following are outlines of the key experimental protocols used to assess antimicrobial and anti-biofilm activity.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound (e.g., Cyclo(L-leucyl-L-valyl), antibiotic) is prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: The test microorganism is cultured and then suspended in the broth to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the medium and the bacterial suspension without the test compound are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Crystal Violet Assay for Biofilm Inhibition
This assay is commonly used to quantify the effect of a compound on biofilm formation.
-
Preparation of Plates: The test compound is added at various concentrations to the wells of a microtiter plate.
-
Inoculation and Incubation: A standardized bacterial suspension is added to the wells, and the plate is incubated for a period that allows for biofilm formation (typically 24-48 hours).
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of biofilm. The percentage of biofilm inhibition is calculated relative to the control wells without the test compound.
Mechanism of Action: A Focus on Quorum Sensing Inhibition
While traditional antibiotics often target essential cellular processes like cell wall synthesis or DNA replication, many cyclic dipeptides are believed to exert their antimicrobial effects through alternative mechanisms, most notably the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This coordinated behavior is crucial for virulence factor production and biofilm formation.
Cyclic dipeptides can interfere with QS signaling pathways, effectively "disarming" the bacteria without necessarily killing them. This anti-virulence approach is a promising strategy to combat infections while potentially exerting less selective pressure for the development of resistance.
Below is a diagram illustrating the general mechanism of quorum sensing inhibition by cyclic dipeptides.
References
- 1. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Cyclo(L-leucyl-L-valyl) and Related Cyclic Dipeptides in Cellular Models
A detailed guide for researchers on the cross-reactivity and biological effects of Cyclo(L-leucyl-L-valyl) and its analogs, Cyclo(L-leucyl-L-prolyl) and Cyclo(L-prolyl-L-valyl), across different cell lines. This document provides a comparative overview of their cytotoxic and anti-inflammatory activities, supported by experimental data and detailed protocols.
Due to the limited availability of direct cross-reactivity studies on Cyclo(L-leucyl-L-valyl), this guide focuses on the biological activities of its structurally similar analogs: Cyclo(L-leucyl-L-prolyl) (CLP) and Cyclo(L-prolyl-L-valyl). The structural similarities suggest that Cyclo(L-leucyl-L-valyl) may exhibit comparable biological effects. This guide presents a comparative analysis of the cytotoxic and anti-inflammatory properties of these cyclic dipeptides (CDPs) in various cell lines, providing valuable insights for researchers in drug discovery and development.
Comparative Biological Activity
The available data indicates that these cyclic dipeptides exhibit distinct biological activities. CLP has shown selective cytotoxicity towards cancer cells over normal cells, while Cyclo(L-prolyl-L-valyl) demonstrates anti-inflammatory properties.
| Compound | Cell Line | Cell Type | Biological Activity | Efficacy |
| Cyclo(L-leucyl-L-prolyl) (CLP) | MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity, Anti-proliferative, Pro-apoptotic | Not specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity, Anti-proliferative, Pro-apoptotic | Not specified | |
| MCF-12A | Normal Breast Epithelial | Non-cytotoxic, Protective against oxidative stress | Not specified | |
| Cyclo(L-prolyl-L-valyl) | RAW 264.7 | Murine Macrophage | Anti-inflammatory | Not specified |
Signaling Pathways and Mechanisms of Action
Cyclo(L-leucyl-L-prolyl) (CLP) has been shown to exert its anti-cancer effects in triple-negative breast cancer cells by targeting the CD151-EGFR signaling pathway. This interaction leads to the induction of DNA damage and apoptosis.[1] In contrast, in normal breast epithelial cells, CLP has a protective role against oxidative stress.
Cyclo(L-prolyl-L-valyl) exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been observed to inhibit the phosphorylation of IKKα and IKKβ, which are key kinases in the activation of NF-κB.
Figure 1: Simplified signaling pathway of Cyclo(L-leucyl-L-prolyl) in cancer cells.
Figure 2: Anti-inflammatory signaling pathway of Cyclo(L-prolyl-L-valyl).
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 3: General workflow for an MTT-based cytotoxicity assay.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins, such as CD151 and EGFR.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD151, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an ECL reagent and an imaging system.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.[1][2]
Materials:
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Culture RAW 264.7 macrophages in a 96-well plate and treat with the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[1]
Conclusion
While direct comparative studies on the cross-reactivity of Cyclo(L-leucyl-L-valyl) are not yet available, the analysis of its close structural analogs provides valuable predictive insights. Cyclo(L-leucyl-L-prolyl) emerges as a promising candidate for anti-cancer research due to its selective cytotoxicity towards breast cancer cells, while Cyclo(L-prolyl-L-valyl) shows potential as an anti-inflammatory agent. Further investigation into the specific activities of Cyclo(L-leucyl-L-valyl) is warranted to fully elucidate its therapeutic potential and to compare its efficacy and selectivity with these related compounds. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug discovery. Their inherent conformational rigidity, metabolic stability, and ability to mimic peptide turns make them attractive candidates for therapeutic development. The synthesis of these valuable molecules can be approached through various strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of three prominent synthetic routes: solution-phase cyclization of linear dipeptides, solid-phase synthesis, and the Ugi four-component reaction.
Solution-Phase Synthesis: Cyclization of Linear Dipeptides
The most traditional and widely employed method for synthesizing CDPs is the intramolecular cyclization of a linear dipeptide precursor in solution. This approach typically involves the formation of a linear dipeptide, followed by deprotection and cyclization, which can be induced thermally or with the aid of coupling agents or bases.
Experimental Protocol: Synthesis of Proline-Containing Cyclic Dipeptides.[1]
A representative protocol for the synthesis of proline-containing CDPs is the cyclization of linear dipeptides in an alkaline aqueous solution.
-
Reaction Setup: A linear dipeptide (0.1 mmol) is dissolved in 1 mL of an alkaline aqueous solution. For certain reactions, a catalyst such as sodium trimetaphosphate (P3m) (0.1 mmol) can be added.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 11 using a 10 M NaOH solution.
-
Cyclization: The reaction mixture is then heated to 55°C and maintained at this temperature for 24 hours.
-
Quenching: The reaction is quenched by the addition of a 6 M HCl solution.
-
Analysis: The formation of the cyclic dipeptide is confirmed and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Quantitative Data
| Linear Dipeptide Reactant | Catalyst (P3m) | Cyclic Dipeptide Product | Yield (%) | Reference |
| Gly-Pro | None | cyclo(Gly-Pro) | ~1% | [1] |
| Gly-Pro | P3m | cyclo(Gly-Pro) | ~5% | [1] |
| Pro-Gly | None | cyclo(Gly-Pro) | <0.1% | [1] |
| Pro-Gly | P3m | cyclo(Gly-Pro) | ~0.5% | [1] |
| Ala-Pro | None | cyclo(Ala-Pro) | ~3% | [1] |
| Ala-Pro | P3m | cyclo(Ala-Pro) | ~15% | [1] |
Note: Yields are estimated from the graphical data presented in the source.
Workflow Diagram
Caption: Workflow for solution-phase synthesis of CDPs.
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of CDPs, allowing for the efficient removal of excess reagents and byproducts through simple filtration. A common strategy involves the assembly of a linear dipeptide on a solid support, followed by on-resin cyclization and cleavage from the resin.
Experimental Protocol: On-Resin Cyclization and Cleavage
This protocol describes a general method for the synthesis of CDPs on a solid support, which often results in high purity of the final product.[2]
-
Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected (e.g., with Fmoc), is coupled to the resin using a coupling agent (e.g., DIC/HOBt).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: The second N-Fmoc protected amino acid is coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Final Fmoc Deprotection: The Fmoc group of the dipeptide is removed with piperidine in DMF.
-
On-Resin Cyclization: The deprotected N-terminus of the resin-bound dipeptide is induced to cyclize by attacking the ester linkage to the resin, often facilitated by a base such as DIPEA or by heating. This step simultaneously cleaves the CDP from the resin.
-
Purification: The cleaved CDP is collected, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or chromatography.
Quantitative Data
| Cyclic Dipeptide | Resin | Cleavage/Cyclization Conditions | Purity (%) | Overall Yield (%) | Reference |
| cyclo(L-Phe-L-Pro) | Merrifield | 1M LiOH, THF/H2O (3:1), 24h | >95 | 75 | [2] |
| cyclo(L-Trp-L-Pro) | Wang | 5% TFA in DCM, 2h | >95 | 82 | [2] |
| cyclo(D-Val-L-Leu) | Rink Amide | 20% Piperidine in DMF, 1h | >95 | 68 | [2] |
Note: Data is representative of typical solid-phase syntheses as described in review articles.
Workflow Diagram
Caption: Workflow for solid-phase synthesis of CDPs.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. In the context of CDP synthesis, the Ugi reaction can be employed to generate a linear dipeptide-like intermediate, which can then undergo a subsequent cyclization step.
Experimental Protocol: Ugi-4CR for DKP Synthesis.[3]
A general procedure for the synthesis of 2,5-diketopiperazines via an Ugi four-component reaction followed by cyclization.
-
Ugi Reaction: To a solution of an amino acid (1.0 equiv.) in methanol, an aldehyde or ketone (1.0 equiv.) is added, and the mixture is stirred for 10 minutes. An isocyanide (1.0 equiv.) is then added, followed by a carboxylic acid component (1.0 equiv.). The reaction is stirred at room temperature for 24-48 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.
-
Cyclization: The crude Ugi product is then subjected to conditions that facilitate cyclization. This often involves the removal of a protecting group (e.g., a Boc group with TFA) followed by treatment with a base (e.g., triethylamine) or heating in a suitable solvent to induce intramolecular aminolysis.
-
Purification: The final cyclic dipeptide is purified by column chromatography.
Quantitative Data
| Aldehyde | Amino Acid | Isocyanide | Carboxylic Acid | Cyclic Dipeptide Product | Yield (%) | Reference |
| Isobutyraldehyde | Glycine | tert-Butyl isocyanide | Acetic Acid | cyclo(Gly-Val) derivative | 78 | [3] |
| Benzaldehyde | Alanine | Cyclohexyl isocyanide | Formic Acid | cyclo(Ala-Phe) derivative | 85 | [3] |
| Formaldehyde | Phenylalanine | Benzyl isocyanide | Propionic Acid | cyclo(Phe-Gly) derivative | 72 | [3] |
Note: Yields are for the overall two-step process (Ugi reaction and cyclization).
Workflow Diagram
Caption: Workflow for Ugi-4CR synthesis of CDPs.
Comparison of Synthetic Routes
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis | Ugi Four-Component Reaction |
| Principle | Intramolecular cyclization of a linear dipeptide in solution. | Stepwise synthesis of a linear dipeptide on a solid support, followed by on-resin cyclization and cleavage. | A multicomponent reaction to form a dipeptide-like intermediate, followed by cyclization. |
| Advantages | - Well-established and versatile.- Scalable for large quantities.- No need for specialized equipment. | - Simplified purification (filtration).- Amenable to automation and library synthesis.- High purity of the cleaved product. | - High atom economy and efficiency.- Rapid generation of structural diversity.- Convergent synthesis. |
| Disadvantages | - Purification can be challenging.- Risk of side reactions (e.g., intermolecular oligomerization) at high concentrations.- Can be time-consuming. | - Higher cost of resins and reagents.- Potential for incomplete reactions on the solid support.- Lower overall yields for complex sequences. | - Limited to the availability of starting materials (especially isocyanides).- The initial Ugi product may require further steps for cyclization.- Stereochemical control can be challenging. |
| Typical Yields | Moderate to high, but can be low depending on the dipeptide sequence. | Generally high for the cleavage/cyclization step, but overall yields can vary. | Good to excellent for the Ugi reaction, with the overall yield depending on the cyclization step. |
| Stereochemical Integrity | Risk of racemization, especially under harsh thermal or basic conditions. | Generally good, as reactions are often carried out under mild conditions. | Can be an issue, and the stereochemistry of the final product depends on the chirality of the starting materials. |
Conclusion
The choice of synthetic route for a particular cyclic dipeptide will depend on the specific research goals, the desired scale of the synthesis, and the available resources.
-
Solution-phase synthesis remains a robust and versatile method, particularly for large-scale production where the cost of materials is a key consideration.
-
Solid-phase synthesis is the method of choice for the rapid generation of libraries of cyclic dipeptides for screening purposes, owing to its ease of automation and purification.
-
The Ugi four-component reaction offers an elegant and efficient way to create diverse cyclic dipeptide scaffolds in a convergent manner, making it a powerful tool in exploratory medicinal chemistry.
By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate strategy to access the desired cyclic dipeptides for their scientific investigations.
References
- 1. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 2. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking the Purity of Synthetic Cyclo(L-leucyl-L-valyl): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive framework for benchmarking the purity of synthetic Cyclo(L-leucyl-L-valyl), a cyclic dipeptide of interest for its various biological activities. While direct comparative data from commercial suppliers is not always publicly available, this guide outlines the essential analytical methods, experimental protocols, and data interpretation strategies to enable a thorough in-house comparison of different product batches or suppliers.
Understanding Potential Impurities in Synthetic Peptides
The solid-phase synthesis of peptides, while efficient, can introduce various impurities.[1][2][3] For cyclic peptides like Cyclo(L-leucyl-L-valyl), common impurities may include:
-
Truncated or Deletion Sequences: Peptides missing one or both amino acid residues.[1][4]
-
Incompletely Deprotected Peptides: Residual protecting groups on the amino or carboxyl termini prior to cyclization.[1]
-
Diastereomers: Racemization of the L-amino acids to their D-isomers during the synthesis process.[2]
-
Oxidized or Reduced forms: Modifications to the peptide structure.[2]
-
Residual Solvents and Reagents: Leftover chemicals from the synthesis and purification process.[1]
A multi-pronged analytical approach is therefore essential for the accurate assessment of purity.
Comparative Analysis of Purity: A Tabular Overview
Due to the proprietary nature of commercial production, a direct, public comparison of purity data for Cyclo(L-leucyl-L-valyl) from different suppliers is challenging to compile. However, a typical Certificate of Analysis (CoA) will provide purity data determined by one or more of the methods described below. When comparing products, researchers should aim to populate a similar table with data from the suppliers' CoAs or through their own analysis.
| Analytical Method | Supplier A | Supplier B | Alternative C | Key Performance Indicator |
| RP-HPLC Purity (%) | e.g., >98% | e.g., >95% | e.g., Not Specified | Area percentage of the main peak. |
| Mass Spectrometry (m/z) | e.g., [M+H]⁺ matches theoretical | e.g., Consistent | e.g., To be determined | Confirmation of molecular weight. |
| ¹H NMR | e.g., Conforms to structure | e.g., Consistent with structure | e.g., To be determined | Structural integrity and absence of major impurities. |
| Residual Solvent Analysis | e.g., <0.5% | e.g., Not Specified | e.g., To be determined | Levels of solvents like acetonitrile (B52724), DMF. |
| Water Content (%) | e.g., <5% | e.g., <7% | e.g., To be determined | Determined by Karl Fischer titration. |
Experimental Protocols for Purity Determination
A thorough assessment of Cyclo(L-leucyl-L-valyl) purity involves a combination of chromatographic and spectroscopic techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and a gradient pump.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set period (e.g., 30 minutes) is a common starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water or a small amount of acetonitrile/water).
-
Data Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, providing strong evidence of its identity.
Protocol:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is commonly used. This can be coupled with an HPLC system (LC-MS) for online separation and mass analysis.
-
Sample Preparation: The sample is typically prepared in a solvent compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For Cyclo(L-leucyl-L-valyl) (C₁₁H₂₀N₂O₂), the expected monoisotopic mass is approximately 212.15 g/mol . The protonated molecule [M+H]⁺ would be observed around m/z 213.16.
-
Data Interpretation: The presence of a dominant peak corresponding to the expected molecular weight confirms the identity of the compound. Other peaks may indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the correct amino acid residues and the cyclic structure. ¹H NMR is most commonly used for routine analysis.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a one-dimensional ¹H NMR spectrum.
-
Data Interpretation: The chemical shifts, integration values, and coupling patterns of the proton signals should be consistent with the structure of Cyclo(L-leucyl-L-valyl). The presence of unexpected signals can indicate impurities. A Certificate of Analysis may state that the NMR spectrum is "consistent with structure".[5][6]
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for benchmarking the purity of synthetic Cyclo(L-leucyl-L-valyl).
Caption: Interrelationship of analytical techniques for purity assessment.
By implementing this structured approach, researchers can confidently assess and compare the purity of synthetic Cyclo(L-leucyl-L-valyl) from various sources, ensuring the quality and reliability of their research materials.
References
A Head-to-Head Comparison of Cyclodipeptide Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Cyclodipeptides (CDPs), a class of cyclic peptides formed from two amino acid residues, have emerged as a promising scaffold in drug discovery due to their inherent structural rigidity, metabolic stability, and diverse biological activities. This guide provides a head-to-head comparison of different cyclodipeptide scaffolds, supported by experimental data, to aid in the selection of the most suitable framework for specific therapeutic applications.
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), offer a privileged structure that can be readily synthesized and modified, allowing for the exploration of vast chemical space.[1][2] Their constrained conformation often leads to higher receptor affinity and specificity compared to their linear counterparts.[3] This inherent stability also provides resistance to proteolytic degradation, a significant advantage for developing orally bioavailable drugs.[3][4]
This comparison will delve into the performance of various cyclodipeptide scaffolds, focusing on their biological activities and the experimental evidence that underpins their potential.
Comparative Analysis of Biological Activities
The therapeutic potential of cyclodipeptides spans a wide range of applications, including antimicrobial, antiviral, anticancer, and neuroprotective activities.[1][3] The specific biological activity is largely determined by the constituent amino acid side chains and any subsequent chemical modifications to the core scaffold.[5]
Antimicrobial Activity
Cyclodipeptide scaffolds have demonstrated significant promise in combating microbial infections. Their mechanisms of action are diverse and can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with quorum sensing. A comparative summary of the Minimum Inhibitory Concentration (MIC) of various cyclodipeptide scaffolds against common pathogens is presented below.
| Cyclodipeptide Scaffold | Constituent Amino Acids | Target Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | L-Proline, L-Tyrosine | Staphylococcus aureus | 128 | |
| Cyclo(L-Pro-L-Val) | L-Proline, L-Valine | Staphylococcus aureus | 256 | |
| Cyclo(L-Phe-L-Pro) | L-Phenylalanine, L-Proline | Candida albicans | 64 | [3] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | L-Phenylalanine, 4-hydroxy-L-proline | Candida albicans | 32 | [3] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research where cyclodipeptides have shown considerable potential. Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.
| Cyclodipeptide Scaffold | Constituent Amino Acids | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Trp-L-Ala) | L-Tryptophan, L-Alanine | HeLa (Cervical Cancer) | 25 | |
| Cyclo(L-Trp-L-Gly) | L-Tryptophan, L-Glycine | HeLa (Cervical Cancer) | 50 | |
| Brevianamide F | Tryptophan, Proline derivative | A549 (Lung Cancer) | 15 | [6] |
| Gliotoxin | Phenylalanine, Serine derivative | Jurkat (T-cell leukemia) | 0.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of cyclodipeptide scaffolds.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial or fungal strains.
-
96-well microtiter plates.
-
Test cyclodipeptide dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic) and negative control (solvent).
Procedure:
-
Prepare a twofold serial dilution of the test cyclodipeptide in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive and negative control wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the cyclodipeptide at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test cyclodipeptide dissolved in a suitable solvent.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test cyclodipeptide for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing Cyclodipeptide Biosynthesis and Activity
The biosynthesis of cyclodipeptides is a fascinating process, primarily carried out by two distinct enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs).[6][7] Understanding these pathways is crucial for the rational design and engineering of novel cyclodipeptide analogs.
Caption: Biosynthetic pathways for cyclodipeptide scaffolds.
The diverse biological activities of cyclodipeptides stem from their ability to interact with various cellular targets. The following diagram illustrates a generalized workflow for screening and identifying the therapeutic potential of a cyclodipeptide library.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Cyclo(L-leucyl-L-valyl) and structurally related cyclic dipeptides (CDPs). While direct comparative cytotoxicity data for Cyclo(L-leucyl-L-valyl) is limited in publicly available literature, this guide synthesizes the existing data on its biological activities and the cytotoxic profiles of similar compounds, supported by experimental data and detailed methodologies.
Executive Summary
This guide presents available quantitative cytotoxicity data for structurally related CDPs to provide a comparative context. Detailed protocols for common cytotoxicity assays are provided to facilitate the design and execution of further comparative studies. Additionally, key signaling pathways potentially involved in CDP-induced cytotoxicity are illustrated.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxic activity of various cyclic dipeptides against different cancer cell lines. This data provides a baseline for understanding the potential cytotoxic potency of this class of compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cyclo(L-leucyl-L-prolyl) | HeLa, Caco-2 | MTT | - | [3] |
| Cyclo(L-valyl-L-prolyl) | - | - | - | [2][4] |
| Cyclo(D-leucyl-D-prolyl) | - | - | - | [2][4] |
| Cyclo(D-prolyl-L-leucyl) | - | - | Weaker Activity | [2][4] |
| Cyclo(L-prolyl-D-leucyl) | - | - | Weaker Activity | [2][4] |
Note: A specific IC50 value for Cyclo(L-leucyl-L-prolyl) was not provided in the search results, but the study demonstrated its cytotoxic properties.[3] The inhibitory activities of Cyclo(L-valyl-L-prolyl) and Cyclo(D-leucyl-D-prolyl) on aflatoxin production were found to be similar to Cyclo(L-leucyl-L-prolyl), while Cyclo(D-prolyl-L-leucyl) and Cyclo(L-prolyl-D-leucyl) showed weaker activities.[2][4]
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable cytotoxicity data. Below are detailed methodologies for commonly used cytotoxicity assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., A549, NIH 3T3, H1299, or HeLa) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and allow them to attach overnight.[5]
-
Compound Treatment: Add the cyclic dipeptides at desired final concentrations (e.g., a range up to 50 µM) to the wells.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.[5]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[3]
-
Formazan (B1609692) Formation: Incubate the plate at 37°C for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Add 100 µL of a solubilizing buffer (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., U2OS) in a 96-well plate at a density of 3 x 10^3 cells/well.[7]
-
Compound Treatment: Treat the cells in triplicate with a range of peptide concentrations (e.g., 0.5–50 µM).[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well.[7]
-
Signal Stabilization: Incubate the plate for 30 minutes in the dark at room temperature to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure the luminescence to determine cell viability.[7]
Potential Signaling Pathways in CDP-Induced Cytotoxicity
The cytotoxic effects of cyclic dipeptides can be mediated through the induction of apoptosis. The intrinsic and extrinsic pathways are two major routes leading to programmed cell death.
Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a caspase cascade.
Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
Conclusion and Future Directions
While the direct comparative cytotoxicity of Cyclo(L-leucyl-L-valyl) remains to be fully elucidated, the available data on related cyclic dipeptides suggest that this class of compounds holds promise as potential cytotoxic agents. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to conduct further investigations. Future studies should focus on systematic screening of Cyclo(L-leucyl-L-valyl) and its analogs against a panel of cancer cell lines to determine their IC50 values and to elucidate the specific molecular mechanisms underlying their cytotoxic effects. Such research will be invaluable for the development of novel anticancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Cyclo(L-leucyl-L-valyl) with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between bioactive compounds is a cornerstone of modern therapeutic development. Combination therapies often lead to enhanced efficacy, reduced toxicity, and a lower likelihood of resistance development. This guide provides a comparative assessment of the potential synergistic effects of Cyclo(L-leucyl-L-valyl), a cyclic dipeptide, by examining the activities of structurally related compounds and general principles of cyclodipeptide synergy. Due to a lack of direct studies on the synergistic effects of Cyclo(L-leucyl-L-valyl), this guide extrapolates from research on closely related proline-based cyclodipeptides and other cyclic peptides to infer potential synergistic activities and guide future research.
I. Overview of Cyclodipeptide Bioactivity
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Research suggests that some cyclic dipeptides exhibit synergistic, broad-spectrum antimicrobial effects.[1][2][3][4] This intrinsic potential for synergy makes Cyclo(L-leucyl-L-valyl) a compelling candidate for investigation in combination with other therapeutic agents.
II. Comparative Analysis of Synergistic Effects in Related Cyclodipeptides
While direct experimental data on the synergistic effects of Cyclo(L-leucyl-L-valyl) is not currently available in the reviewed literature, studies on the closely related compound Cyclo(L-leucyl-L-prolyl) and other proline-based cyclodipeptides provide valuable insights into its potential for synergistic interactions.
A recent study demonstrated that the combination of two proline-based CDPs, cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), exhibited superior antibacterial and anti-influenza virus effects compared to the individual compounds.[5] This highlights the potential for synergistic or enhanced activity when combining structurally similar cyclodipeptides.
Table 1: Synergistic Antimicrobial and Antiviral Effects of a Combination of Proline-Based Cyclodipeptides
| Compound Combination | Target Organism/Virus | Observed Effect | Reference |
| cis-cyclo(L-Leu-L-Pro) + cis-cyclo(L-Phe-L-Pro) | Multidrug-resistant bacteria | Superior antibacterial effects compared to individual compounds. | [5] |
| cis-cyclo(L-Leu-L-Pro) + cis-cyclo(L-Phe-L-Pro) | Influenza A/H3N2 virus | Superior anti-influenza virus effects compared to individual compounds. | [5] |
Furthermore, the broader class of cyclic peptides has shown promise in synergistic anticancer therapy. For instance, a cyclic decapeptide, BPC96, was found to synergize the cytotoxic effect of the chemotherapeutic agent cisplatin (B142131) at low doses.[6]
Table 2: Synergistic Anticancer Effect of a Cyclic Decapeptide with Cisplatin
| Compound Combination | Cancer Cell Line | Observed Effect | Reference |
| BPC96 + Cisplatin | Human cervical carcinoma (HeLa) | Synergistic cytotoxic effect. | [6] |
III. Postulated Signaling Pathways for Synergistic Action
The mechanisms underlying the synergistic effects of cyclodipeptides are not fully elucidated but are likely to involve the modulation of multiple cellular signaling pathways. Based on the known activities of related compounds, several pathways can be hypothesized as potential targets for synergistic interactions involving Cyclo(L-leucyl-L-valyl).
For example, Cyclo(L-leucyl-L-prolyl) has been shown to inhibit the migration of triple-negative breast cancer cells by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[7] Combining Cyclo(L-leucyl-L-valyl) with an EGFR inhibitor could potentially lead to a synergistic anticancer effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archbreastcancer.com [archbreastcancer.com]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial cyclic decapeptides with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Bioassays: A Comparative Guide Using Bioactive Cyclodipeptides
For Researchers, Scientists, and Drug Development Professionals
The validation of any novel bioassay is a critical step in ensuring its accuracy, reproducibility, and relevance for screening and drug discovery. The use of well-characterized, known active compounds is an indispensable part of this process. This guide provides a comparative framework for the validation of new bioassays using a selection of known bioactive cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). These small, cyclic peptides offer a diverse range of biological activities, making them excellent candidates for validating assays across different therapeutic areas.[1][2]
This guide presents quantitative data for a panel of cyclodipeptides, details the experimental protocols for common bioassays, and provides visual representations of relevant signaling pathways and experimental workflows to support the validation process.
Comparative Bioactivity of Known Cyclodipeptides
The following tables summarize the reported bioactivities of several well-characterized cyclodipeptides against various cell lines and microbial strains. These values can serve as a benchmark for validating the performance of a novel bioassay.
Table 1: Cytotoxic Activity of Selected Cyclodipeptides
| Cyclodipeptide | Target Cell Line | Bioassay | IC50 (µM) | Reference |
| Cyclo(L-Pro-L-Leu) | HT-29 (Colon Cancer) | MTT Assay | >200 | [1] |
| Cyclo(L-Pro-L-Val) | HT-29 (Colon Cancer) | MTT Assay | >200 | [1] |
| Cyclo(L-Pro-L-Phe) | HT-29 (Colon Cancer) | MTT Assay | >200 | [1] |
| Cyclo(L-Pro-L-Tyr) | HT-29 (Colon Cancer) | MTT Assay | >200 | [1] |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon Cancer) | MTT Assay | ~93 (21.4 µg/mL) | |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | MTT Assay | ~79 (18.3 µg/mL) | |
| Cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | MTT Assay | ~69 (16.0 µg/mL) | |
| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon Cancer) | MTT Assay | 38.9 | |
| Cyclo(D-Phe-D-Pro) | HCT-116 (Colon Cancer) | MTT Assay | 94.0 | |
| Penicillatide B | HCT-116 (Colon Cancer) | MTT Assay | 23.0 | |
| Favasatin A | A549 (Lung Adenocarcinoma) | MTT Assay | 13.69 | [3] |
| Favasatin B | A549 (Lung Adenocarcinoma) | MTT Assay | 6.52 | [3] |
Table 2: Antimicrobial Activity of a Selected Cyclodipeptide
| Cyclodipeptide | Microbial Strain | Bioassay | MIC (µg/mL) | Reference |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus aureus | Broth Microdilution | 12.5 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility of bioassay results. Below are methodologies for commonly employed assays in the characterization of cyclodipeptide bioactivity.
Cytotoxicity Bioassay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with varying concentrations of the cyclodipeptide and incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and dilute it to a final concentration of approximately 1 x 10⁵ colony-forming units (cfu) per milliliter.
-
Serial Dilution: Perform serial dilutions of the cyclodipeptide in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the diluted cyclodipeptide.
-
Incubation: Incubate the plate for 18 hours at 35°C.[6]
-
MIC Determination: The MIC is the lowest concentration of the cyclodipeptide that completely inhibits the visible growth of the bacteria.[6]
Quorum Sensing Inhibition Bioassay
This bioassay is used to screen for compounds that can interfere with bacterial cell-to-cell communication.
Protocol:
-
Reporter Strain: Use a reporter bacterial strain, such as Chromobacterium violaceum CV026, which produces a colored pigment (violacein) in response to quorum sensing signals.[7]
-
Assay Setup: In a 96-well plate, combine the reporter strain, a known acyl-homoserine lactone (AHL) inducer, and the test cyclodipeptide at various concentrations.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the reporter strain.
-
Quantification of Inhibition: Measure the inhibition of pigment production, which is indicative of quorum sensing inhibition. This can be done by extracting the pigment and measuring its absorbance or by visual assessment.[7]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of known active compounds is crucial for validating a bioassay's relevance. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by some cyclodipeptides and a general workflow for bioassay validation.
Some cyclodipeptides have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[1] This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, ultimately activating caspases and resulting in programmed cell death.
Furthermore, certain cyclodipeptides are known to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[2]
References
- 1. Induction of mitochondria-mediated apoptosis and suppression of tumor growth in zebrafish xenograft model by cyclic dipeptides identified from Exiguobacterium acetylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Secondary Structural Preferences of Some Antibacterial Cyclooctapeptides in the Presence of Calcium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparative conformational analysis of different cyclic dipeptides
A Comprehensive Guide to the Comparative Conformational Analysis of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure imparts significant conformational rigidity, leading to a range of biological activities and making them attractive scaffolds in drug discovery. This guide provides a comparative conformational analysis of different CDPs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Conformational Preferences of Cyclic Dipeptides
The conformation of the central DKP ring in cyclic dipeptides is a key determinant of their overall shape and biological function. The ring can adopt several conformations, with the most common being planar, boat, and chair forms. The specific conformation is influenced by the nature of the constituent amino acid side chains, the presence of substituents, and the solvent environment.
A ring-puckering study of cyclo(His-Pro) has indicated a boat conformation for the six-membered diketopiperazine ring.[1] In contrast, the diketopiperazine rings in cyclo(l-homoCySH-l-homoCySH) have been observed to be essentially planar.[2] The interplay of steric and electronic effects of the side chains dictates the puckering of the DKP ring. For instance, bulky side chains may favor a more puckered conformation to minimize steric hindrance.
Comparative Conformational Data
The conformational landscape of various cyclic dipeptides has been extensively studied using a combination of experimental and computational techniques. The following table summarizes key conformational parameters for a selection of commonly studied CDPs.
| Cyclic Dipeptide | Method | Key Conformational Features | Solvent/Crystal Form | Reference |
| cyclo(Pro-Gly) | NMR | Predominantly C₃-symmetric in apolar solvents, asymmetric in polar solvents. | Methylene chloride, Water, DMSO | [3] |
| cyclo(Gly-L-Pro-Gly)₂ | X-ray | Asymmetric conformation with two cis Pro-Pro linkages and no intraring hydrogen bonds. | Crystalline solid | [4][5] |
| cyclo(Phe-Phe) | NMR, MD | Multiple conformations in equilibrium. | Chloroform, Acetonitrile | [6] |
| cyclo(His-Pro) | MD, DFT | The diketopiperazine ring adopts a twist boat conformation. | In silico | [1] |
| cyclo(Tyr-Cys) | DFT | Eight possible stable conformers identified, with the most stable having χ₁₁≈60°, χ₁₃≈180°, χ₂₁≈-60°, and χ₂₂≈180°. | In silico | [7] |
| cyclo(Phe-Cys) | DFT | Eight possible stable conformers identified. | In silico | [7] |
| cyclo(Phe-Ser) | R2PI, UV-UV, IR-UV | Five different conformers distinguished. | Gas phase | [8] |
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for a thorough conformational analysis of cyclic dipeptides.[9]
Synthesis of Cyclic Dipeptides
Solid-phase peptide synthesis (SPPS) is a widely used method for preparing cyclic dipeptides.[9]
General Solid-Phase Synthesis Workflow:
Caption: General workflow for the solid-phase synthesis of cyclic dipeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of cyclic dipeptides.[9] A combination of 1D and 2D NMR experiments provides through-bond and through-space atomic interactions, which are used to determine dihedral angles and interproton distances.[9][10]
Experimental Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve the purified cyclic dipeptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) to a concentration of approximately 1-5 mg/mL.[9] The choice of solvent is critical as it can influence the conformational equilibrium.[9]
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify all proton resonances and check for the presence of multiple conformers.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish scalar coupling networks between protons.[9]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which provides distance restraints for structure calculations.[11][12][13]
-
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints from coupling constants in molecular dynamics (MD) simulations or other computational methods to generate a family of solution conformations.[11][13]
X-ray Crystallography
X-ray crystallography provides high-resolution information about the solid-state conformation of cyclic dipeptides.[14]
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the cyclic dipeptide of suitable size and quality. This is often the most challenging step.[14]
-
Data Collection: Mount a crystal on a goniometer and expose it to a focused X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.[14] The resulting structural model is then refined to best fit the experimental data.[14]
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for exploring the conformational landscape of cyclic dipeptides and complementing experimental data.[15][16]
Computational Workflow:
Caption: A typical computational workflow for conformational analysis.
Key Conformational Descriptors
The conformation of a cyclic dipeptide can be described by a set of torsion angles. The diketopiperazine ring has six backbone torsion angles (φ₁, ψ₁, ω₁, φ₂, ψ₂, ω₂). The planarity of the peptide bonds generally restricts ω to approximately 180° (trans) or 0° (cis). The side-chain conformations are described by the χ angles.
Diketopiperazine Ring Conformations:
Caption: Common conformations of the diketopiperazine ring.
Conclusion
The conformational analysis of cyclic dipeptides is a multifaceted field that relies on the synergistic use of synthetic, spectroscopic, crystallographic, and computational methods. Understanding the conformational preferences of these molecules is crucial for deciphering their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a foundational overview of the key principles and experimental approaches in this exciting area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformation of cyclo(Gly-L-Pro-L-Pro-Gly-L-Pro-L-Pro)(2)Mg complex crystallized from CH(3)CN solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 11. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship of Cyclo(L-leucyl-L-valyl) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of diketopiperazine analogs related to Cyclo(L-leucyl-L-valyl). While direct and extensive SAR studies on a series of Cyclo(L-leucyl-L-valyl) analogs are limited in publicly available literature, this document synthesizes findings from closely related compounds, particularly stereoisomers and analogs of Cyclo(L-leucyl-L-prolyl) and other proline-containing diketopiperazines. The insights from these related structures offer valuable guidance for the rational design of novel Cyclo(L-leucyl-L-valyl) analogs with desired biological activities, primarily focusing on antifungal and anti-aflatoxigenic properties.
Comparative Biological Activities of DKP Analogs
The biological activity of diketopiperazines is significantly influenced by the constituent amino acids and their stereochemistry. The following table summarizes the quantitative data on the inhibitory activity of various Cyclo(L-leucyl-L-valyl) analogs and related compounds against aflatoxin production.
| Compound ID | Structure | Modification from Cyclo(L-leucyl-L-valyl) | Biological Activity (IC50 for Aflatoxin Inhibition) | Reference |
| 1 | Cyclo(L-leucyl-L-valyl) | Reference Compound | Inhibits aflatoxin production by Aspergillus parasiticus | [1] |
| 2 | Cyclo(L-leucyl-L-prolyl) | Valine replaced by Proline | 0.20 mg/mL | [2][3] |
| 3 | Cyclo(D-leucyl-D-prolyl) | L-Leu and L-Val replaced by D-Leu and D-Pro | 0.13 mg/mL | [2] |
| 4 | Cyclo(D-prolyl-L-leucyl) | Stereoisomer of Compound 2 | Weaker activity than Cyclo(L-leucyl-L-prolyl) | [4] |
| 5 | Cyclo(L-prolyl-D-leucyl) | Stereoisomer of Compound 2 | Weaker activity than Cyclo(L-leucyl-L-prolyl) | [4] |
| 6 | Cyclo(L-prolyl-L-valyl) | Leucine (B10760876) replaced by Proline | Active at 0.3 mg/mL | [4] |
| 7 | Cyclo(L-leucyl-L-glycyl) | Valine replaced by Glycine | Weakly active at 6.0 mg/mL | [4] |
| 8 | Cyclo(L-glycyl-L-prolyl) | Leucine and Valine replaced by Glycine and Proline | No inhibition | [4] |
| 9 | Cyclo(D-alanyl-L-prolyl) | Leucine and Valine replaced by D-Alanine and L-Proline | No inhibition | [4] |
Key Insights from SAR Studies:
-
Stereochemistry is crucial: The homochiral isomers, Cyclo(L-leucyl-L-prolyl) and Cyclo(D-leucyl-D-prolyl), exhibit significantly higher antifungal and anti-aflatoxigenic activities compared to the heterochiral isomers (Cyclo(D-prolyl-L-leucyl) and Cyclo(L-prolyl-D-leucyl))[4][5]. This suggests that a specific three-dimensional conformation is necessary for potent biological activity.
-
Hydrophobic residues contribute to activity: The presence of hydrophobic amino acid residues like leucine and valine appears to be important for the inhibitory activity. Analogs with these residues, such as Cyclo(L-prolyl-L-valyl), demonstrate notable activity[4].
-
The proline ring is favorable: The replacement of valine with proline in the Cyclo(L-leucyl-L-valyl) scaffold to form Cyclo(L-leucyl-L-prolyl) results in a potent aflatoxin inhibitor[2][3]. The rigid structure of the proline ring may contribute to a favorable conformation for binding to the biological target.
-
Substitution with smaller residues reduces activity: Replacing the bulky hydrophobic side chains of leucine or valine with a smaller residue like glycine, as in Cyclo(L-leucyl-L-glycyl), significantly diminishes the activity[4].
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of novel analogs.
Aflatoxin Production Inhibition Assay
This assay is used to determine the concentration at which a compound inhibits 50% of aflatoxin production (IC50).
-
Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose (YES) medium, which is conducive to aflatoxin production.
-
Inhibition Assay: The test compounds (Cyclo(L-leucyl-L-valyl) analogs) are dissolved in a suitable solvent and added to the liquid culture of A. parasiticus at various concentrations. The cultures are then incubated for a defined period (e.g., 4 days at 28°C)[6].
-
Aflatoxin Extraction: After incubation, the fungal mycelium is separated from the culture medium by filtration. Aflatoxins are extracted from the culture filtrate using a solvent such as chloroform[6].
-
Aflatoxin Quantification: The extracted aflatoxins are quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[6]. The spots or peaks corresponding to aflatoxins are compared to known standards to determine their concentration.
-
IC50 Determination: The percentage of inhibition of aflatoxin production is calculated for each concentration of the test compound relative to a control culture without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity Assay (Disc Diffusion Method)
The Kirby-Bauer disc diffusion assay is a widely used method to screen for antimicrobial activity.
-
Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used[7].
-
Inoculum Preparation: Standardized microbial suspensions are prepared and uniformly spread onto the surface of appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the test compounds. The discs are then placed on the surface of the inoculated agar plates[7].
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies of Diketopiperazine Analogs
Caption: Workflow for SAR studies of diketopiperazine analogs.
Proposed Mechanism of Aflatoxin Inhibition by Cyclo(L-leucyl-L-prolyl)
Caption: Repression of aflatoxin gene transcription by Cyclo(L-leucyl-L-prolyl).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cyclo(L-leucyl-L-valyl)
This document provides immediate, essential safety and logistical information for the proper disposal of Cyclo(L-leucyl-L-valyl), tailored for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for laboratory chemical waste management and information available for structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclo(L-leucyl-L-valyl) was not available at the time of this writing. The disposal procedures provided are based on information for similar cyclic dipeptides and general laboratory safety principles. An SDS for a similar compound, Cyclo(L-Pro-L-Val), classifies it as not a hazardous substance or mixture.[1] However, it is crucial to consult your institution's specific waste disposal protocols and the product's SDS if available.
Chemical and Physical Properties
While detailed experimental data for Cyclo(L-leucyl-L-valyl) is limited in the public domain, the table below summarizes its basic properties.
| Property | Value | Reference |
| IUPAC Name | (3S,6S)-3-isobutyl-6-isopropylpiperazine-2,5-dione | |
| CAS Number | 15136-24-0 | |
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Physical Form | Solid | |
| Storage Temperature | -20°C or -80°C |
Personal Protective Equipment (PPE)
Before handling Cyclo(L-leucyl-L-valyl), ensure the following personal protective equipment is worn to minimize exposure:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If creating dust or aerosols is likely, use a dust mask or a respirator.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of Cyclo(L-leucyl-L-valyl) in a laboratory setting. This process adheres to general principles of chemical waste management for non-hazardous materials.
-
Waste Identification and Segregation:
-
Treat all waste containing Cyclo(L-leucyl-L-valyl) as chemical waste.
-
Do not mix this waste with general laboratory trash.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions in organic solvents).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with Cyclo(L-leucyl-L-valyl) in a designated, clearly labeled, and sealable waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Cyclo(L-leucyl-L-valyl) Solid Waste" and include the date.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing Cyclo(L-leucyl-L-valyl) in a designated, sealed, and leak-proof container.
-
The container material should be compatible with the solvent used.
-
Label the container with "Cyclo(L-leucyl-L-valyl) Liquid Waste," the solvent system, and the approximate concentration.
-
-
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone).
-
Collect the first rinse as chemical waste. Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institutional guidelines.
-
-
Storage and Final Disposal:
-
Store the sealed waste containers in a designated and secure area for chemical waste pickup.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Workflow Diagram
Caption: Disposal workflow for Cyclo(L-leucyl-L-valyl).
References
Essential Safety and Logistical Information for Handling Cyclo(L-leucyl-L-valyl)
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclo(L-leucyl-L-valyl) was not located. The following guidance is based on safety data for structurally similar compounds, such as Cyclo(L-Leu-L-Pro) and Cyclo(L-Pro-L-Val), and general best practices for handling chemicals with unknown toxicological properties. It is imperative to handle this compound with caution.
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide. While data on its specific hazards is limited, related compounds may cause irritation to the mucous membranes and upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, adherence to stringent safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Cyclo(L-leucyl-L-valyl) in a laboratory setting.
| Operation | Required PPE |
| Handling Solid Compound | Chemical-resistant gloves (e.g., nitrile), lab coat, and ANSI-approved safety glasses with side shields. |
| Weighing and Preparing Solutions | Chemical-resistant gloves, lab coat, safety goggles, and a NIOSH-approved respirator if not handled in a fume hood. |
| General Laboratory Use | Standard laboratory PPE including a lab coat, safety glasses, and gloves. |
Operational Plan
A systematic approach to handling Cyclo(L-leucyl-L-valyl) is crucial to minimize exposure and ensure safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Log the compound into the chemical inventory.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Handling and Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Use appropriate engineering controls like process enclosures or local exhaust ventilation to control airborne levels.[1]
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
Disposal Plan
Proper disposal of Cyclo(L-leucyl-L-valyl) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of Cyclo(L-leucyl-L-valyl).
Caption: Workflow for the safe handling of Cyclo(L-leucyl-L-valyl).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
